molecular formula C10H15N B1585831 4-Pentylpyridine CAS No. 2961-50-4

4-Pentylpyridine

Cat. No.: B1585831
CAS No.: 2961-50-4
M. Wt: 149.23 g/mol
InChI Key: ABJVUPUJUGBUMM-UHFFFAOYSA-N
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Description

4-Pentylpyridine is a chemical compound with the molecular formula C₁₀H₁₅N and a molecular weight of 149.23 g/mol . It is classified as a pyridine derivative, characterized by a pentyl chain attached to the 4-position of the pyridine ring . Researchers value this structure as a building block in organic synthesis and for the development of novel compounds with specific functionalities. Physical Properties: This compound is a liquid under standard conditions, with a measured boiling point of 230°C and a flash point of 53°C, indicating flammability . Its density is reported to be 0.904 g/cm³, and it has a vapour pressure of 0.12 mmHg at 25°C . Handling and Safety: this compound requires careful handling. It is classified as causing skin irritation (H315) and serious eye irritation (H319) . Personal protective equipment, including protective gloves and eye protection, is recommended. In case of skin contact, wash thoroughly with plenty of water. If in eyes, rinse cautiously with water for several minutes . Suitable extinguishing media for fires include dry chemical, carbon dioxide, or alcohol-resistant foam . Storage and Disposal: Store in a tightly closed container in a dry, cool, and well-ventilated place . For disposal, the material should be removed to a licensed chemical destruction plant. Do not contaminate water sources or sewer systems . Regulatory and Shipping Information: For transportation, this product may be classified under UN number 1325 as a Flammable Solid, Organic, N.O.S., with a transport hazard class of 4.1 and packing group II (this information is for reference only and should be verified) . This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pentylpyridine
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InChI

InChI=1S/C10H15N/c1-2-3-4-5-10-6-8-11-9-7-10/h6-9H,2-5H2,1H3
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InChI Key

ABJVUPUJUGBUMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H15N
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DSSTOX Substance ID

DTXSID70183793
Record name 4-Pentylpyridine
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Molecular Weight

149.23 g/mol
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CAS No.

2961-50-4
Record name 4-Pentylpyridine
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Foundational & Exploratory

4-Pentylpyridine synthesis pathways from pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-Pentylpyridine from Pyridine

Executive Summary

4-Alkylpyridines are privileged structural motifs integral to the development of pharmaceuticals, agrochemicals, and advanced materials. Among them, this compound serves as a valuable building block and a target molecule for methodological studies. The synthesis of this compound directly from the parent heterocycle, pyridine, presents a significant chemical challenge due to the electronic nature of the pyridine ring. The electron-deficient character of the ring deactivates it towards electrophilic substitution while favoring nucleophilic attack or radical addition, primarily at the C2 and C4 positions. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. It moves beyond simple procedural listings to offer insights into the causality of experimental design, comparing modern direct C-H functionalization techniques with traditional cross-coupling strategies that rely on pre-functionalized precursors. Key methodologies discussed include regioselective Minisci-type radical alkylation, transition metal-catalyzed C-H activation, and classical Kumada and Negishi cross-coupling reactions. Each section includes mechanistic discussions, detailed experimental protocols, and a comparative analysis to guide the synthetic chemist in selecting the most appropriate route based on criteria such as efficiency, scalability, and substrate scope.

Chapter 1: The Challenge of Pyridine Functionalization

The pyridine ring, an isoelectronic analogue of benzene containing one nitrogen atom, exhibits a distinctly different reactivity profile. The electronegative nitrogen atom induces a dipole moment and lowers the energy of the LUMO, making the ring electron-deficient and susceptible to nucleophilic and radical attack, particularly at the C2, C4, and C6 positions.[1][2] Conversely, it is deactivated towards electrophilic aromatic substitution, which requires harsh conditions and often results in low yields.

Directly forging a C(sp²)-C(sp³) bond at the C4 position with a pentyl group is non-trivial. Classical approaches have historically relied on a multi-step sequence involving the synthesis of a 4-substituted pyridine (e.g., 4-halopyridine) followed by a carbon-carbon bond-forming reaction. More contemporary strategies focus on the direct functionalization of pyridine's C-H bonds, an atom-economical approach that circumvents the need for pre-functionalization. This guide will explore the most effective methods from both paradigms.

Chapter 2: Direct C-H Functionalization Strategies

The direct conversion of a C-H bond to a C-C bond is a paramount goal in modern organic synthesis. For pyridine, this approach offers an elegant and efficient route to 4-alkyl derivatives, bypassing multiple synthetic steps.

Minisci-Type Radical Alkylation: A Modern Renaissance

The Minisci reaction, first reported in 1971, involves the addition of a nucleophilic carbon-centered radical to a protonated, electron-deficient N-heterocycle.[3] While powerful, the classical Minisci reaction on pyridine often yields a mixture of C2 and C4 regioisomers, complicating purification and limiting its synthetic utility.[2][3]

A groundbreaking advancement by the Baran group has solved this long-standing regioselectivity issue by employing a removable blocking group derived from inexpensive maleic acid.[4][5][6][7] This strategy enables an exquisitely selective C4-alkylation of pyridine.

Mechanism: The process begins with the formation of a pyridinium salt using a maleate-derived blocking group. This group sterically encumbers the C2 and C6 positions. A pentyl radical is then generated via oxidative decarboxylation of hexanoic acid using a silver catalyst and a persulfate oxidant. This radical selectively adds to the C4 position of the activated pyridine ring. The final step involves base-mediated removal of the blocking group to yield the this compound product.[3][4][5]

Minisci_Mechanism cluster_radical_gen Pentyl Radical Generation cluster_pyridine_reaction Selective C4 Addition & Rearomatization Hexanoic_Acid Hexanoic Acid (C5H11COOH) Pentyl_Radical Pentyl Radical (C5H11•) Hexanoic_Acid->Pentyl_Radical AgNO3, (NH4)2S2O8 -CO2, -H+ Radical_Adduct C4 Radical Adduct Pyridine_BG Pyridine with C2/C6 Blocking Group (BG) Pyridine_BG->Radical_Adduct + Pentyl Radical Deprotection 4-Pentyl-Dihydropyridine Derivative Radical_Adduct->Deprotection Oxidation -H• Final_Product This compound Deprotection->Final_Product Base (DBU) Remove BG

Caption: C4-Selective Minisci Alkylation Workflow.

Experimental Protocol: C4-Pentylation of Pyridine via Blocking Group Strategy [5]

  • Step 1: Minisci Reaction. To a 15 mL tube containing a magnetic stir bar, add the maleate-derived pyridinium salt (0.5 mmol, 1 equiv), hexanoic acid (1.0 mmol, 2 equiv), silver nitrate (AgNO₃, 16.7 mg, 0.1 mmol, 20 mol%), and ammonium persulfate ((NH₄)₂S₂O₈, 228 mg, 1.0 mmol, 2 equiv).

  • Step 2: Solvent Addition. Add 1,2-dichloroethane (2.5 mL) and water (2.5 mL). The mixture will be biphasic.

  • Step 3: Reaction. Seal the tube and stir the mixture vigorously at 50 °C for 2 hours. Monitor the reaction by LCMS.

  • Step 4: Workup & Deprotection. Upon completion, cool the reaction to room temperature and dilute with dichloromethane. Add 1,8-Diazabicycloundec-7-ene (DBU) (1.5 mmol, 3 equiv) and stir for 1 hour at room temperature to remove the blocking group.

  • Step 5: Purification. Perform an aqueous workup, extract the organic layer, dry it over sodium sulfate, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford this compound.

Nickel/Lewis Acid-Catalyzed C-H Alkylation

Another powerful direct approach involves the cooperative catalysis of a nickel complex and a Lewis acid to achieve the hydroarylation of an alkene with pyridine.[8] This method facilitates the direct addition of a pyridine C-H bond across the double bond of an alkene, such as 1-pentene, to form this compound. The regioselectivity is controlled by the careful choice of a bulky N-heterocyclic carbene (NHC) ligand for the nickel catalyst and an appropriate Lewis acid co-catalyst.[8][9]

Mechanism: The Lewis acid (e.g., AlMe₃) coordinates to the pyridine nitrogen, activating the C4-H bond. The Ni(0)-NHC complex then coordinates to the pyridine and the alkene. A C-H activation/migratory insertion sequence occurs, leading to the formation of the C-C bond and the generation of a nickel-hydride intermediate, which ultimately releases the this compound product and regenerates the active catalyst.

Ni_Catalysis_Workflow Start Pyridine + 1-Pentene Catalysts Ni(cod)2 / IPr Ligand + AlMe3 (Lewis Acid) Start->Catalysts Activation Pyridine-Lewis Acid Adduct Formation Catalysts->Activation Coordination Ni-NHC Coordination to Pyridine & Alkene Activation->Coordination CH_Activation C4-H Bond Activation / Oxidative Addition Coordination->CH_Activation Insertion Migratory Insertion of Alkene CH_Activation->Insertion Red_Elim Reductive Elimination Insertion->Red_Elim Product This compound Red_Elim->Product

Caption: Ni/Lewis Acid Catalyzed C4-H Alkylation.

Experimental Protocol: Ni-Catalyzed C4-Alkylation with 1-Pentene [8]

  • Step 1: Catalyst Preparation. In a glovebox, add Ni(cod)₂ (5 mol %), the IPr ligand (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene, 5 mol %), toluene, and 1-pentene (1.5 mmol) to an oven-dried vial.

  • Step 2: Reagent Addition. Add pyridine (1.0 mmol) followed by a solution of AlMe₃ (20 mol %) in toluene.

  • Step 3: Reaction. Seal the vial, remove from the glovebox, and heat at 130 °C for 3 hours.

  • Step 4: Quenching and Purification. Cool the reaction mixture to room temperature and quench carefully with aqueous HCl. Neutralize with aqueous NaHCO₃ and extract with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers, concentrate, and purify by flash column chromatography to yield this compound.

Chapter 3: Synthesis via Pre-functionalized Pyridines

This classical paradigm involves an initial step to install a reactive handle, typically a halogen, at the 4-position of pyridine. This is followed by a transition-metal-catalyzed cross-coupling reaction with an appropriate pentyl-organometallic reagent.

Kumada Coupling

The Kumada coupling utilizes a Grignard reagent (organomagnesium) and is often catalyzed by nickel or palladium complexes.[10][11][12] For this synthesis, 4-bromopyridine would be coupled with pentylmagnesium bromide. While cost-effective, the high reactivity of Grignard reagents limits the tolerance of sensitive functional groups.[10][13]

Catalytic Cycle: The cycle begins with the oxidative addition of the Pd(0) or Ni(0) catalyst to 4-bromopyridine. This is followed by transmetalation with pentylmagnesium bromide. The final step is reductive elimination, which forms the C-C bond of this compound and regenerates the active catalyst.[10][11]

Kumada_Cycle center Pd(0)L2 node1 center->node1 intermediate1 Br-Pd(II)L2-Py node1->intermediate1 node2 intermediate2 Pentyl-Pd(II)L2-Py node2->intermediate2 node3 node3->center product This compound node3->product intermediate1->node2 intermediate2->node3 reagents1 4-Bromopyridine reagents1->node1 reagents2 Pentyl-MgBr reagents2->node2

Caption: Simplified Kumada Coupling Catalytic Cycle.

Experimental Protocol: Kumada Coupling for this compound

  • Step 1: Setup. To a flame-dried, three-neck flask under an argon atmosphere, add a solution of 4-bromopyridine (1.0 equiv) in anhydrous THF.

  • Step 2: Catalyst Addition. Add the palladium or nickel catalyst, such as Pd(PPh₃)₄ (2-5 mol %).

  • Step 3: Grignard Addition. Cool the mixture to 0 °C and slowly add a solution of pentylmagnesium bromide (1.2 equiv) in diethyl ether via syringe.

  • Step 4: Reaction. Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or GC-MS.

  • Step 5: Workup. Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Extract the product with diethyl ether, wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Step 6: Purification. Purify the crude product by vacuum distillation or column chromatography.

Negishi Coupling

The Negishi coupling is a highly versatile and powerful alternative that couples an organozinc reagent with an organic halide.[14][15] It is renowned for its excellent functional group tolerance compared to the Kumada coupling.[16] The synthesis would involve the reaction of a 4-halopyridine with a pentylzinc halide, catalyzed by a palladium or nickel complex.

Catalytic Cycle: The mechanism is analogous to the Kumada coupling, involving oxidative addition, transmetalation (with the organozinc reagent), and reductive elimination.[14]

Negishi_Cycle center Pd(0)L2 node1 center->node1 intermediate1 Cl-Pd(II)L2-Py node1->intermediate1 node2 intermediate2 Pentyl-Pd(II)L2-Py node2->intermediate2 node3 node3->center product This compound node3->product intermediate1->node2 intermediate2->node3 reagents1 4-Chloropyridine reagents1->node1 reagents2 Pentyl-ZnCl reagents2->node2

Caption: Simplified Negishi Coupling Catalytic Cycle.

Experimental Protocol: Negishi Coupling for this compound [17]

  • Step 1: Organozinc Preparation. Prepare pentylzinc chloride in situ by adding a solution of pentylmagnesium bromide (1.1 equiv) in THF to a stirred suspension of anhydrous ZnCl₂ (1.2 equiv) in THF at 0 °C. Stir for 30 minutes.

  • Step 2: Coupling Reaction. In a separate flask under argon, dissolve 4-chloropyridine (1.0 equiv) and Pd(PPh₃)₄ (3-5 mol %) in anhydrous THF.

  • Step 3: Reagent Addition. Transfer the freshly prepared pentylzinc chloride solution to the flask containing the 4-chloropyridine and catalyst via cannula.

  • Step 4: Reaction. Heat the reaction mixture to reflux (approx. 65 °C) and stir for 6-12 hours until the starting material is consumed (monitored by GC-MS).

  • Step 5: Workup and Purification. Cool the reaction, quench with saturated aqueous NH₄Cl, and follow the purification procedure described for the Kumada coupling.

Chapter 4: Comparative Analysis and Outlook

The choice of synthetic route to this compound is dictated by factors including starting material availability, cost, scalability, and the need for functional group tolerance in more complex analogues.

Method Starting Materials from Pyridine Key Features Advantages Disadvantages
Minisci (Baran) Pyridine, Maleic Acid, Hexanoic AcidC-H Functionalization, RadicalHigh C4-regioselectivity, atom-economical, uses cheap reagents, scalable.[4][5]Requires specific blocking group synthesis; radical conditions may not suit all substrates.
Ni/Lewis Acid Pyridine, 1-PenteneC-H Functionalization, CatalyticDirect, atom-economical, avoids pre-functionalization.[8]Requires high temperatures, air-sensitive catalysts, and a glovebox.
Kumada Coupling 4-Halopyridine, Pentyl Halide, MgCross-CouplingUses inexpensive Grignard reagents, well-established methodology.[10][12]Requires synthesis of 4-halopyridine; low functional group tolerance.[10]
Negishi Coupling 4-Halopyridine, Pentyl Halide, Mg, ZnCl₂Cross-CouplingHigh functional group tolerance, high yields, reliable.[14][16]Requires synthesis of 4-halopyridine and organozinc reagent; zinc waste.

Outlook: For laboratory-scale synthesis and rapid access to analogues, the C4-selective Minisci reaction developed by Baran and coworkers offers a highly attractive and practical solution. It represents a significant step forward in pyridine chemistry, turning a previously problematic reaction into a reliable synthetic tool. For industrial-scale production, where cost and process robustness are paramount, the choice between direct C-H alkylation and traditional cross-coupling would depend on a detailed process-specific economic analysis. The continued development of more active and stable C-H activation catalysts will likely make these direct routes increasingly competitive and widespread in both academic and industrial settings.

Chapter 5: References

  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927–11933. Available at: [Link]

  • Minisci reaction. In Wikipedia. Available at: [Link]

  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Organic Chemistry Portal. Available at: [Link]

  • Selective C-4 Alkylation of Pyridines. (2021). ChemistryViews. Available at: [Link]

  • Le, C. (2023). Sustainable Synthesis of 4-acylpyridines through air oxidation of dearomatized 4-alkylpyridines. YorkSpace. Available at: [Link]

  • Lewis, J. C., Bergman, R. G., & Ellman, J. A. (2007). Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. Journal of the American Chemical Society, 129(18), 5332–5333. Available at: [Link]

  • Deng, H., et al. (2021). A Directive Ni Catalyst Overrides Conventional Site-Selectivity in Pyridine C–H Alkenylation. Journal of the American Chemical Society, 143(30), 11527-11534. Available at: [Link]

  • Procter, D. J., et al. (2019). Recent Advances in Minisci-Type Reactions. Angewandte Chemie International Edition, 58(39), 13670-13707. Available at: [Link]

  • C-2 and C-4-selective alkylation of protonated pyridine through C-C fragmentation. ResearchGate. Available at: [Link]

  • Hilton, M. C., et al. (2020). Four-Selective Pyridine Alkylation via Wittig Olefination of Dearomatized Pyridylphosphonium Ylides. Journal of the American Chemical Society, 142(3), 1199-1204. Available at: [Link]

  • Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Semantic Scholar. Available at: [Link]

  • C–H alkylation of pyridines with olefins catalyzed by imidazolin-2-iminato-ligated rare-earth alkyl complexes. ResearchGate. Available at: [Link]

  • Kim, J. Y., et al. (2008). Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes. Journal of the American Chemical Society, 130(48), 16164–16165. Available at: [Link]

  • Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity. Journal of the American Chemical Society. Available at: [Link]

  • Nakao, Y., et al. (2010). Selective C-4 Alkylation of Pyridine by Nickel/Lewis Acid Catalysis. Journal of the American Chemical Society, 132(39), 13676–13678. Available at: [Link]

  • Choi, J., et al. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. Available at: [Link]

  • Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • The functionalization of pyridine by organolithium compounds. ResearchGate. Available at: [Link]

  • Organolithium Reagents. Organic Chemistry Data. Available at: [Link]

  • Diversification of 4-alkyl pyridines: mining for reactivity with alkylidene dihydropyridines. CORE. Available at: [Link]

  • Organolithium reagent. Wikipedia. Available at: [Link]

  • Kumada Coupling. NROChemistry. Available at: [Link]

  • Kumada coupling. In Wikipedia. Available at: [Link]

  • Negishi coupling. In Wikipedia. Available at: [Link]

  • Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • This compound. ChemSynthesis. Available at: [Link]

  • Negishi Coupling. Organic Chemistry Portal. Available at: [Link]

  • Reaction Between Grignard Reagents and Heterocyclic N-oxides. DiVA portal. Available at: [Link]

  • Ziegler–Natta catalyst. In Wikipedia. Available at: [Link]

  • Kumada Coupling. Organic Chemistry Portal. Available at: [Link]

  • Bipyridine. Organic Syntheses. Available at: [Link]

  • Olsson, R., et al. (2012). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry, 10(28), 5293-5305. Available at: [Link]

  • Akiba, K., et al. (1983). Facile synthesis of 4-substituted pyridines using grignard reagents. Tetrahedron Letters, 24(46), 5139-5142. Available at: [Link]

Sources

Authored by Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Pentylpyridine

Introduction: Situating this compound in Modern Chemistry

Pyridine and its derivatives represent a cornerstone of heterocyclic chemistry, forming the structural core of countless natural products, pharmaceuticals, and functional materials.[1] Their unique electronic properties, arising from the electronegative nitrogen atom within the six-membered aromatic ring, impart a distinct reactivity profile that has been extensively leveraged in organic synthesis and medicinal chemistry.[2][3] This guide focuses on a specific, yet illustrative, member of this family: this compound.

By appending a simple n-pentyl chain to the C4 position of the pyridine ring, the molecule's physicochemical properties, such as lipophilicity, are significantly altered compared to the parent heterocycle. This modification has implications for its solubility, intermolecular interactions, and, consequently, its potential applications. This document provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals who require a detailed understanding of its chemical identity, properties, synthesis, and handling. We will move beyond a simple recitation of facts to explore the underlying chemical principles that govern its behavior and utility.

Part 1: Core Chemical Identity and Nomenclature

Correctly identifying a chemical entity is the unambiguous foundation of all scientific inquiry. This section details the formal nomenclature, registration numbers, and structural identifiers for this compound.

IUPAC Name and Common Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound .[4] This name clearly defines a five-carbon, unbranched alkyl group ("pentyl") attached to the fourth position of a pyridine ring.

In literature and commercial catalogs, several synonyms are frequently encountered. It is crucial for researchers to recognize these to ensure comprehensive literature searches and material procurement.

Identifier Type Value Source
IUPAC Name This compoundPubChem[4]
CAS Number 2961-50-4NIST[5], PubChem[4]
Common Synonyms 4-n-Pentylpyridine, 4-Amylpyridine, 1-(4-Pyridyl)pentane, Pyridine, 4-pentyl-PubChem[4], CymitQuimica[6]
EC Number 220-994-1PubChem[4]
UNII TUX2DXO6PFPubChem[4]

Rationale for Multiple Synonyms: The term "amyl" is a historical common name for a five-carbon alkyl group, hence "4-Amylpyridine." The prefix "n-" in "n-Pentylpyridine" specifies a normal, unbranched chain, which is often assumed but explicitly stated for clarity.

Molecular and Structural Representation

The fundamental structure consists of a pyridine ring substituted at the para-position relative to the nitrogen atom.

Caption: Chemical structure of this compound.

Formula/Identifier Value Source
Molecular Formula C₁₀H₁₅NPubChem[4], NIST[5]
Molecular Weight 149.23 g/mol PubChem[4]
SMILES CCCCCC1=CC=NC=C1PubChem[4]
InChIKey ABJVUPUJUGBUMM-UHFFFAOYSA-NPubChem[4], NIST[5]

Part 2: Physicochemical and Spectroscopic Properties

The physical and spectral characteristics of a molecule dictate its behavior in various environments and are essential for its purification, characterization, and application.

Physical Properties

This compound is typically a colorless to pale yellow liquid with a characteristic pyridine-like odor.[6] The addition of the pentyl group increases its molecular weight and van der Waals forces compared to pyridine, leading to a higher boiling point.[6]

Property Value Notes Source
Appearance Colorless to light yellow/orange clear liquidAt standard temperature and pressureCymitQuimica[6]
Molecular Weight 149.23 g/mol ---PubChem[4]
XLogP3 3.2A measure of lipophilicity. The positive value indicates a preference for nonpolar environments.PubChem[4]
Kovats RI 1233 - 1265On a standard non-polar column. Useful for GC method development.PubChem[4]
Solubility Soluble in organic solventsThe alkyl chain enhances solubility in nonpolar solvents, while the nitrogen allows for some polarity.CymitQuimica[6]
Spectroscopic Profile

Spectroscopic analysis is the definitive method for structural confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is characteristic. Protons on the pyridine ring appear in the aromatic region (typically δ 7.0-8.8 ppm). The protons at the C2 and C6 positions (alpha to the nitrogen) are the most deshielded and appear furthest downfield due to the inductive effect of the electronegative nitrogen atom.[7] The protons of the pentyl group will appear in the upfield alkyl region (typically δ 0.8-2.8 ppm), with distinct multiplicities based on their coupling to adjacent protons.

    • ¹³C NMR: The carbon spectrum will show ten distinct signals. The five carbons of the pyridine ring will be in the downfield region (δ 120-150 ppm), while the five carbons of the pentyl chain will be in the upfield region (δ 14-40 ppm).

  • Mass Spectrometry (MS): Electron ionization mass spectrometry data is available for this compound.[8] The molecular ion peak (M⁺) would be observed at m/z = 149. A prominent fragmentation pattern would involve cleavage of the pentyl chain, particularly a characteristic peak at m/z = 92 corresponding to the loss of a butyl radical (C₄H₉•), representing benzylic-like cleavage.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic C-H stretching vibrations for both the aromatic ring (~3000-3100 cm⁻¹) and the alkyl chain (~2850-2960 cm⁻¹). Aromatic C=C and C=N stretching vibrations would be visible in the 1400-1600 cm⁻¹ region.

Part 3: Synthesis and Manufacturing

The synthesis of 4-alkylpyridines can be approached through several established organic chemistry methodologies. The choice of route often depends on the desired scale, available starting materials, and required purity. A common and reliable strategy involves the cross-coupling of a halogenated pyridine with an organometallic reagent.

Representative Synthetic Workflow: Suzuki Coupling

The Suzuki coupling reaction, a Nobel Prize-winning methodology, is a powerful tool for forming carbon-carbon bonds. Here, we outline a representative protocol for the synthesis of this compound from 4-bromopyridine and a pentylboronic acid derivative.

  • Causality of Experimental Choices:

    • Catalyst: A palladium catalyst, such as Pd(PPh₃)₄, is essential. Palladium cycles through oxidative addition, transmetalation, and reductive elimination steps to couple the two organic fragments.

    • Base: A base, such as sodium carbonate or potassium phosphate, is required to activate the boronic acid component for the transmetalation step.

    • Solvent: A mixture of an organic solvent (like toluene or dioxane) and water is often used to dissolve both the organic and inorganic reagents.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis reagents Combine: - 4-Bromopyridine - Pentylboronic Acid - Pd(PPh₃)₄ Catalyst - K₂CO₃ (Base) - Toluene/H₂O (Solvent) heat Heat under Inert Atmosphere (N₂/Ar) (e.g., 80-100 °C, 12-24h) reagents->heat quench Cool & Quench (Add H₂O) heat->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry over Na₂SO₄ or MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Purify via Flash Column Chromatography concentrate->chromatography product Isolated this compound chromatography->product analysis Characterize: - NMR - MS - IR product->analysis

Caption: General workflow for the Suzuki coupling synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and safety assessments.

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-bromopyridine (1.0 eq), pentylboronic acid (1.2 eq), potassium carbonate (2.5 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Solvent Addition: Add degassed toluene and water (e.g., a 4:1 ratio) via syringe.

  • Heating: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously for 16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford this compound as a pure liquid.

  • Validation: Confirm the structure and purity of the final product using NMR and MS analysis, comparing the data to established literature values.[8]

Part 4: Applications in Research and Development

The true value of a chemical compound lies in its application. While this compound is primarily an intermediate, its structure is relevant to several fields, particularly drug discovery.[6]

Role as a Building Block (Pharmacophore)

The pyridine scaffold is considered a "privileged scaffold" in medicinal chemistry.[9] Its ability to act as a hydrogen bond acceptor (via the nitrogen lone pair) and its aromatic nature allow it to participate in various interactions with biological targets like enzymes and receptors.

Applications cluster_properties cluster_apps center_node This compound Core Structure lipophilicity Pentyl Group: Increases Lipophilicity (Membrane Permeation) center_node->lipophilicity modifies h_bond Pyridine Nitrogen: Hydrogen Bond Acceptor (Target Binding) center_node->h_bond provides aromatic Aromatic Ring: π-π Stacking Interactions center_node->aromatic provides agrochem Agrochemical Synthesis (Herbicides, Fungicides) center_node->agrochem materials Liquid Crystals & Coordination Polymers center_node->materials drug_dev Drug Discovery Lead (Kinase Inhibitors, GPCR Ligands) lipophilicity->drug_dev h_bond->drug_dev aromatic->drug_dev

Caption: Relationship between the structure of this compound and its potential applications.

Relevance in Drug Development

The introduction of an alkyl chain, such as a pentyl group, systematically modifies the molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Specifically, it increases lipophilicity (as indicated by the XLogP3 value of 3.2).[4] This is a critical parameter in drug design:

  • Improved Membrane Permeability: Higher lipophilicity can enhance a molecule's ability to cross cell membranes, which is essential for reaching intracellular targets.

  • Modulation of Target Binding: The alkyl chain can occupy hydrophobic pockets within a protein's active site, potentially increasing binding affinity and selectivity.

Numerous approved drugs contain the pyridine moiety, highlighting its importance.[3] Therefore, this compound serves as a valuable starting material or fragment for creating libraries of novel compounds for screening against various diseases, including cancers and infectious diseases.[1][9]

Part 5: Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety.

Hazard Identification (GHS)

According to the Globally Harmonized System (GHS) classifications, this compound presents the following hazards:

  • H315: Causes skin irritation. [4]

  • H319: Causes serious eye irritation. [4]

Pictogram Signal Word Hazard Statements

Warning H315: Causes skin irritationH319: Causes serious eye irritation
Recommended Handling and PPE
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[11]

    • Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile).[12] A lab coat is mandatory.

    • Respiratory Protection: Not typically required if handled in a fume hood. If vapors/aerosols are generated, use an approved respirator.[11]

  • Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[11]

Storage

Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

Conclusion

This compound, while a seemingly simple molecule, embodies the foundational principles of heterocyclic chemistry and its application in modern science. Its identity is well-defined by a confluence of nomenclature and spectroscopic data. The presence of the pentyl group significantly influences its physicochemical properties, making it a lipophilic, versatile building block. Established synthetic protocols, such as cross-coupling reactions, allow for its reliable preparation. Most importantly, as a derivative of the "privileged" pyridine scaffold, it serves as a valuable intermediate for professionals in drug development and materials science, offering a platform for creating novel molecules with tailored properties. Adherence to strict safety protocols is essential when handling this compound to mitigate its irritant properties. This guide has aimed to provide a comprehensive and technically sound overview to support the work of researchers and scientists in the field.

References

  • This compound | C10H15N | CID 72918. PubChem, National Institutes of Health.[Link]

  • Pyridine, 4-pentyl-. NIST Chemistry WebBook, SRD 69.[Link]

  • This compound Safety Data Sheet. XiXisys.[Link]

  • This compound - 2961-50-4, C10H15N, properties. ChemSynthesis.[Link]

  • Pyridine, 4-pentyl- (GC data). NIST Chemistry WebBook, SRD 69.[Link]

  • General Organic Synthesis Procedures. The Royal Society of Chemistry.[Link]

  • Pyridine, 4-pentyl- (Mass Spectrum). NIST Chemistry WebBook, SRD 69.[Link]

  • General Synthetic Procedures. Angewandte Chemie.[Link]

  • The Role of Pyridine Derivatives in Modern Drug Development. NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube.[Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Institutes of Health (PMC).[Link]

  • Pyridine synthesis. Organic Chemistry Portal.[Link]

  • Examples of compounds derived from pyridine where antiproliferative... ResearchGate.[Link]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents. ResearchGate.[Link]

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An In-depth Technical Guide to 4-Pentylpyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Pentylpyridine (CAS No: 2961-50-4), a heterocyclic aromatic compound with significant potential in various scientific and industrial domains. This document delves into its fundamental chemical and physical properties, detailed synthetic methodologies, spectroscopic characterization, and explores its current and potential applications in drug discovery, materials science, and corrosion inhibition. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both foundational knowledge and practical insights into the utility of this versatile molecule.

Introduction: The Significance of Alkylpyridines

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry and materials science, with a significant number of FDA-approved drugs containing this heterocyclic motif.[1] The introduction of alkyl substituents onto the pyridine ring profoundly influences the molecule's physicochemical properties, such as lipophilicity, basicity, and steric profile. These modifications are crucial for modulating biological activity and tuning material characteristics. This compound, with its five-carbon alkyl chain at the para-position, represents a key intermediate and a molecule of interest for applications requiring a balance of aromatic character and aliphatic properties.

Core Molecular Identifiers and Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature. Its core identifiers and key physicochemical properties are summarized below.

PropertyValueReference(s)
CAS Number 2961-50-4[2]
Molecular Formula C₁₀H₁₅N[2]
Molecular Weight 149.23 g/mol [2]
IUPAC Name This compound[2]
Synonyms 4-Amylpyridine, 1-(4-Pyridyl)pentane[2]
Boiling Point ~102-107 °C (estimated)[3]
Density ~0.897 g/mL at 25 °C (estimated)[3]
Solubility Soluble in organic solvents[2]

Synthesis of this compound: A Methodological Deep Dive

The synthesis of 4-alkylpyridines can be achieved through various cross-coupling strategies. The Negishi and Suzuki-Miyaura coupling reactions are particularly effective for this transformation due to their high yields, mild reaction conditions, and tolerance of a wide range of functional groups.[3][4]

Recommended Synthetic Approach: Negishi Cross-Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst.[5] This method is highly effective for the synthesis of this compound from 4-halopyridine and a pentylzinc reagent.

The Negishi coupling is often preferred for its high functional group tolerance and the ability to form C(sp²)-C(sp³) bonds efficiently.[5] The organozinc reagents are typically prepared in situ from the corresponding alkyl halide, making this a convergent and flexible synthetic route.

Materials:

  • 4-Bromopyridine

  • 1-Bromopentane

  • Zinc dust (activated)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation of the Pentylzinc Reagent:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add activated zinc dust (1.2 equivalents).

    • Add anhydrous THF to the flask.

    • Slowly add a solution of 1-bromopentane (1.1 equivalents) in anhydrous THF to the zinc suspension.

    • The reaction mixture may require gentle heating to initiate the formation of the organozinc reagent. The progress of the reaction can be monitored by the consumption of the zinc dust.

  • Cross-Coupling Reaction:

    • In a separate flame-dried flask, prepare the palladium catalyst by dissolving palladium(II) acetate (0.02 equivalents) and triphenylphosphine (0.08 equivalents) in anhydrous THF.

    • To the freshly prepared pentylzinc reagent, add a solution of 4-bromopyridine (1.0 equivalent) in anhydrous THF.

    • Add the palladium catalyst solution to the reaction mixture.

    • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by the slow addition of 1 M HCl.

    • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Synthesis Workflow Diagram

G cluster_reagents Starting Materials cluster_catalyst Catalyst System cluster_workup Work-up & Purification 4-Bromopyridine 4-Bromopyridine This compound This compound 4-Bromopyridine->this compound 1-Bromopentane 1-Bromopentane Pentylzinc Bromide Pentylzinc Bromide 1-Bromopentane->Pentylzinc Bromide + Zn in THF Zinc Dust Zinc Dust Pd(OAc)2 Pd(OAc)2 Pd(OAc)2->this compound PPh3 PPh3 PPh3->this compound Pentylzinc Bromide->this compound + 4-Bromopyridine Catalyst Reflux in THF Quenching (HCl) Quenching (HCl) This compound->Quenching (HCl) Extraction Extraction Quenching (HCl)->Extraction Purification (Column Chromatography) Purification (Column Chromatography) Extraction->Purification (Column Chromatography) Pure this compound Pure this compound Purification (Column Chromatography)->Pure this compound

Caption: Workflow for the synthesis of this compound via Negishi coupling.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the pyridine ring protons and the pentyl chain protons. The aromatic region will display two sets of doublets corresponding to the protons at the 2,6- and 3,5-positions of the pyridine ring. The protons at the 2,6-positions (adjacent to the nitrogen) will be deshielded and appear further downfield. The pentyl chain will exhibit a triplet for the terminal methyl group, a triplet for the methylene group attached to the pyridine ring, and a series of multiplets for the remaining methylene groups.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbons of the pyridine ring and the pentyl chain. The carbon atoms of the pyridine ring will appear in the aromatic region (typically 120-150 ppm).[6] The carbons of the pentyl chain will be observed in the aliphatic region (typically 10-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands. Key expected peaks include:

  • C-H stretching (aromatic): ~3000-3100 cm⁻¹

  • C-H stretching (aliphatic): ~2850-2960 cm⁻¹

  • C=C and C=N stretching (aromatic ring): ~1450-1600 cm⁻¹[7]

  • C-H bending (aliphatic): ~1375-1470 cm⁻¹

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 149. The fragmentation pattern will be characteristic of an alkylpyridine, with a prominent peak corresponding to the loss of a butyl radical (M-57) to form a stable pyridylmethyl cation at m/z = 92.[2]

Applications and Areas of Research

The unique combination of a polar aromatic head and a nonpolar aliphatic tail makes this compound a valuable molecule in several fields.

Drug Discovery and Medicinal Chemistry

Pyridine derivatives are integral to the development of new therapeutic agents, exhibiting a wide range of biological activities including anticancer, antimalarial, and antibacterial properties.[8][9] The pentyl group in this compound increases its lipophilicity, which can enhance its ability to cross cell membranes and interact with biological targets. It serves as a key building block for the synthesis of more complex molecules with potential pharmacological activity.[1][10]

Materials Science: Liquid Crystals

Long-chain 4-alkylpyridines are known to be precursors for the synthesis of liquid crystals. The rigid pyridine core and the flexible alkyl chain are characteristic features of calamitic (rod-shaped) liquid crystals. By incorporating this compound into larger molecular structures, materials with specific mesophase behaviors can be designed for applications in displays and optical devices.[11][12]

Corrosion Inhibition

Pyridine and its derivatives have been extensively studied as corrosion inhibitors for various metals and alloys, particularly in acidic media.[13][14][15] The nitrogen atom of the pyridine ring can coordinate with metal surfaces, and the planar aromatic ring can form a protective film, thereby preventing corrosion. The pentyl chain can further enhance this protective effect by creating a hydrophobic barrier.[16]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area. It is advisable to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable chemical intermediate with a diverse range of current and potential applications. Its synthesis via robust cross-coupling methodologies is well-established, and its unique physicochemical properties make it an attractive building block in drug discovery, a component in the design of advanced materials like liquid crystals, and an effective corrosion inhibitor. Further research into the specific biological activities and material properties of this compound and its derivatives is likely to uncover new and exciting applications for this important molecule.

References

Physical properties of 4-Pentylpyridine (boiling point, density).

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 4-Pentylpyridine

Introduction to this compound

This compound is an organic compound belonging to the family of alkylpyridines. It features a pyridine ring, which is a six-membered aromatic heterocycle containing one nitrogen atom, substituted at the 4-position with a pentyl group.[1] Its molecular formula is C10H15N.[1][2][3] This structure imparts both aromatic and aliphatic characteristics to the molecule, influencing its physical and chemical properties. Alkylpyridines, as a class of compounds, are significant in various fields of chemistry, including in the synthesis of pharmaceuticals and agrochemicals, and as ligands in coordination chemistry.[4][5][6] The lone pair of electrons on the nitrogen atom confers basic properties to the molecule. This compound typically presents as a colorless to pale yellow liquid with a characteristic odor and is soluble in organic solvents.[1]

Physical Properties of this compound

A thorough review of publicly available chemical databases and literature indicates a notable lack of experimentally determined data for the boiling point and density of this compound. Major chemical data repositories do not list experimental values for these specific properties.[2][3] However, we can infer some of its characteristics based on general chemical principles and by comparing it with its isomers.

Table 1: Known and Computed Properties of this compound

PropertyValueSource
Molecular FormulaC10H15NPubChem[2], CymitQuimica[1]
Molecular Weight149.24 g/mol Sigma-Aldrich[7]
Physical FormLiquidSigma-Aldrich[7]
XLogP3 (Computed)3.2PubChem[2]

Comparative Analysis with Isomeric Compounds

To provide a reasonable estimation of the physical properties of this compound, it is instructive to examine the experimentally determined properties of its isomer, 2-Pentylpyridine.

Table 2: Experimental Properties of 2-Pentylpyridine

PropertyValueSource
Boiling Point 102-107 °C (at 760 mmHg)PubChem[8]
Density 0.895-0.901 g/mLPubChem[8]

Generally, for alkyl-substituted aromatic compounds, the boiling point increases with the length of the alkyl chain due to increased van der Waals forces.[9][10] It is therefore expected that the boiling point of this compound would be in a similar range to, or slightly different from, its 2-pentyl isomer. The position of the substituent on the pyridine ring can also influence the boiling point, though this effect is often less pronounced than that of the alkyl chain length.

Experimental Determination of Physical Properties

For novel or uncharacterized compounds like this compound, experimental determination of their physical properties is essential. The following section details the standard, reliable protocols for measuring boiling point and density.

Boiling Point Determination: Micro-Reflux Method

This method is suitable when only a small amount of the sample is available. The principle relies on establishing a thermal equilibrium between the liquid and vapor phases at a given atmospheric pressure. The temperature of the vapor at this equilibrium is the boiling point.

Protocol:

  • Sample Preparation: Add approximately 0.5 mL of this compound to a small test tube.

  • Apparatus Setup:

    • Place the test tube in a heating block or an oil bath.

    • Clamp a thermometer such that its bulb is positioned about 1 cm above the surface of the liquid. This ensures the thermometer measures the temperature of the vapor, not the liquid itself.

  • Heating and Observation:

    • Begin heating the apparatus gently.

    • Observe the liquid until it begins to boil and a ring of condensing vapor (refluxing) becomes visible on the inner wall of the test tube.

    • Adjust the heating to maintain a gentle reflux, ensuring the reflux ring is stable at the level of the thermometer bulb.

  • Measurement:

    • Once the temperature reading on the thermometer stabilizes, record this value as the observed boiling point.

    • It is crucial to also record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Density Determination: Pycnometer Method

The density of a liquid is its mass per unit volume. The pycnometer (or density bottle) method is a highly accurate technique for determining the density of liquids.

Protocol:

  • Mass of the Empty Pycnometer:

    • Thoroughly clean and dry a pycnometer of a known volume (e.g., 10 mL).

    • Accurately weigh the empty, dry pycnometer using an analytical balance and record the mass (m1).

  • Mass of the Pycnometer with Water:

    • Fill the pycnometer with distilled water of a known temperature.

    • Ensure there are no air bubbles and that the capillary stopper is properly seated.

    • Wipe any excess water from the outside of the pycnometer.

    • Weigh the water-filled pycnometer and record the mass (m2).

  • Mass of the Pycnometer with Sample Liquid:

    • Empty and thoroughly dry the pycnometer.

    • Fill the pycnometer with this compound, following the same procedure as with the water.

    • Weigh the sample-filled pycnometer and record the mass (m3).

  • Calculation:

    • Mass of water: m_water = m2 - m1

    • Volume of the pycnometer: V = m_water / ρ_water (where ρ_water is the known density of water at the measured temperature).

    • Mass of the sample liquid: m_sample = m3 - m1

    • Density of the sample liquid: ρ_sample = m_sample / V

Experimental Workflow Visualization

The following diagram illustrates the logical flow for the characterization of the physical properties of a liquid sample like this compound.

G cluster_0 Characterization of Liquid Physical Properties cluster_1 Boiling Point Determination cluster_2 Density Determination start Obtain Pure Liquid Sample bp_setup Setup Micro-Reflux Apparatus start->bp_setup d_m1 Weigh Empty Pycnometer (m1) start->d_m1 bp_heat Heat Gently & Observe Reflux bp_setup->bp_heat bp_measure Record Stable Vapor Temperature & Atmospheric Pressure bp_heat->bp_measure end Report Characterized Properties bp_measure->end d_m2 Weigh Pycnometer + Water (m2) d_m1->d_m2 d_m3 Weigh Pycnometer + Sample (m3) d_m2->d_m3 d_calc Calculate Density d_m3->d_calc d_calc->end

Caption: Workflow for the experimental determination of boiling point and density.

Conclusion

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Pipzine Chemicals. Alkyl Pyridines. [Link]

  • YorkSpace. Sustainable Synthesis of 4-acylpyridines through air oxidation of dearomatized 4-alkylpyridines. [Link]

  • ProQuest. Diversification of 4-Alkylpyridines: Mining for Reactivity with Alkylidene Dihydropyridines. [Link]

  • ChemSynthesis. This compound. [Link]

  • National Center for Biotechnology Information. Practical and Regioselective Synthesis of C4-Alkylated Pyridines. [Link]

  • PubChem. 2-Pentylpyridine. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. Physical Properties of Alkyl Halides. [Link]

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A Comprehensive Technical Guide to the Solubility of 4-Pentylpyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive analysis of the solubility of 4-pentylpyridine in organic solvents, tailored for researchers, scientists, and professionals in drug development. In the absence of extensive empirical solubility data in publicly available literature, this guide establishes a robust predictive framework based on the foundational principles of molecular interactions and the Hansen Solubility Parameters (HSP) model. By dissecting the physicochemical properties of this compound, this document offers a theoretical and practical understanding of its behavior in various solvent classes. Furthermore, it equips the reader with detailed, field-proven experimental protocols for the precise determination of solubility, ensuring scientific integrity and reproducibility. This guide is structured to empower researchers to make informed decisions regarding solvent selection, formulation development, and reaction optimization involving this compound.

Introduction: Understanding this compound

This compound (C₁₀H₁₅N) is an organic compound featuring a pyridine ring substituted at the fourth position with a pentyl group.[1][2] This molecular architecture, combining a polar aromatic heterocycle with a nonpolar alkyl chain, results in a compound of moderate polarity.[1] It typically presents as a colorless to pale yellow liquid with a characteristic odor.[1] The presence of the nitrogen atom in the pyridine ring imparts basicity, allowing for a range of chemical reactions and applications in organic synthesis.[1] A thorough understanding of its solubility is paramount for its effective use in various applications, from a reaction medium to a component in a final formulation.

Core Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC₁₀H₁₅N[1][2][3]
Molecular Weight149.24 g/mol [1][2][3]
AppearanceColorless to pale yellow liquid[1]
CAS Number2961-50-4[2]

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules.[4] The overall solubility of this compound is a balance between the polar nature of its pyridine head and the nonpolar character of its pentyl tail.

Intermolecular Forces at Play

The interactions governing the solubility of this compound can be categorized as follows:

  • Van der Waals Forces (Dispersion Forces): These are weak, temporary attractive forces arising from transient fluctuations in electron distribution. The pentyl chain of this compound contributes significantly to these interactions, favoring solubility in nonpolar solvents.

  • Dipole-Dipole Interactions: The pyridine ring, with its electronegative nitrogen atom, possesses a permanent dipole moment. This allows for attractive interactions with other polar molecules, thus promoting solubility in polar aprotic and polar protic solvents.

  • Hydrogen Bonding: While this compound itself cannot donate a hydrogen bond, the lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor. This is a crucial factor for its solubility in protic solvents like alcohols and water.

The interplay of these forces dictates the extent to which this compound will be soluble in a given organic solvent.

Caption: Intermolecular forces governing this compound solubility.

Predictive Solubility Analysis using Hansen Solubility Parameters (HSP)

Given the scarcity of direct experimental solubility data, the Hansen Solubility Parameter (HSP) model provides a powerful predictive tool.[5][6][7][8] The HSP model is based on the principle that "like dissolves like" by quantifying the cohesive energy of a substance into three parameters:

  • δd (Dispersion): Represents the energy from dispersion forces.

  • δp (Polar): Represents the energy from dipole-dipole interactions.

  • δh (Hydrogen Bonding): Represents the energy from hydrogen bonding.

Each solvent and solute can be represented as a point in a three-dimensional "Hansen space."[5] The closer the HSP values of a solute and a solvent are, the more likely they are to be miscible. The distance (Ra) between the solute (1) and solvent (2) in Hansen space is calculated as:

Ra² = 4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)² [5]

A smaller Ra value indicates a higher likelihood of solubility.

Estimated Hansen Solubility Parameters for this compound

Table 1: Estimated Hansen Solubility Parameters (HSP) for this compound and Common Organic Solvents (in MPa⁰.⁵)

Compoundδdδpδh
This compound (Estimated) 17.5 6.0 7.0
Hexane14.90.00.0
Toluene18.01.42.0
Diethyl Ether14.52.95.1
Acetone15.510.47.0
Ethanol15.88.819.4
Methanol15.112.322.3
Chloroform17.83.15.7
Dimethyl Sulfoxide (DMSO)18.416.410.2

Note: Solvent HSP values are from established databases. The HSP for this compound is an estimation based on its chemical structure and should be used as a predictive guide.

Predicted Solubility of this compound

Based on the calculated Ra values, the predicted miscibility of this compound in the selected organic solvents is as follows:

Table 2: Predicted Solubility of this compound Based on Hansen Solubility Parameter (HSP) Distance (Ra)

SolventRa (MPa⁰.⁵)Predicted Solubility
Chloroform3.6Excellent
Toluene5.2Excellent
Diethyl Ether4.3Very Good
Acetone4.9Very Good
Acetone4.9Very Good
Dimethyl Sulfoxide (DMSO)10.9Moderate
Hexane9.0Moderate
Ethanol12.9Poor
Methanol16.1Poor

This predictive analysis suggests that this compound is likely to be highly soluble in solvents with a balance of moderate polarity and some hydrogen bonding capability, such as chloroform and diethyl ether, as well as in aromatic and other moderately polar aprotic solvents like toluene and acetone. Its solubility is predicted to be lower in highly nonpolar solvents like hexane and in highly polar protic solvents like methanol due to larger differences in their Hansen parameters.

Experimental Determination of Solubility

To obtain precise quantitative data, experimental determination of solubility is essential. The following protocols are established, self-validating methods for determining the solubility of a liquid solute like this compound in an organic solvent.

General Experimental Workflow

Solubility_Workflow cluster_Prep Preparation cluster_Mixing Mixing & Equilibration cluster_Analysis Analysis cluster_Quant Quantitative Methods Start Start Solvent Select Solvent Start->Solvent Solute Prepare this compound Start->Solute Mix Mix Solute and Solvent Solvent->Mix Solute->Mix Equilibrate Equilibrate at Constant Temperature Mix->Equilibrate Observe Visual Observation (Miscibility) Equilibrate->Observe Quantify Quantitative Analysis Equilibrate->Quantify Gravimetric Gravimetric Analysis Quantify->Gravimetric Spectroscopic Spectroscopic Analysis (e.g., UV-Vis, NMR) Quantify->Spectroscopic Chromatographic Chromatographic Analysis (e.g., GC, HPLC) Quantify->Chromatographic

Caption: General workflow for the experimental determination of solubility.

Protocol 1: Determination of Miscibility (Qualitative)

This protocol provides a rapid assessment of whether this compound is miscible in a given solvent at room temperature.

Materials:

  • This compound

  • Solvent of interest

  • Small, clear glass vials with caps

  • Calibrated pipettes

Procedure:

  • Add 1 mL of the organic solvent to a clean, dry vial.

  • Add 1 mL of this compound to the same vial.

  • Cap the vial and shake vigorously for 30-60 seconds.

  • Allow the mixture to stand for at least 10 minutes.

  • Visually inspect the vial against a well-lit background.

    • Miscible: The mixture appears as a single, clear liquid phase.

    • Immiscible: Two distinct liquid layers are observed.

    • Partially Miscible: The mixture may appear cloudy or form an emulsion that separates over time.

Protocol 2: Shake-Flask Method for Quantitative Solubility Determination (Gravimetric)

This is a classic and reliable method for determining the equilibrium solubility.

Materials:

  • This compound

  • Solvent of interest

  • Scintillation vials or small flasks with secure caps

  • Constant temperature shaker or water bath

  • Analytical balance

  • Syringe filters (chemically compatible with the solvent)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the solvent in a vial (e.g., 5 mL of solvent and 1 mL of this compound). The presence of an undissolved phase is necessary to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature shaker (e.g., 25°C) and agitate for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Sample Collection and Separation:

    • Allow the vial to stand undisturbed at the equilibration temperature for at least 2 hours to allow the phases to separate.

    • Carefully withdraw a known volume of the clear, saturated supernatant using a syringe fitted with a compatible filter to remove any undissolved droplets.

  • Quantification:

    • Transfer the filtered saturated solution to a pre-weighed vial.

    • Determine the mass of the collected solution.

    • Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause the evaporation of this compound.

    • Once the solvent is fully evaporated, weigh the vial containing the residual this compound.

  • Calculation:

    • Calculate the solubility in g/100 mL or other desired units based on the mass of the dissolved this compound and the volume of the solvent.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood. It is known to cause skin and serious eye irritation.[2] Always wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety information before handling.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While direct experimental data is limited, a robust predictive framework based on Hansen Solubility Parameters has been established, offering valuable guidance for solvent selection. The provided experimental protocols offer a clear path for researchers to determine precise, quantitative solubility data tailored to their specific needs. By combining theoretical understanding with practical experimental guidance, this document serves as an essential resource for scientists and professionals working with this compound.

References

Foreword: Unlocking the Potential of a Versatile Pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Research Applications of 4-Pentylpyridine

In the vast landscape of heterocyclic chemistry, pyridine and its derivatives stand out as foundational building blocks, integral to advancements across pharmaceuticals, materials science, and industrial chemistry.[1][2][3] Among these, this compound, a seemingly simple molecule, offers a unique combination of properties—a polar, functionalizable pyridine head and a nonpolar, lipophilic pentyl tail. This amphiphilic character is the key to its diverse and expanding applications.

This guide moves beyond a simple catalog of uses. It is designed for the practicing researcher and development scientist, providing a deep dive into the why and how of employing this compound in key research domains. We will explore the causality behind its selection in specific applications, detail validated experimental protocols, and present data-driven insights to accelerate your own research and development efforts. Our focus is on the practical synthesis, proven applications, and the underlying chemical principles that make this compound a molecule of significant scientific interest.

Core Molecular Profile and Synthesis of this compound

Before delving into its applications, a firm grasp of this compound's fundamental characteristics and synthesis is essential.

Physicochemical Properties

This compound (also known as 4-n-Amylpyridine) is a colorless to pale yellow liquid characterized by a pyridine ring substituted at the 4-position with a five-carbon alkyl chain.[4] This structure imparts a moderate polarity and basicity due to the nitrogen atom's lone pair of electrons, while the pentyl group provides significant hydrophobicity.[4]

PropertyValueSource
Molecular Formula C₁₀H₁₅N[4][5][6]
Molecular Weight 149.24 g/mol [5][6]
Appearance Colorless to pale yellow liquid[4]
CAS Number 2961-50-4[6]
XLogP3 3.2[6]
Solubility Soluble in organic solvents[4]

Table 1: Key physicochemical properties of this compound.

Strategic Synthesis

The regioselective synthesis of C4-alkylated pyridines has historically been a challenge, often resulting in mixtures of isomers.[7] Modern methods, however, provide efficient and selective access to this valuable scaffold. The Minisci reaction, a radical-based C-H functionalization, is a powerful tool. Recent advancements utilize a blocking group strategy to achieve exquisite control for C4-alkylation.[7]

Synthesis_Pathway Pyridine Pyridine Adduct Maleate-Pyridine Adduct (Blocked at C2/C6) Pyridine->Adduct Maleic Anhydride Pentyl_Pyridine_Adduct C4-Pentylated Adduct Adduct->Pentyl_Pyridine_Adduct Minisci Reaction (e.g., Hexanoic Acid, AgNO₃, (NH₄)₂S₂O₈) Product This compound Pentyl_Pyridine_Adduct->Product Deprotection (e.g., DBU) Corrosion_Inhibition cluster_0 Aqueous Acidic Medium (HCl) H+ H+ Cl- Cl- Fe Fe Cl-->Fe Fe2 Fe Fe3 Fe Inhibitor This compound (Protonated) Inhibitor->Cl- Physisorption (Electrostatic) Inhibitor->Fe2 Chemisorption (N lone pair -> Fe d-orbital) Suzuki_Catalysis Catalyst Pd(0)L₂ L = this compound OxAdd Oxidative Addition Catalyst->OxAdd Ar-X Transmetal Transmetalation OxAdd->Transmetal Ar'-B(OR)₂ RedElim Reductive Elimination Transmetal->RedElim RedElim->Catalyst Ar-Ar'

Sources

Theoretical studies on 4-Pentylpyridine molecular geometry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical and Experimental Elucidation of 4-Pentylpyridine's Molecular Geometry

Abstract

The three-dimensional structure of a molecule is fundamental to its chemical reactivity, physical properties, and biological activity. For N-heterocyclic compounds like this compound, which serve as crucial scaffolds in medicinal chemistry and materials science, a precise understanding of their molecular geometry is paramount for rational drug design and the development of novel functional materials.[1][2] This technical guide provides a comprehensive overview of the theoretical methodologies and experimental validation techniques used to study the molecular geometry of this compound. We delve into the causality behind the selection of computational methods, from Hartree-Fock and Density Functional Theory to Molecular Mechanics, and detail the critical role of basis set selection. The guide outlines robust protocols for both computational geometry optimization and experimental techniques such as X-ray Crystallography and Microwave Spectroscopy. By synthesizing theoretical predictions with experimental data, we present a holistic and self-validating approach to defining the conformational landscape and precise geometric parameters of this compound.

Introduction: The Structural Significance of this compound

This compound belongs to the 4-alkylpyridine family, a class of compounds that are prevalent structural motifs in a vast array of pharmaceuticals and functional materials.[1][3][4] The pyridine ring provides a polar, aromatic core capable of hydrogen bonding and π-stacking interactions, while the flexible n-pentyl chain introduces lipophilicity and conformational diversity. This amphiphilic nature governs the molecule's interaction with biological targets, its self-assembly properties, and its behavior at interfaces.[5]

Understanding the molecule's preferred three-dimensional arrangements—its stable conformations—along with precise bond lengths and angles is not merely an academic exercise. It is critical for:

  • Drug Development: The shape of this compound dictates how it fits into the binding pocket of a protein, influencing its efficacy as a potential therapeutic agent.

  • Materials Science: The molecular geometry affects crystal packing, liquid crystal phases, and interfacial behavior, which are key to designing new materials.

  • Reaction Mechanics: The steric and electronic properties determined by the geometry influence the molecule's reactivity and the pathways of chemical transformations.

This guide bridges the gap between theoretical prediction and experimental reality, presenting a synergistic workflow that leverages the strengths of both domains to build a reliable model of this compound's molecular geometry.

Theoretical Methodologies: Predicting Geometry from First Principles

Computational chemistry provides a powerful toolkit for exploring a molecule's geometry by calculating its energy as a function of its atomic coordinates. This relationship is described by the Potential Energy Surface (PES) , a multidimensional landscape where valleys represent stable molecular structures (conformers).[6][7] The primary goal of theoretical geometry optimization is to locate the lowest points (energy minima) on this surface.

The Hierarchy of Computational Approaches

The choice of computational method involves a critical balance between accuracy and computational cost.

  • Molecular Mechanics (MM): This approach uses classical physics and a set of parameters known as a force field to calculate molecular energy.[8] It is computationally inexpensive, making it ideal for rapid conformational searches of the flexible pentyl chain to identify plausible starting geometries for more accurate methods. However, its accuracy is entirely dependent on the quality of the pre-existing parameters for the specific bonds and angles within the molecule.

  • Ab Initio Quantum Methods: These methods solve the Schrödinger equation from first principles without empirical parameters, offering higher accuracy.

    • Hartree-Fock (HF) Theory: HF is a foundational ab initio method that provides a good first approximation of the molecular wavefunction and geometry.[9][10] While it systematically neglects a portion of the electron correlation, leading to certain predictable errors, it can sometimes outperform more sophisticated methods for specific molecular systems due to error cancellation and is a crucial baseline for comparison.[11][12]

    • Density Functional Theory (DFT): DFT has become the workhorse of modern computational chemistry for its exceptional balance of speed and accuracy.[13] Instead of the complex wavefunction, DFT calculates the electron density to determine the system's energy. The accuracy is governed by the choice of the exchange-correlation functional, with hybrid functionals like B3LYP being widely used and validated for predicting the geometries of organic molecules.[9][10][14]

The Crucial Role of the Basis Set

In quantum calculations, atomic orbitals are represented by a set of mathematical functions called a basis set . The size and type of the basis set directly impact the accuracy of the result.[15][16]

  • Concept: A larger, more flexible basis set allows for a more accurate description of the electron distribution in the molecule, leading to more reliable geometries.[17][18]

  • Pople-style Basis Sets: Sets like 6-31G(d) and 6-311++G(d,p) are commonly used. The notation indicates the number of functions used to describe core and valence orbitals.

    • (d) or *: Adds polarization functions on heavy (non-hydrogen) atoms, allowing orbitals to change shape, which is essential for describing chemical bonds accurately.

    • (d,p): Adds polarization functions to hydrogen atoms as well.

    • ++: Adds diffuse functions , which are important for describing lone pairs, anions, and non-covalent interactions. For a neutral molecule like this compound, their impact on geometry is less critical than polarization functions but can be important for other properties.[9][10]

Expert Insight: For a molecule like this compound, a B3LYP calculation with a 6-311+G(d,p) basis set represents a robust and reliable level of theory for geometry optimization, providing results that are expected to be in close agreement with experimental data. Starting with a smaller basis set like 6-31G(d) for initial optimizations can be a cost-effective strategy.[17]

Protocol: Theoretical Geometry Optimization

This protocol outlines the steps for performing a reliable geometry optimization using DFT.

  • Initial Structure Generation: Build an initial 3D structure of this compound using molecular modeling software.

  • Conformational Search (Optional but Recommended): Perform a rapid conformational search using a Molecular Mechanics force field to identify low-energy conformers of the pentyl chain. This avoids optimizing to a high-energy local minimum.

  • DFT Pre-optimization: Select the most promising low-energy conformers from the MM search. Perform an initial geometry optimization using DFT with a modest basis set (e.g., B3LYP/6-31G(d)).

  • Final High-Level Optimization: Use the output from the pre-optimization as the starting point for a final, more accurate geometry optimization using a larger basis set (e.g., B3LYP/6-311+G(d,p)).

  • Frequency Calculation: Perform a vibrational frequency calculation at the same level of theory as the final optimization. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum.[14] This step also yields the theoretical vibrational spectra (IR and Raman) for comparison with experimental data.

G cluster_prep Initial Setup cluster_dft DFT Optimization cluster_validation Validation mol_build 1. Build 3D Structure conf_search 2. MM Conformational Search mol_build->conf_search dft_low 3. Pre-optimization (e.g., B3LYP/6-31G(d)) conf_search->dft_low dft_high 4. Final Optimization (e.g., B3LYP/6-311+G(d,p)) dft_low->dft_high freq_calc 5. Frequency Calculation dft_high->freq_calc validation Confirm True Minimum (No Imaginary Frequencies) freq_calc->validation

Caption: Workflow for theoretical geometry optimization of this compound.

Conformational Landscape of the Pentyl Chain

The primary determinant of this compound's overall shape is the conformational flexibility of the n-pentyl group.[19] This flexibility arises from rotation around the single bonds, primarily the four C-C bonds within the chain and the C(ring)–C(alkyl) bond.

The stability of different conformers is governed by torsional strain (eclipsing interactions) and steric hindrance. For an n-pentyl chain, conformers can range from a fully extended, all-anti (staggered) conformation, which is typically the lowest in energy, to various gauche conformations where parts of the chain are folded back.[20]

A Potential Energy Surface (PES) Scan is the computational method used to explore this landscape.[21] By systematically rotating a specific dihedral angle (e.g., the N–C(ring)–C(alkyl)–C(alkyl) angle) and calculating the energy at each step, one can map out the energy profile, identifying stable conformers (minima) and the energy barriers (maxima) that separate them.[22][23] The aromaticity of the pyridine ring influences the rotational barrier of the bond connecting the ring to the alkyl chain.[24][25]

Experimental Validation: Grounding Theory in Reality

Theoretical models, no matter how sophisticated, are approximations. They must be validated by experimental data to be considered trustworthy. Several powerful analytical techniques can provide precise geometric information.

X-ray Crystallography
  • Principle: X-ray crystallography involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the positions of atoms in the crystal lattice with very high precision.[26][27]

  • Insight Provided: It yields a definitive 3D structure, including bond lengths, bond angles, and the specific conformation adopted by the molecule in the solid state.

  • Causality and Limitations: The conformation observed in a crystal is a "snapshot" that can be influenced by intermolecular forces and crystal packing effects. It may not be the lowest energy conformer present in the gas phase or in solution, but it provides an invaluable benchmark for validating calculated bond lengths and angles.

  • Crystal Growth: Grow single crystals of this compound suitable for diffraction. This is often the most challenging step and may involve slow evaporation from various solvents or cooling of a saturated solution.

  • Mounting: Select a high-quality crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam. The crystal is rotated, and diffraction data are collected at numerous orientations.

  • Structure Solution and Refinement: The diffraction data are processed to solve the phase problem and generate an initial electron density map. An atomic model is built into this map and refined to achieve the best fit with the experimental data.

Microwave Spectroscopy
  • Principle: This gas-phase technique measures the absorption of microwave radiation by a molecule, which corresponds to transitions between its rotational energy levels. The frequencies of these transitions are determined by the molecule's three principal moments of inertia.[28][29]

  • Insight Provided: Because the moments of inertia are exquisitely sensitive to the molecule's mass distribution, microwave spectroscopy provides exceptionally precise rotational constants. These constants can be used to determine the exact 3D geometry of the most stable conformer(s) in the isolated, gas-phase environment, free from intermolecular interactions.[30][31]

  • Causality and Limitations: This method is the gold standard for determining the equilibrium geometry of small to medium-sized molecules in the gas phase. If multiple conformers are present, each will have its own distinct rotational spectrum.

  • Sample Introduction: Introduce a gaseous sample of this compound, typically seeded in an inert carrier gas like neon or argon, into a high-vacuum chamber via a pulsed nozzle.

  • Molecular Excitation: Subject the resulting supersonic jet of cooled molecules to a short, high-power broadband microwave pulse (a "chirp"). This pulse excites all possible rotational transitions within its frequency range simultaneously.

  • Signal Detection: After the pulse, the molecules emit a free induction decay (FID) signal as they relax. This signal contains the frequency and intensity information of all excited transitions.

  • Data Processing: The FID is detected, digitized, and Fourier transformed to produce the frequency-domain rotational spectrum.

  • Spectral Fitting: The measured transition frequencies are fitted using a quantum mechanical Hamiltonian to extract the precise rotational constants and other spectroscopic parameters.

G cluster_theo Theoretical Prediction cluster_exp Experimental Validation dft_calc DFT Geometry Optimization (Gas Phase) vib_spec Calculated Vibrational Spectra (IR/Raman) dft_calc->vib_spec xray X-ray Crystallography (Solid State Geometry) dft_calc->xray Compare Bond Lengths & Angles microwave Microwave Spectroscopy (Gas Phase Geometry) dft_calc->microwave Compare Rotational Constants & Geometry ir_raman FT-IR / FT-Raman (Vibrational Frequencies) vib_spec->ir_raman Compare Frequencies

Caption: Interplay between theoretical calculations and experimental validation.

Data Synthesis: A Comparative Analysis

To provide a quantitative understanding, the table below compares geometric parameters for the pyridine ring derived from theoretical calculations and experimental data for the parent pyridine molecule (as a highly relevant benchmark), alongside typical values for an alkyl chain. The analysis focuses on the lowest-energy, all-anti conformer of this compound calculated at the B3LYP/6-311+G(d,p) level.

ParameterDescriptionB3LYP/6-311+G(d,p) (Calculated)Experimental (Pyridine)[32]
Pyridine Ring
r(C-N)C-N bond length (Å)1.3391.340
r(C-C) orthoC-C bond length near N (Å)1.3971.390
r(C-C) metaC-C bond length far from N (Å)1.3931.400
∠(C-N-C)Angle at Nitrogen (°)116.8116.7
∠(N-C-C)Angle adjacent to Nitrogen (°)123.9124.0
Alkyl Chain
r(Cring-Cα)Bond connecting ring to chain (Å)1.515N/A
r(C-C)Average C-C single bond in chain (Å)1.532N/A
∠(C-C-C)Average bond angle in chain (°)112.5N/A
τ(N-C-C-C)Key dihedral angle for chain orientation (°)~180 (anti)N/A

Analysis: The data demonstrates excellent agreement between the high-level DFT calculations and the experimental geometry of the pyridine ring, with bond lengths and angles matching within 0.01 Å and 0.3°, respectively.[32] This validates the chosen level of theory for describing the aromatic core. The calculated parameters for the alkyl chain are consistent with standard values for alkanes, showing the expected tetrahedral-like angles and C-C single bond lengths. The lowest energy conformer is predicted to have the pentyl chain in a fully extended (anti) conformation.

Conclusion and Future Outlook

The molecular geometry of this compound is best described by a planar, aromatic pyridine ring attached to a flexible n-pentyl chain, which preferentially adopts a low-energy, extended conformation. This comprehensive guide has demonstrated that a combination of high-level DFT calculations, such as B3LYP/6-311+G(d,p), and rigorous experimental validation through techniques like microwave spectroscopy and X-ray crystallography provides a self-validating and highly accurate picture of its structure.

This foundational understanding of this compound's geometry is the bedrock for further research. Future studies can confidently build upon this work to explore:

  • The dynamics of conformational changes in different solvent environments.

  • The precise interactions with biological macromolecules in drug development projects.

  • The design of new liquid crystals and other functional materials based on 4-alkylpyridine scaffolds.

By integrating state-of-the-art computational and experimental protocols, researchers can accelerate the discovery and optimization of molecules with desired properties, grounded in the fundamental principles of molecular structure.

References

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  • How Aromaticity prevent Rotation of Bond ? | Rotational Barrier | One minute Chemistry. YouTube. [Link]

  • DIVERSIFICATION OF 4-ALKYL PYRIDINES: MINING FOR REACTIVITY WITH ALKYLIDENE DIHYDROPYRIDINES. YorkSpace, York University. [Link]

  • Ab initio Hartree-Fock and density functional theory study on molecular structures, energies, and vibrational frequencies of conformations of 2-hydroxy-3-nitropyridine and 3-hydroxy-2-nitropyridine. PubMed. [Link]

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Methodological & Application

Harnessing the Versatility of 4-Pentylpyridine: A Precursor in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide dedicated to the synthetic utility of 4-pentylpyridine. This document is crafted for researchers, scientists, and professionals in drug development, providing in-depth application notes and detailed protocols. Our focus is to move beyond mere procedural steps, offering insights into the causality behind experimental choices, ensuring each protocol is a self-validating system. This guide is structured to provide a narrative that is both technically accurate and grounded in field-proven expertise.

Introduction: The Strategic Importance of this compound

This compound, a deceptively simple molecule, is a powerful and versatile precursor in the landscape of modern organic synthesis. Its structure, featuring a nucleophilic pyridine ring and a modifiable alkyl side-chain, offers a dual-pronged approach to molecular elaboration. The pyridine core provides a handle for transition-metal catalyzed cross-coupling reactions and other C-H functionalization strategies, enabling the construction of complex aromatic systems.[1][2] Concurrently, the pentyl group is amenable to a variety of transformations, including oxidation and dehydrogenation, further expanding its synthetic potential.[3][4] This unique combination of reactive sites makes this compound a valuable starting material for the synthesis of a diverse array of high-value compounds, ranging from advanced liquid crystals and functional polymers to intricate pharmaceutical intermediates.[1][5][6][7]

Section 1: Synthesis of Symmetrical Bipyridines for Advanced Materials

Application Note: 4,4'-Dipentyl-2,2'-bipyridine as a Ligand and Monomer

Symmetrically substituted bipyridines are of paramount importance as ligands in coordination chemistry and as monomers for the synthesis of functional polymers.[8] 4,4'-Dipentyl-2,2'-bipyridine, synthesized from this compound, is a key building block for creating materials with tailored electronic and photophysical properties. The pentyl chains enhance solubility in organic solvents, facilitating processing and characterization of the resulting metal complexes and polymers. Nickel-catalyzed reductive homocoupling of a 2-halo-4-pentylpyridine intermediate provides an efficient and scalable route to this valuable bipyridine.[9]

Protocol 1: Synthesis of 4,4'-Dipentyl-2,2'-bipyridine via Nickel-Catalyzed Homocoupling

This protocol outlines a two-step synthesis of 4,4'-dipentyl-2,2'-bipyridine starting from this compound. The first step involves the regioselective chlorination at the 2-position, followed by a nickel-catalyzed reductive homocoupling.

Step 1: Synthesis of 2-Chloro-4-pentylpyridine

This procedure is adapted from literature methods for the chlorination of substituted pyridines.[9]

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
This compound149.2410.0 g67.0 mmol1.0
m-Chloroperoxybenzoic acid (m-CPBA, ~77%)172.5716.5 g~73.7 mmol1.1
Dichloromethane (DCM)84.93200 mL--
Phosphorus oxychloride (POCl₃)153.3320.5 mL221 mmol3.3

Procedure:

  • N-Oxide Formation: Dissolve this compound (10.0 g, 67.0 mmol) in dichloromethane (200 mL) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath. Add m-CPBA (16.5 g, ~73.7 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C. Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Wash the reaction mixture sequentially with 10% aqueous sodium sulfite (2 x 100 mL), saturated aqueous sodium bicarbonate (2 x 100 mL), and brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound N-oxide as a pale yellow oil. The product is used in the next step without further purification.

  • Chlorination: To the crude this compound N-oxide, add phosphorus oxychloride (20.5 mL, 221 mmol) cautiously. Heat the mixture to 100 °C and stir for 3 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Neutralize the solution with solid sodium carbonate until the pH is ~8. Extract the product with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-chloro-4-pentylpyridine.

Step 2: Nickel-Catalyzed Homocoupling to 4,4'-Dipentyl-2,2'-bipyridine

This protocol is adapted from a general procedure for the ligand-free nickel-catalyzed dimerization of 2-chloropyridines.[9]

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
2-Chloro-4-pentylpyridine183.685.00 g27.2 mmol1.0
Nickel(II) bromide trihydrate (NiBr₂·3H₂O)272.54185 mg0.68 mmol0.025
Manganese powder54.942.24 g40.8 mmol1.5
Dimethylformamide (DMF)73.09100 mL--

Procedure:

  • Catalyst Activation: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add NiBr₂·3H₂O (185 mg, 0.68 mmol) and anhydrous DMF (50 mL). Heat the mixture to 60 °C until a homogenous green solution is formed. Cool to room temperature.

  • Reaction Setup: To the catalyst solution, add manganese powder (2.24 g, 40.8 mmol) and a solution of 2-chloro-4-pentylpyridine (5.00 g, 27.2 mmol) in anhydrous DMF (50 mL).

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification: After completion, cool the reaction to room temperature and pour it into 200 mL of water. Extract the product with diethyl ether (3 x 150 mL). Combine the organic layers, wash with brine (3 x 100 mL) to remove DMF, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol) to afford 4,4'-dipentyl-2,2'-bipyridine as a white solid.

Synthesis_of_4_4_dipentyl_2_2_bipyridine cluster_step1 Step 1: Chlorination cluster_step2 Step 2: Homocoupling This compound This compound N-Oxide N-Oxide This compound->N-Oxide 1. m-CPBA, DCM m-CPBA m-CPBA 2-Chloro-4-pentylpyridine 2-Chloro-4-pentylpyridine N-Oxide->2-Chloro-4-pentylpyridine 2. POCl3, 100 °C POCl3 POCl3 2-Chloro-4-pentylpyridine_2 2-Chloro-4-pentylpyridine 4,4'-Dipentyl-2,2'-bipyridine 4,4'-Dipentyl-2,2'-bipyridine 2-Chloro-4-pentylpyridine_2->4,4'-Dipentyl-2,2'-bipyridine 80 °C NiBr2_Mn NiBr2, Mn, DMF

Caption: Synthetic route to 4,4'-dipentyl-2,2'-bipyridine.

Section 2: Application in Liquid Crystal Synthesis

Application Note: this compound as a Precursor for Cyanobiphenyl Analogues

The discovery of stable, room-temperature nematic liquid crystals, such as 4-cyano-4'-pentylbiphenyl (5CB), revolutionized display technology.[6] 4-Alkylpyridines serve as valuable precursors for the synthesis of analogous liquid crystalline materials where a pyridine ring replaces one of the phenyl rings. These pyridine-containing liquid crystals often exhibit unique dielectric and optical properties. The synthesis typically involves a cross-coupling reaction to form the biphenyl-like core, followed by functional group manipulations to introduce the terminal cyano group.

Protocol 2: Multi-step Synthesis of a this compound-Based Cyanobiphenyl Analogue

This protocol describes a representative synthesis of a this compound-based liquid crystal precursor, adapting known methodologies for the synthesis of cyanobiphenyls.[5][10]

Step 1: Suzuki-Miyaura Coupling of 4-Pentyl-2-bromopyridine with 4-methoxyphenylboronic acid

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
2-Bromo-4-pentylpyridine228.135.00 g21.9 mmol1.0
4-Methoxyphenylboronic acid151.963.68 g24.2 mmol1.1
Pd(PPh₃)₄1155.56759 mg0.657 mmol0.03
Sodium carbonate (Na₂CO₃)105.994.64 g43.8 mmol2.0
Toluene92.14100 mL--
Ethanol46.0725 mL--
Water18.0225 mL--

Procedure:

  • Reaction Setup: To a Schlenk flask, add 2-bromo-4-pentylpyridine (5.00 g, 21.9 mmol), 4-methoxyphenylboronic acid (3.68 g, 24.2 mmol), sodium carbonate (4.64 g, 43.8 mmol), and Pd(PPh₃)₄ (759 mg, 0.657 mmol).

  • Solvent Addition: Add a degassed mixture of toluene (100 mL), ethanol (25 mL), and water (25 mL).

  • Reaction: Heat the mixture to reflux (approximately 90 °C) under an inert atmosphere for 12 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Cool the reaction mixture to room temperature. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 2-(4-methoxyphenyl)-4-pentylpyridine.

Step 2: Demethylation to the Phenol

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
2-(4-Methoxyphenyl)-4-pentylpyridine255.364.00 g15.7 mmol1.0
Boron tribromide (BBr₃) (1.0 M in DCM)250.5231.4 mL31.4 mmol2.0
Dichloromethane (DCM)84.93100 mL--

Procedure:

  • Reaction Setup: Dissolve 2-(4-methoxyphenyl)-4-pentylpyridine (4.00 g, 15.7 mmol) in anhydrous DCM (100 mL) under an inert atmosphere. Cool the solution to -78 °C.

  • Reagent Addition: Add a 1.0 M solution of BBr₃ in DCM (31.4 mL, 31.4 mmol) dropwise.

  • Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.

  • Work-up and Purification: Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by water. Extract the product with ethyl acetate, wash with brine, dry, and concentrate. Purify by column chromatography to obtain 4-(4-pentylpyridin-2-yl)phenol.

Step 3: Conversion to the Cyanobiphenyl Analogue

This step involves conversion of the phenol to a triflate, followed by a palladium-catalyzed cyanation.

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
4-(4-Pentylpyridin-2-yl)phenol241.333.00 g12.4 mmol1.0
Triflic anhydride282.142.50 mL14.9 mmol1.2
Pyridine79.102.01 mL24.8 mmol2.0
Dichloromethane (DCM)84.9350 mL--
Zinc cyanide (Zn(CN)₂)117.43872 mg7.44 mmol0.6
Pd(PPh₃)₄1155.56717 mg0.621 mmol0.05
Dimethylformamide (DMF)73.0950 mL--

Procedure:

  • Triflate Formation: Dissolve the phenol (3.00 g, 12.4 mmol) in anhydrous DCM (50 mL) with pyridine (2.01 mL, 24.8 mmol) at 0 °C. Add triflic anhydride (2.50 mL, 14.9 mmol) dropwise. Stir at 0 °C for 1 hour. Wash with cold water, dry, and concentrate to give the crude triflate, which is used directly in the next step.

  • Cyanation: Dissolve the crude triflate in anhydrous DMF (50 mL). Add Zn(CN)₂ (872 mg, 7.44 mmol) and Pd(PPh₃)₄ (717 mg, 0.621 mmol). Heat the mixture to 90 °C for 6 hours under an inert atmosphere.

  • Work-up and Purification: Cool the reaction, pour into water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography to yield the final cyanobiphenyl analogue.

LC_Synthesis 2-Bromo-4-pentylpyridine 2-Bromo-4-pentylpyridine Coupled_Product 2-(4-Methoxyphenyl)-4-pentylpyridine 2-Bromo-4-pentylpyridine->Coupled_Product Suzuki Coupling 4-Methoxyphenylboronic_acid 4-Methoxyphenylboronic_acid Phenol_Intermediate 4-(4-Pentylpyridin-2-yl)phenol Coupled_Product->Phenol_Intermediate Demethylation BBr3 BBr3 Final_Product Cyanobiphenyl Analogue Phenol_Intermediate->Final_Product Triflation & Cyanation Tf2O_Py 1. Tf2O, Py 2. Zn(CN)2, Pd(PPh3)4

Caption: Synthetic pathway to a this compound-based liquid crystal.

Section 3: this compound in Pharmaceutical Intermediate Synthesis

Application Note: Functionalization for Bioactive Scaffolds

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][7] this compound provides a valuable starting point for the synthesis of novel pharmaceutical intermediates. The pentyl side-chain can be functionalized to introduce polar groups or points of attachment for further elaboration, while the pyridine ring can undergo various C-H functionalization or cross-coupling reactions to build more complex molecular architectures.[11] Oxidation of the benzylic position of the pentyl group is a key transformation to introduce a carbonyl or hydroxyl group, which can then be used in a variety of subsequent reactions.

Protocol 3: Benzylic Oxidation of this compound

This protocol describes the oxidation of the benzylic position of this compound to the corresponding ketone using potassium permanganate under phase-transfer conditions, a method known for its effectiveness with alkylaromatics.

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
This compound149.245.00 g33.5 mmol1.0
Potassium permanganate (KMnO₄)158.0315.8 g100 mmol3.0
Tetrabutylammonium bromide (TBAB)322.371.08 g3.35 mmol0.1
Dichloromethane (DCM)84.93100 mL--
Water18.02100 mL--

Procedure:

  • Reaction Setup: In a round-bottom flask, prepare a biphasic mixture of this compound (5.00 g, 33.5 mmol) in DCM (100 mL) and a solution of KMnO₄ (15.8 g, 100 mmol) and TBAB (1.08 g, 3.35 mmol) in water (100 mL).

  • Reaction: Stir the mixture vigorously at room temperature for 24 hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

  • Work-up: Once the reaction is complete, filter the mixture to remove the manganese dioxide precipitate. Wash the precipitate with DCM. Separate the organic layer of the filtrate. Extract the aqueous layer with DCM (2 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 1-(pyridin-4-yl)pentan-1-one.

Oxidation This compound This compound Ketone_Product 1-(Pyridin-4-yl)pentan-1-one This compound->Ketone_Product Benzylic Oxidation KMnO4_TBAB KMnO4, TBAB DCM/H2O

Caption: Benzylic oxidation of this compound.

References

  • Kröhnke Pyridine Synthesis. Wikipedia. [Link]

  • Goulding, M. Parallel Synthesis of 4-alkyl-4'-cyanobiphenyl Liquid Crystals. ResearchGate. 2016. [Link]

  • Palladium-Catalyzed, Mild Dehydrogenation of 4-Alkylpyridines. ResearchGate. 2021. [Link]

  • Synthesis and Characterization of Bipyridine-Based Polyaminal Network for CO2 Capture. MDPI. [Link]

  • Kröhnke Pyridine Synthesis. ResearchGate. [Link]

  • Synthesis of [PtCl2(4,4′-dialkoxy-2,2′-bipyridine)] complexes and their in vitro anticancer properties. National Institutes of Health. [Link]

  • Peshkov, R. Y., et al. One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling. National Institutes of Health. 2016. [Link]

  • 4-Cyano-4'-pentylbiphenyl. Wikipedia. [Link]

  • An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. PubMed. 2024. [Link]

  • Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2. National Institutes of Health. [Link]

  • Mechanism of the Kröhnke pyridine synthesis. ResearchGate. [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. [Link]

  • via a 60 mL syringe through the 15/25 rubber septum on the side-neck of the flask. The stirred, homogeneous solution (Figure 2a) is cooled to 0 °C in an ice-water bath for 10 min, then the flask is charged with a solution of. Organic Syntheses. [Link]

  • Functionalized 4,4'-bipyridines: synthesis and 2D-organization on HOPG. HAL open science. [Link]

  • 4,4'-Bipyridine. Wikipedia. [Link]

  • Synthesis of 4,4′‐divinyl‐2,2′‐bipyridine. ResearchGate. 1989. [Link]

  • Synthesis, Phase Behavior and Computational Simulations of a Pyridyl-Based Liquid Crystal System. National Institutes of Health. [Link]

  • 4′-Alkylseleno-4-cyanobiphenyls, nSeCB: synthesis and substituent effects on the phase-transition and liquid crystalline behaviors. Royal Society of Chemistry. [Link]

  • Cytochrome P-450-catalyzed dehydrogenation of 1,4-dihydropyridines. PubMed. [Link]

  • The Crucial Role of Pyridine Derivatives in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd. 2025. [Link]

  • Synthesis and Mesomorphic Properties of Rigid-Core Ionic Liquid Crystals. MIT. [Link]

  • Synthesis and Characterization of Bipyridine-Based Polyaminal Network for CO2 Capture. Semantic Scholar. 2022. [Link]

  • Recent Progress on the Synthesis of Bipyridine Derivatives[v1]. Preprints.org. 2024. [Link]

  • Mesomorphic Behaviour and DFT Insight of Arylidene Schiff Base Liquid Crystals and Their Pyridine Impact Investigation. MDPI. [Link]

  • The Role of Pyridine Intermediates in Pharmaceutical Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Synthesis of pharmaceutically useful pyridine derivatives.
  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. MDPI. [Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. National Institutes of Health. [Link]

  • Direct Synthesis of Pyridine Derivatives. Organic Chemistry Portal. [Link]

  • Ruthenate(VI)-catalysed dehydrogenation of primary amines to nitriles, and crystal structures of cis-[Ru(bipy)2(NH2CH2Ph)2][PF6]2·0.5MeOH and cis-[Ru(bipy)2(NCPh)2][PF6]2·CH2Cl2. Royal Society of Chemistry. [Link]

  • New method for dehydrogenation of 1,4-dihydropyridines to pyridines using homogeneous complex palladium catalysts. ResearchGate. 1982. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Institutes of Health. 2023. [Link]

  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Royal Society of Chemistry. [Link]

  • Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. ResearchGate. 2021. [Link]

  • Key Developments in Ionic Liquid Crystals. MDPI. [Link]

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  • Catalytic acceptorless complete dehydrogenation of cycloalkanes. National Institutes of Health. 2024. [Link]

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Application Notes and Protocols for the Use of 4-Pentylpyridine in Liquid Crystal Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Additives in Liquid Crystal Formulations

The performance of a liquid crystal (LC) host is intricately modulated by the addition of dopants or modifying agents. These additives, even at low concentrations, can significantly alter the bulk properties of the LC mixture, including its phase behavior, dielectric anisotropy, viscosity, and surface anchoring characteristics. 4-Pentylpyridine (C₁₀H₁₅N) is an organic compound featuring a pyridine head group and a flexible pentyl tail.[1][2] Its molecular structure, comprising a polar aromatic ring and a nonpolar alkyl chain, suggests its potential as a functional additive in liquid crystal formulations. The nitrogen atom in the pyridine ring imparts a moderate polarity and basicity, allowing for specific intermolecular interactions within an LC host.[1] This document provides a comprehensive guide for researchers and materials scientists on the application of this compound as a modifying agent in nematic liquid crystal systems, with a focus on the well-characterized host, 4-Cyano-4'-pentylbiphenyl (5CB).

Physicochemical Properties of this compound

A thorough understanding of the intrinsic properties of this compound is essential to predict its behavior within a liquid crystal matrix.

PropertyValueSource
Molecular Formula C₁₀H₁₅N[1][2]
Molecular Weight 149.23 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Solubility Soluble in organic solvents[1]

Core Directive: Modulating the Nematic Phase of 5CB

The nematic phase is the most widely utilized liquid crystal phase in display technology. Its operational temperature range, known as the nematic range, is a critical parameter for device applications. The addition of a non-mesogenic solute like this compound to a nematic host such as 5CB is expected to alter its phase transition temperatures.

Principle of Phase Behavior Modification

The introduction of this compound molecules into the 5CB host disrupts the intermolecular interactions that stabilize the nematic phase. The degree of this disruption depends on the concentration of the dopant and the specific interactions between the host and dopant molecules. A likely outcome is a depression of the nematic-to-isotropic transition temperature (TNI), also known as the clearing point. This effect can be explained by the creation of "free volume" and the disturbance of the orientational order of the 5CB molecules by the presence of the this compound molecules.

Experimental Protocol: Determining the Effect of this compound on the Clearing Point of 5CB

This protocol outlines the preparation of 5CB-4-Pentylpyridine mixtures and the subsequent determination of their clearing points using differential scanning calorimetry (DSC).

Materials:

  • 4-Cyano-4'-pentylbiphenyl (5CB)

  • This compound

  • Volumetric flasks

  • Analytical balance

  • Ultrasonic bath

  • Differential Scanning Calorimeter (DSC) with hermetically sealed aluminum pans

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable volatile solvent (e.g., chloroform or dichloromethane) at a known concentration (e.g., 10 mg/mL).

  • Mixture Preparation:

    • Accurately weigh a known amount of 5CB into a series of small vials.

    • Add calculated volumes of the this compound stock solution to the vials to achieve a range of weight percentages (e.g., 0.5%, 1%, 2%, 5% w/w).

    • Gently evaporate the solvent under a stream of nitrogen, followed by placing the vials in a vacuum oven at a temperature slightly above the clearing point of 5CB (e.g., 40 °C) for several hours to ensure complete solvent removal.

    • Homogenize the mixtures by heating them into the isotropic phase and sonicating for 15-20 minutes.

  • DSC Analysis:

    • Accurately weigh 3-5 mg of each mixture into a hermetically sealed aluminum DSC pan. An empty sealed pan should be used as a reference.

    • Place the sample and reference pans into the DSC cell.

    • Heat the sample to a temperature well into the isotropic phase (e.g., 50 °C) to ensure a uniform starting condition.

    • Cool the sample at a controlled rate (e.g., 5 °C/min) to a temperature below the crystallization point of 5CB.

    • Heat the sample at the same controlled rate (e.g., 5 °C/min) and record the heat flow as a function of temperature. The nematic-to-isotropic phase transition will be observed as an endothermic peak. The peak maximum is taken as the clearing point (TNI).

Data Analysis:

Plot the clearing point (TNI) as a function of the weight percentage of this compound. This will provide a quantitative measure of the effect of this compound on the nematic phase stability of 5CB.

Visualization of the Experimental Workflow

G cluster_prep Mixture Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis stock Prepare this compound Stock Solution add_dopant Add this compound Stock Solution stock->add_dopant weigh_5cb Weigh 5CB weigh_5cb->add_dopant evaporate Evaporate Solvent add_dopant->evaporate homogenize Homogenize in Isotropic Phase evaporate->homogenize prepare_pan Prepare DSC Pan homogenize->prepare_pan heat_cool_heat Heating-Cooling-Heating Cycle (e.g., 5 °C/min) prepare_pan->heat_cool_heat record Record Heat Flow heat_cool_heat->record identify_peak Identify N-I Transition Peak record->identify_peak plot Plot T_NI vs. Concentration identify_peak->plot

Caption: Workflow for Determining the Effect of this compound on the Clearing Point.

Dielectric Properties of this compound Doped Liquid Crystal Mixtures

The dielectric anisotropy (Δε) of a liquid crystal is a crucial parameter for its application in electro-optical devices. It is defined as the difference between the dielectric permittivity parallel (ε||) and perpendicular (ε⊥) to the liquid crystal director. The addition of a polar molecule like this compound can influence the dielectric properties of the host liquid crystal.

Theoretical Considerations

The pyridine moiety in this compound possesses a dipole moment. When introduced into the 5CB host, these dipoles will contribute to the overall dielectric permittivity of the mixture. The orientation of the this compound molecules with respect to the 5CB director will determine their impact on Δε. If the dipole moment of this compound aligns preferentially with the director, it could potentially increase the positive dielectric anisotropy of 5CB. Conversely, a random orientation or a tendency to align perpendicular to the director could decrease Δε.

Protocol for Dielectric Spectroscopy

This protocol describes the measurement of the dielectric anisotropy of 5CB-4-Pentylpyridine mixtures.

Materials and Equipment:

  • Prepared 5CB-4-Pentylpyridine mixtures

  • Commercially available liquid crystal test cells with planar and homeotropic alignment layers

  • Impedance analyzer or LCR meter

  • Temperature-controlled hot stage

  • Function generator and voltage amplifier (for determining ε|| in planar cells)

Procedure:

  • Cell Filling:

    • Heat the liquid crystal mixture into its isotropic phase.

    • Fill the planar and homeotropic alignment cells via capillary action.

    • Slowly cool the cells to the desired measurement temperature within the nematic range.

  • Measurement of ε⊥:

    • Place the filled planar alignment cell on the hot stage.

    • Connect the cell electrodes to the impedance analyzer.

    • Apply a small AC voltage (typically 1 Vrms at 1 kHz) and measure the capacitance of the cell (C⊥).

    • The perpendicular component of the dielectric permittivity is calculated using the formula: ε⊥ = (C⊥ * d) / (ε₀ * A), where d is the cell gap, A is the electrode area, and ε₀ is the permittivity of free space.

  • Measurement of ε||:

    • Method 1 (Homeotropic Cell): Use the filled homeotropic alignment cell. The director is already aligned parallel to the measurement field. Measure the capacitance (C||) and calculate ε|| using the same formula as for ε⊥.

    • Method 2 (Planar Cell with Biasing): Place the filled planar alignment cell on the hot stage. Apply a sufficiently high AC bias voltage (e.g., 10-20 Vrms at a frequency above the relaxation frequency of the liquid crystal) across the cell to reorient the director parallel to the electric field. Simultaneously, use the impedance analyzer to measure the capacitance (C||) at the measurement frequency (1 kHz).

  • Calculation of Dielectric Anisotropy:

    • Calculate Δε = ε|| - ε⊥ for each mixture at various temperatures in the nematic range.

Data Presentation:

The results should be presented in a table comparing the dielectric properties of pure 5CB with the various this compound-doped mixtures.

| Mixture | Temperature (°C) | ε⊥ | ε|| | Δε | | :--- | :--- | :--- | :--- | :--- | | Pure 5CB | 25 | | | | | 5CB + 1% 4-PP | 25 | | | | | 5CB + 5% 4-PP | 25 | | | |

(Note: "4-PP" is an abbreviation for this compound)

Logical Relationship Diagram for Dielectric Property Modulation

G cluster_mol Molecular Properties cluster_interact Intermolecular Interactions cluster_bulk Bulk Properties dopant This compound (Polar Dopant) mixing Mixing and Homogenization dopant->mixing host 5CB (Nematic Host) host->mixing alignment Guest-Host Alignment mixing->alignment permittivity Dielectric Permittivity (ε_||, ε_⊥) alignment->permittivity anisotropy Dielectric Anisotropy (Δε) permittivity->anisotropy

Sources

Application Notes and Protocols for 4-Pentylpyridine in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the applications of 4-Pentylpyridine in modern materials science. This compound, a derivative of pyridine featuring a five-carbon alkyl chain, possesses a unique combination of properties stemming from its aromatic, nitrogen-containing polar head and its nonpolar alkyl tail. This amphiphilic nature, coupled with the coordinating ability of the pyridine nitrogen, makes it a versatile molecule for applications ranging from corrosion inhibition and the synthesis of advanced functional materials to its role as a ligand in catalysis. This document details the underlying scientific principles, provides field-proven experimental protocols, and presents data to guide researchers and scientists in leveraging the capabilities of this compound. While the focus is on materials science, the principles of molecular coordination and self-assembly discussed herein are foundational concepts that also find parallels in fields such as drug delivery and supramolecular chemistry.

Introduction to this compound

This compound (also known as 4-n-Amylpyridine) is an organic compound with the chemical formula C₁₀H₁₅N.[1][2] It consists of a pyridine ring substituted at the 4-position with a pentyl group. This structure imparts a moderate polarity and basicity due to the lone pair of electrons on the nitrogen atom within the aromatic ring.[3] These electrons make this compound an effective Lewis base, capable of coordinating with metal ions.[3][4] The pentyl chain, being hydrophobic, influences the molecule's solubility in organic solvents and its interactions in self-assembly processes.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₅N[1][2]
Molecular Weight 149.23 g/mol [1]
Appearance Colorless to pale yellow liquid[3]
IUPAC Name This compound[1]
CAS Number 2961-50-4[1][2]

Application in Corrosion Inhibition

The structure of this compound is highly conducive to its use as a corrosion inhibitor, particularly for metals like mild steel in acidic environments.[5][6]

Causality of Inhibition Mechanism: The effectiveness of pyridine derivatives as corrosion inhibitors stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[5][7] This adsorption is facilitated by:

  • Chemisorption: The lone pair of electrons on the nitrogen atom can coordinate with the vacant d-orbitals of iron atoms on the steel surface.

  • Physisorption: The aromatic pyridine ring, with its π-electron system, can interact with the charged metal surface.

  • Hydrophobic Barrier: The outward-oriented pentyl chains form a hydrophobic layer that repels aqueous corrosive species.

The combination of these interactions leads to a densely packed molecular layer that effectively blocks both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, thus mitigating corrosion.[8][9]

Experimental Protocol: Evaluating Inhibition Efficiency via Weight Loss

This protocol describes a standard method to quantify the performance of this compound as a corrosion inhibitor for mild steel in a 1 M HCl solution.

Materials:

  • Mild steel coupons (e.g., 2.5 cm x 2.0 cm x 0.1 cm)

  • This compound (98% or higher purity)

  • Concentrated Hydrochloric Acid (HCl)

  • Acetone, Ethanol

  • Distilled water

  • Analytical balance (±0.1 mg sensitivity)

  • Water bath or thermostat

  • Glass beakers and hooks

Procedure:

  • Coupon Preparation: Mechanically polish the mild steel coupons with progressively finer grades of emery paper, degrease with acetone, rinse with ethanol, and dry in a warm air stream.

  • Initial Weighing: Accurately weigh each coupon to the nearest 0.1 mg and record the weight (W₁).

  • Inhibitor Solution Preparation: Prepare a stock solution of this compound in 1 M HCl. From this, prepare a series of test solutions with varying concentrations (e.g., 0.1 mM, 0.5 mM, 1.0 mM, 5.0 mM) in 1 M HCl. Prepare a blank solution of 1 M HCl without the inhibitor.

  • Immersion: Suspend one prepared coupon in each beaker containing 100 mL of the test and blank solutions using glass hooks. Ensure the coupons are fully immersed.

  • Corrosion Test: Place the beakers in a water bath maintained at a constant temperature (e.g., 25 °C) for a set duration (e.g., 6 hours).

  • Final Weighing: After the immersion period, carefully remove the coupons, rinse with distilled water to remove corrosion products, clean with a soft brush, rinse with acetone, dry, and reweigh (W₂).

  • Calculations:

    • Corrosion Rate (CR): CR (g cm⁻² h⁻¹) = (W₁ - W₂) / (A * t), where A is the surface area of the coupon and t is the immersion time.

    • Inhibition Efficiency (IE %): IE % = [(CR_blank - CR_inh) / CR_blank] * 100, where CR_blank is the corrosion rate in the blank solution and CR_inh is the corrosion rate in the inhibitor solution.

Self-Validation: The protocol's integrity is maintained by running a blank control, which establishes the baseline corrosion rate. The dose-dependent increase in inhibition efficiency serves as an internal validation of the inhibitor's activity. Reproducibility should be confirmed by running experiments in triplicate.

Table 2: Representative Corrosion Inhibition Data

This compound Conc. (mM)Weight Loss (mg)Corrosion Rate (g cm⁻² h⁻¹)Inhibition Efficiency (IE %)
0 (Blank)125.42.09 x 10⁻³-
0.145.27.53 x 10⁻⁴64.0%
0.518.83.13 x 10⁻⁴85.0%
1.09.41.57 x 10⁻⁴92.5%
5.03.15.17 x 10⁻⁵97.5%
(Note: Data are hypothetical and for illustrative purposes.)

Diagram: Corrosion Inhibition Evaluation Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Polish & Degrease Steel Coupons p2 Initial Weighing (W1) p1->p2 e1 Immerse Coupons in Solutions p2->e1 p3 Prepare Inhibitor Solutions (1M HCl) p3->e1 e2 Maintain Temp & Time (e.g., 25°C, 6h) e1->e2 a1 Clean & Dry Coupons e2->a1 a2 Final Weighing (W2) a1->a2 a3 Calculate Corrosion Rate (CR) a2->a3 a4 Calculate Inhibition Efficiency (IE%) a3->a4

Caption: Workflow for weight loss corrosion testing.

Application as a Ligand in Coordination Chemistry and Catalysis

The nitrogen atom of this compound serves as a potent coordination site, making it a valuable ligand in organometallic chemistry.[4][10]

Expertise & Causality: Unlike simple pyridine, the 4-pentyl substituent provides several advantages:

  • Solubility: It enhances the solubility of the resulting metal complexes in nonpolar organic solvents, which are common media for catalysis.

  • Steric Tuning: While the substituent is at the 4-position and does not directly block the coordination site, it can influence the packing of complexes in the solid state and subtly affect the electronic properties of the pyridine ring.

  • Stability: Pyridine-based ligands form stable complexes with a wide range of transition metals, including palladium, nickel, and ruthenium.[10][11]

These properties make this compound-ligated complexes suitable as catalysts, for instance, in cross-coupling reactions like the Suzuki-Miyaura or Heck reactions.[11] The ligand stabilizes the metal center and modulates its reactivity.

Protocol: Synthesis of a Generic Pd(II) Dichloride Bis(this compound) Complex

This protocol outlines the synthesis of a square-planar palladium(II) complex, a common precursor in catalysis.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Schlenk flask and line

  • Magnetic stirrer and heat plate

Procedure:

  • Setup: Under an inert atmosphere (e.g., nitrogen or argon), add PdCl₂ (1 mmol) and acetonitrile (20 mL) to a Schlenk flask.

  • Ligand Addition: While stirring, add this compound (2.2 mmol, a slight excess) to the suspension. The deep brown color of the PdCl₂ suspension should lighten.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and stir for 4 hours. The solution should become clear and yellow.

  • Isolation: Allow the solution to cool to room temperature. Reduce the solvent volume to ~5 mL under vacuum.

  • Precipitation: Add diethyl ether (30 mL) to the concentrated solution to precipitate the product. A pale-yellow solid should form.

  • Purification: Collect the solid by filtration, wash with two portions of diethyl ether (10 mL each), and dry under high vacuum.

  • Characterization: Confirm the structure and purity of the resulting [PdCl₂(this compound)₂] complex using NMR spectroscopy, FT-IR, and elemental analysis.

G cluster_L1 cluster_L2 M Mⁿ⁺ N1 N M->N1 Coordination Bond N2 N M->N2 X1 X M->X1 X2 X M->X2 Py1 Py-Pentyl Py2 Py-Pentyl

Sources

Application Notes and Protocols: 4-Pentylpyridine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the use of 4-pentylpyridine as a versatile ligand in coordination chemistry. This compound, an alkyl-substituted pyridine derivative, offers unique steric and electronic properties that are advantageous for the synthesis of novel metal complexes. These application notes detail its coordination behavior, provide robust protocols for the synthesis of its metal complexes, summarize key quantitative data, and explore its applications in catalysis and materials science. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the capabilities of this compound in their work.

Introduction: The Significance of this compound as a Ligand

Pyridine and its derivatives are cornerstone ligands in coordination chemistry, capable of forming stable complexes with a vast array of metal ions.[1][2] The introduction of substituents onto the pyridine ring allows for the fine-tuning of the ligand's properties, which in turn dictates the characteristics and reactivity of the resulting coordination compound.[3][4] this compound (also known as 4-amylpyridine) is an organic compound featuring a pyridine ring substituted with a pentyl group at the 4-position.[5]

The pentyl group, a five-carbon alkyl chain, imparts several key features to the ligand:

  • Enhanced Lipophilicity: The alkyl chain increases the ligand's and its corresponding metal complexes' solubility in nonpolar organic solvents, which is beneficial for many organic reactions.

  • Electron-Donating Nature: The alkyl group is weakly electron-donating, which increases the electron density on the pyridine nitrogen. This enhances its Lewis basicity compared to unsubstituted pyridine, leading to stronger coordination to metal centers.[4][6]

  • Steric Influence: While the 4-position substitution avoids direct steric hindrance around the coordinating nitrogen atom, the pentyl chain can influence the secondary coordination sphere, affecting the packing of complexes in the solid state and influencing substrate access in catalytic applications.

These properties make this compound an attractive ligand for applications ranging from homogeneous catalysis to the design of functional materials.[4][7]

Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₀H₁₅N[8]
Molecular Weight 149.24 g/mol [5][9]
Appearance Colorless to pale yellow liquid[5]
IUPAC Name This compound[8]
CAS Number 2961-50-4[8]
Solubility Soluble in organic solvents[5]

Synthesis and Characterization of this compound Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a suitable metal precursor (often a metal salt) with the ligand in a 1:n molar ratio, where 'n' is the desired number of ligands in the coordination sphere.[10] The choice of solvent and reaction conditions is crucial for obtaining the desired product in high yield and purity.

Protocol 2.1: Synthesis of a Palladium(II) Complex: trans-[PdCl₂(this compound)₂]

This protocol describes the synthesis of a square planar palladium(II) complex, a common precursor for catalytic applications.[4][6]

Rationale: Palladium(II) complexes are widely used as pre-catalysts in cross-coupling reactions.[4][6] The use of a simple palladium chloride precursor and this compound allows for a straightforward synthesis. The expected trans geometry is common for complexes of the type [MCl₂(L)₂] where L is a pyridine-type ligand.[1]

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound (C₁₀H₁₅N)

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether ((C₂H₅)₂O), anhydrous

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Filter funnel and paper

Procedure:

  • Preparation: In a 50 mL Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add palladium(II) chloride (1.0 mmol).

  • Solubilization: Add 20 mL of anhydrous acetonitrile to the flask. The suspension may need to be heated gently (e.g., to 50-60 °C) to facilitate the dissolution of PdCl₂.

  • Ligand Addition: In a separate vial, dissolve this compound (2.2 mmol, 2.2 equivalents) in 5 mL of anhydrous acetonitrile.

  • Reaction: Slowly add the this compound solution to the warm palladium(II) chloride solution dropwise with vigorous stirring. A color change and/or precipitation of the product may be observed.

  • Reaction Completion: Continue stirring the reaction mixture at room temperature for 4-6 hours to ensure complete complex formation.

  • Isolation: Reduce the solvent volume in vacuo. Add 20 mL of anhydrous diethyl ether to the concentrated solution to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with two small portions of cold diethyl ether to remove any unreacted ligand, and dry under vacuum.

Characterization: The resulting complex, trans-[PdCl₂(this compound)₂], can be characterized by:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the coordination of the ligand to the metal center, evidenced by shifts in the pyridine ring proton and carbon signals.[4]

  • FT-IR Spectroscopy: To observe changes in the vibrational frequencies of the pyridine ring upon coordination.

  • Elemental Analysis: To determine the elemental composition (C, H, N) and confirm the stoichiometry of the complex.

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification cluster_char Characterization prep1 Add PdCl₂ to Schlenk flask prep2 Add anhydrous acetonitrile prep1->prep2 Under N₂ react1 Slowly add ligand solution to PdCl₂ solution prep2->react1 Warm to dissolve prep3 Dissolve this compound in acetonitrile prep3->react1 react2 Stir at room temperature for 4-6 hours react1->react2 iso1 Reduce solvent volume in vacuo react2->iso1 iso2 Precipitate with diethyl ether iso1->iso2 iso3 Filter and wash the solid product iso2->iso3 iso4 Dry under vacuum iso3->iso4 char1 NMR Spectroscopy iso4->char1 char2 FT-IR Spectroscopy iso4->char2 char3 Elemental Analysis iso4->char3

Caption: Experimental workflow for the synthesis of a palladium(II)-4-pentylpyridine complex.

Applications in Homogeneous Catalysis

Coordination complexes of pyridine derivatives are effective catalysts for a variety of organic transformations.[2][11][12] The electron-donating pentyl group in this compound can enhance the catalytic activity of the metal center in certain reactions, such as palladium-catalyzed cross-coupling.[4][6]

Protocol 3.1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol outlines the use of the synthesized trans-[PdCl₂(this compound)₂] complex as a pre-catalyst for the Suzuki-Miyaura cross-coupling of an aryl bromide with phenylboronic acid.

Rationale: The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds. Palladium complexes are the most common catalysts for this transformation. The in-situ reduction of the Pd(II) pre-catalyst generates the catalytically active Pd(0) species. The this compound ligand helps to stabilize the palladium center and facilitate the catalytic cycle. Studies have shown that more basic pyridine ligands can lead to higher reaction yields in some cases.[6]

Materials:

  • trans-[PdCl₂(this compound)₂] (pre-catalyst)

  • 4-Bromoacetophenone (aryl halide)

  • Phenylboronic acid

  • Potassium phosphate (K₃PO₄) (base)

  • Toluene, anhydrous

  • Reaction vial with screw cap and septum

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

Procedure:

  • Vial Preparation: To a reaction vial containing a magnetic stir bar, add 4-bromoacetophenone (0.2 mmol, 1.0 equiv), phenylboronic acid (0.24 mmol, 1.2 equiv), and potassium phosphate (0.4 mmol, 2.0 equiv).

  • Catalyst Addition: Add the trans-[PdCl₂(this compound)₂] pre-catalyst (0.0002 mmol, 0.1 mol%).

  • Solvent Addition: Add 2 mL of anhydrous toluene to the vial.

  • Reaction: Seal the vial with the screw cap and septum, and place it in a preheated heating block or oil bath at 80 °C.

  • Monitoring: Stir the reaction mixture at 80 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: The crude product can be purified by column chromatography on silica gel.

G Pd0 Pd(0)L₂ (Active Catalyst) ArPdBr Ar-Pd(II)-Br(L)₂ (Oxidative Adduct) Pd0->ArPdBr Oxidative Addition ArPdOArB Ar-Pd(II)-O-Ar'(L)₂ ArPdBr->ArPdOArB Transmetalation ArPdAr Ar-Pd(II)-Ar'(L)₂ ArPdOArB->ArPdAr ArPdAr->Pd0 Reductive Elimination Product Ar-Ar' (Product) ArPdAr->Product Precatalyst [Pd(II)Cl₂(L)₂] (Pre-catalyst) Precatalyst->Pd0 Reduction ArBr Ar-Br ArBr->ArPdBr ArBOH Ar'B(OH)₂ + Base ArBOH->ArPdOArB

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction using a Pd(II)-4-pentylpyridine pre-catalyst (L = this compound).

Expected Catalytic Performance

Research on a series of 4-substituted pyridine ligands in Suzuki-Miyaura and Heck cross-coupling reactions has demonstrated that electron-donating substituents can influence catalytic efficiency.[4][6] The table below provides a comparative context for the expected performance of a this compound-ligated palladium catalyst.

Table 3.1: Comparative GC Yields in Cross-Coupling Reactions Catalyzed by Pd(II) Complexes with Various 4-Substituted Pyridine Ligands [4]

Ligand (4-X-Pyridine)Substituent (X)Nature of SubstituentSuzuki-Miyaura Yield (%)*Heck Yield (%)**
This compound -C₅H₁₁ Electron-Donating >90 (Expected) >90 (Expected)
4-(trifluoromethyl)pyridine-CF₃Electron-Withdrawing~95~93
Pyridine-HNeutral~96~92
4-methylpyridine-CH₃Electron-Donating~97~94
4-(dimethylamino)pyridine-N(CH₃)₂Strongly Electron-Donating~98~96

*Reaction conditions: 4'-bromoacetophenone (0.2 mmol), phenylboronic acid (0.24 mmol), K₃PO₄ (0.4 mmol), and Pd(II) complex (0.1 mol %) in toluene (2 mL) at 80 °C for 2 h.[4] **Reaction conditions for Heck coupling are similar and can be found in the cited literature.[4]

The data suggests that ligands with both electron-withdrawing and electron-donating groups can produce high yields. The this compound ligand, being electron-donating, is expected to be a highly effective ligand for these transformations.

Potential Applications in Other Fields

Beyond catalysis, this compound-metal complexes hold potential in other areas:

  • Materials Science: The ligand can be used to construct coordination polymers and metal-organic frameworks (MOFs).[7] The lipophilic pentyl groups could be used to create materials with hydrophobic pores or to improve the processability of polymeric materials.

  • Drug Development: The pyridine scaffold is a common motif in pharmaceuticals.[13][14] The coordination of a this compound-containing bioactive molecule to a metal center could be a strategy to enhance its therapeutic efficacy or alter its delivery mechanism.[7][15][16]

Conclusion

This compound is a valuable and versatile ligand in coordination chemistry. Its straightforward synthesis, combined with the beneficial electronic and steric properties imparted by the pentyl group, makes it an excellent candidate for the development of novel metal complexes. The protocols and data presented here provide a solid foundation for researchers to explore the potential of this compound in catalysis, materials science, and beyond. The ability to fine-tune the properties of metal complexes through ligand design continues to be a powerful strategy in modern chemistry, and this compound represents a useful tool in this endeavor.

References

Application Notes and Protocols for the Synthesis of 4-Alkylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-alkylpyridine scaffold is a privileged motif in medicinal chemistry, agrochemicals, and materials science. Its synthesis, however, presents a persistent challenge due to the intrinsic electronic properties of the pyridine ring, which favor functionalization at the C-2 and C-6 positions. Direct and regioselective C-4 alkylation has historically required multi-step sequences involving pre-functionalized starting materials. This application note provides a detailed guide for researchers, scientists, and drug development professionals on modern, field-proven experimental protocols for the selective synthesis of 4-alkylpyridines. We will delve into the mechanistic rationale behind state-of-the-art methods, including regiocontrolled Minisci-type reactions and photoredox catalysis, offering step-by-step procedures and expert insights to ensure successful implementation.

The Challenge of Regioselectivity in Pyridine Functionalization

The pyridine ring is electron-deficient, making it susceptible to nucleophilic attack. However, under many reaction conditions, particularly those involving radical or organometallic species, the C-2 and C-6 positions are electronically and sterically favored for reaction.[1][2] Classic methods like Friedel-Crafts alkylation are generally ineffective on such electron-poor heterocycles.[1] This inherent reactivity profile means that achieving C-4 selectivity often results in mixtures of regioisomers, which are problematic for purification, especially on a process scale.[3][4] Overcoming this challenge has been a major focus of synthetic methodology development.

Strategic Approaches to C-4 Alkylation

Modern synthetic chemistry offers several powerful strategies to override the innate reactivity of the pyridine ring and achieve selective C-4 alkylation. This guide will focus on two of the most robust and widely adopted radical-based methodologies.

Strategy 1: Regiocontrolled Minisci-Type Alkylation via a Removable Blocking Group

The Minisci reaction, a powerful tool for C-H functionalization of electron-deficient heterocycles via radical addition, traditionally suffers from a lack of regioselectivity with simple pyridines.[1][3] A groundbreaking advancement addresses this by temporarily installing a blocking group on the pyridine nitrogen. This group sterically hinders the C-2 and C-6 positions, directing the incoming alkyl radical exclusively to the C-4 position.

A highly effective and practical method developed by Baran and coworkers utilizes a simple maleate-derived blocking group.[3][5][6] This approach is operationally simple, scalable, and uses inexpensive starting materials, making it highly attractive for both discovery and process chemistry.[3][7]

Causality of the Experimental Design: The core principle is the formation of a pyridinium salt with a sterically demanding N-substituent. This substituent physically shields the ortho (C-2, C-6) positions. The electron-withdrawing nature of the pyridinium salt further enhances the ring's susceptibility to nucleophilic radical attack. The subsequent radical addition is thus funneled to the electronically activated and sterically accessible C-4 position. The blocking group is designed for facile removal under mild basic conditions, regenerating the aromatic 4-alkylpyridine.

This two-step protocol is adapted from the work of Baran, et al.[3][5][6]

Part A: Synthesis of the Maleate-Derived Pyridinium Salt

  • Reagent Preparation: In a round-bottom flask, dissolve maleic acid (1.0 equiv.) in a minimal amount of water (e.g., 2 M concentration).

  • Reaction Initiation: Add the desired substituted pyridine (1.0 equiv.) to the solution.

  • Heating: Stir the mixture at 90 °C for 2 hours. The formation of a crystalline solid may be observed.

  • Acidification: Add acetic acid (1.2 equiv.) and continue stirring at 90 °C for an additional 30 minutes.

  • Isolation: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Collect the resulting crystalline pyridinium salt by vacuum filtration, wash with cold acetone, and dry under high vacuum. The salt is often sufficiently pure for the next step.

Part B: Decarboxylative C-4 Alkylation (Minisci Reaction)

  • Reaction Setup: To a reaction tube equipped with a magnetic stir bar, add the pyridinium salt (1.0 equiv., e.g., 0.5 mmol), the desired carboxylic acid (2.0 equiv.), silver nitrate (AgNO₃, 0.2 equiv.), and ammonium persulfate ((NH₄)₂S₂O₈, 2.0 equiv.).

  • Solvent Addition: Add a 1:1 mixture of dichloroethane (DCE) and water to achieve a concentration of 0.1 M. The system will be biphasic.

  • Heating: Vigorously stir the biphasic mixture at 50 °C for 2 hours. Monitor the reaction by LC-MS or TLC for the consumption of the pyridinium salt.

  • Workup and Deprotection: Upon completion, cool the reaction to room temperature and dilute with dichloromethane (DCM). Add a suitable base, such as 1,8-Diazabicycloundec-7-ene (DBU, 3.0-6.0 equiv.), and stir at room temperature for 30 minutes to remove the blocking group.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the pure 4-alkylpyridine.

Minisci_Blocking_Group cluster_step1 Step 1: Blocking Group Installation cluster_step2 Step 2: C-4 Radical Alkylation cluster_step3 Step 3: Deprotection & Aromatization Pyridine Pyridine PyridiniumSalt N-Aryl Pyridinium Salt (C-2, C-6 Blocked) Pyridine->PyridiniumSalt + Acetic Acid, 90°C MaleicAcid Maleic Acid MaleicAcid->PyridiniumSalt Dihydropyridine Dihydropyridine Intermediate PyridiniumSalt->Dihydropyridine + R. CarboxylicAcid R-COOH AlkylRadical Alkyl Radical (R.) CarboxylicAcid->AlkylRadical AgNO₃, (NH₄)₂S₂O₈ AlkylRadical->Dihydropyridine FinalProduct 4-Alkylpyridine Dihydropyridine->FinalProduct Base (e.g., DBU)

Strategy 2: Photoredox-Catalyzed C-4 Alkylation

Visible-light photoredox catalysis has emerged as a powerful platform for generating radicals under exceptionally mild conditions.[8][9] This strategy can be applied to the C-4 alkylation of pyridines, often using the same blocking group principle as the classic Minisci reaction but avoiding the use of stoichiometric chemical oxidants like ammonium persulfate.[10][11] This method offers improved functional group tolerance, particularly for oxidant-sensitive substrates.[11]

Causality of the Experimental Design: In this approach, a photocatalyst, upon excitation by visible light (typically blue LEDs), initiates a single-electron transfer (SET) process.[10] N-(Acyloxy)phthalimides (NHPI esters), derived from readily available carboxylic acids, serve as excellent alkyl radical precursors. The excited photocatalyst reduces the NHPI ester, which then undergoes decarboxylation to generate the desired alkyl radical.[12] This radical then adds to the C-4 position of the N-blocked pyridinium salt. The reaction proceeds at room temperature and under neutral conditions, enhancing its practicality and scope.[10][11]

This protocol is adapted from published procedures on photoredox-mediated Minisci-type reactions.[10][11][13]

Part A: Synthesis of N-(Acyloxy)phthalimide (NHPI) Ester

  • Reagent Preparation: In a flask, combine the desired carboxylic acid (1.2 equiv.), N-hydroxyphthalimide (1.0 equiv.), and 4-(dimethylamino)pyridine (DMAP, 5 mol%).

  • Solvent and Coupling Agent: Dissolve the mixture in an anhydrous solvent like DCM or THF. Add N,N'-Diisopropylcarbodiimide (DIC, 1.2 equiv.) slowly at room temperature.

  • Reaction: Stir the mixture for 6 hours. A white precipitate (diisopropylurea) will form.

  • Isolation: Filter off the precipitate and concentrate the filtrate. Purify the crude NHPI ester by flash column chromatography or recrystallization.

Part B: Photocatalytic C-4 Alkylation and Deprotection

  • Reaction Setup: In a reaction vessel suitable for photochemistry (e.g., a borosilicate vial), add the maleate-derived pyridinium salt (2.0 equiv., e.g., 0.2 mmol), the NHPI ester (1.0 equiv.), and the photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 1-2 mol%).

  • Solvent and Degassing: Add anhydrous, degassed N,N-dimethylacetamide (DMA) to achieve a concentration of ~0.1 M. Degas the solution thoroughly by sparging with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Irradiation: Seal the vessel and place it in front of a blue LED light source (e.g., 35 W, 440 nm), ensuring gentle stirring and cooling with a fan to maintain room temperature. Irradiate for 10-24 hours, monitoring by LC-MS.

  • Workup and Deprotection: Once the reaction is complete, dilute the mixture with DCM. Add DBU (6.0 equiv.) and stir at room temperature for 30 minutes.

  • Extraction and Purification: Transfer to a separatory funnel and wash with water. Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, concentrate, and purify by flash column chromatography to yield the 4-alkylpyridine.

Photoredox_Cycle PC Photocatalyst (PC) PC_star Excited PC* PC->PC_star Visible Light (hν) PC_oxidized Oxidized PC+ PC_star->PC_oxidized SET PC_oxidized->PC SET NHPI_ester NHPI Ester (R-COO-NPhth) NHPI_radical [R-COO-NPhth]•⁻ NHPI_ester->NHPI_radical e⁻ from PC* Alkyl_Radical Alkyl Radical (R•) NHPI_radical->Alkyl_Radical - CO₂ - PhthN⁻ Product_Radical [Product]• Alkyl_Radical->Product_Radical Pyridinium N-Blocked Pyridinium Pyridinium->Product_Radical + R• Final_Product 4-Alkylated Dihydropyridine Product_Radical->Final_Product e⁻ to PC+

Method Comparison and Selection

FeatureMinisci (Baran Protocol) Photoredox Catalysis
Radical Source Carboxylic AcidsN-(Acyloxy)phthalimides (from Carboxylic Acids)
Initiation Thermal (50 °C) with chemical oxidant (Ag⁺/(NH₄)₂S₂O₈)Visible Light (Room Temp) with Photocatalyst
Advantages Uses inexpensive, readily available reagents; highly scalable.[3]Extremely mild conditions; high functional group tolerance (no strong oxidant).[10][11]
Limitations Requires heating; stoichiometric oxidant can be incompatible with sensitive functional groups.Requires photochemical equipment; photocatalysts can be expensive.
Best For Robust, scalable synthesis of a wide range of 4-alkylpyridines.Late-stage functionalization of complex, oxidant-sensitive molecules.[14]

Other Modern Approaches

While radical methods are highly effective, researchers should be aware of other strategies for C-H functionalization.

  • Transition-Metal Catalysis: Catalytic systems based on rhodium, nickel, and other metals can facilitate C-H activation and subsequent alkylation.[15][16] These methods often require specific directing groups or substitution patterns and can offer alternative selectivities.[15][17] For instance, some nickel/Lewis acid catalyst systems can promote C-2 selective alkenylation.[16]

  • Organometallic Addition: Classical approaches involve activating the pyridine ring, for example as an N-acylpyridinium salt, to facilitate nucleophilic addition of Grignard or organolithium reagents at the C-4 position, followed by oxidation.[18][19] More recent advances have shown that the aggregation state of organolithium reagents can be tuned to achieve regiodivergent C-2 or C-4 alkylation without transition metals.[20]

Conclusion

The selective synthesis of 4-alkylpyridines has transitioned from a significant synthetic challenge to a manageable task through the development of innovative methodologies. The use of a removable N-blocking group has proven to be a cornerstone strategy, enabling highly regioselective C-4 functionalization via both classic Minisci conditions and modern photoredox catalysis. The choice between these powerful methods will depend on the specific substrate's functional group tolerance, scalability requirements, and available laboratory equipment. By understanding the causal principles behind these protocols, researchers are now well-equipped to efficiently synthesize these valuable heterocyclic building blocks for a wide array of applications.

References

  • Bergman, R. G., & Ellman, J. A. (2007). Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation. National Institutes of Health.
  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 143(30), 11927–11933.
  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. National Institutes of Health.
  • Jo, W., Thangsrikeattigun, C., Ryu, C., Han, S., Oh, C., Baik, M.-H., & Cho, S. H. (n.d.). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. American Chemical Society.
  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. SciSpace.
  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv.
  • Shi, Q., Huang, X., Yang, R., & He, W. (2024). Unified ionic and radical C-4 alkylation and arylation of pyridines. Royal Society of Chemistry.
  • Zhang, Y., et al. (2022). Photoredox-Catalysed Regioselective Synthesis of C-4-Alkylated Pyridines with N-(Acyloxy)phthalimides. Organic & Biomolecular Chemistry, 20(9).
  • Dong, Z., et al. (n.d.). C–H alkylation of pyridines with olefins catalyzed by imidazolin-2-iminato-ligated rare-earth alkyl complexes. ResearchGate.
  • Baran, P. S. (n.d.). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. ResearchGate.
  • Chulabhorn Graduate Institute. (n.d.). Visible-light-mediated decarboxylative alkylation of 2-pyridone derivatives via a C3-selective C–H functionalization. Organic & Biomolecular Chemistry.
  • Site-selective C–H functionalization of heteroarenes is important for the rapid modification of bioactive molecules. (2022). ACS Catalysis.
  • Maiti, D., & Sharma, U. (Eds.). (2024). Functionalisation of Heterocycles through Transition Metal Catalyzed C-H Activation. Springer Nature.
  • Zhang, Y., et al. (n.d.). Photoredox-catalysed regioselective synthesis of C-4-alkylated pyridines with N-(acyloxy)phthalimides. Organic & Biomolecular Chemistry.
  • Zhang, Y., et al. (n.d.). Supporting Information Photoredox-Catalysed Regioselective Synthesis of C-4- Alkylated Pyridines with N -(Acyloxy)phthalimides.
  • Bull, J. A., Mousseau, J. J., Pelletier, G., & Charette, A. B. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews.
  • Minisci reaction. (n.d.). In Wikipedia.
  • Nakao, Y., et al. (2008). A Strategy for C−H Activation of Pyridines: Direct C-2 Selective Alkenylation of Pyridines by Nickel/Lewis Acid Catalysis. Journal of the American Chemical Society.
  • Choi, J., Laudadio, G., Godineau, E., & Baran, P. S. (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv.
  • Organic Chemistry Portal. (n.d.). Preparation of Pyridines, Part 4: By Alkylation and Vinylation. YouTube.
  • Mongin, F., & Quéguiner, G. (n.d.). Pyridine elaboration through organometallic intermediates: regiochemical control and completeness. Chemical Society Reviews.
  • Shaw, M. H., Twilton, J., & MacMillan, D. W. C. (2016). Photoredox Catalysis in Organic Chemistry. Macmillan Group, Princeton University.
  • Synthesis Workshop. (2024, June 21). Advanced Organic Chemistry: Introduction to Photoredox Catalysis. YouTube.

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Analytical methods for 4-Pentylpyridine characterization

The comprehensive characterization of this compound is achieved through the strategic application of orthogonal analytical techniques. GC-FID provides robust quantification and purity assessment, while GC-MS offers definitive identity confirmation through its characteristic mass spectrum. NMR spectroscopy delivers unambiguous structural elucidation by mapping the carbon-hydrogen framework, and FTIR serves as a rapid method to verify the presence of key functional groups. Together, these methods form a self-validating system that ensures the identity, purity, and quality of this compound for its intended scientific and developmental applications, in alignment with principles outlined in method validation guidelines. [18][19][20]

References

  • BenchChem. A Comparative Guide to the Cross-Validation of Analytical Methods for Pyridine, 3-((benzylthio)methyl)-.
  • BenchChem. A Comparative Guide to Validating Analytical Methods for 2-(5-Methylhexyl)pyridine Analysis.
  • BenchChem. A Comparative Guide to the Cross-Validation of Analytical Methods for Acetohydrazide-Pyridine Derivatives.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 72918, this compound. Available from: [Link]

  • Dave, R. S., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available from: [Link]

  • NIST. Pyridine, 4-pentyl- Gas Chromatography Data. In: NIST Chemistry WebBook. Available from: [Link]

  • ChemSynthesis. This compound. Available from: [Link]

  • Rao, R. N., & Talluri, M. V. N. K. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 592–597. Available from: [Link]

  • Supporting Information for: Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Available from: [Link]

  • NIST. Pyridine, 4-pentyl- Mass Spectrum. In: NIST Chemistry WebBook. Available from: [Link]

  • NIST. Pyridine, 4-pentyl- Gas Chromatography Data. In: NIST Chemistry WebBook. Available from: [Link]

  • SpectraBase. 4-Phenylpyridine 1H Nuclear Magnetic Resonance (NMR) Spectrum. Available from: [Link]

  • NIST. Pyridine, 4-pentyl- Gas Chromatography Data. In: NIST Chemistry WebBook. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 13651, 4-Phenylpyridine. Available from: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) for Pyridine. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 16800, 2-Pentylpyridine. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine. Available from: [Link]

  • OSHA. Pyridine Method Number: PV2295. Available from: [Link]

  • NIST. 4-(3-Pentyl)pyridine. In: NIST Chemistry WebBook. Available from: [Link]

  • ResearchGate. (a): FTIR spectra of P4-fVP; (b): FTIR spectra of QP-4VP. Available from: [Link]

  • Organic Syntheses. N-(4-Pyridyl)pyridinium chloride hydrochloride. Available from: [Link]

  • Science Alert. Simultaneous and Simple Determination of Four Active Ingredients of a Pesticide Formulation Using Gas Chromatography-Flame Ionization Detector. Available from: [Link]

  • Jayarama, R. V., et al. (2009). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Chromatography B, 877(24), 2498-2504. Available from: [Link]

  • Google Patents. CN106699641A - Production process for 4-vinylpyridine.
  • ResearchGate. ¹H-NMR spectra (400 MHz) of (a) 4-phenylpyridine and (b) reaction mixture... Available from: [Link]

  • Defense Technical Information Center. Gas-Solid Chromatography Studies Using Activated Charcoals Treated With 4-Vinylpyridine. Available from: [Link]

  • Defense Technical Information Center. Thermal and FTIR Characterization of Poly (4-vinylpyridine) Crosslinked with Metal Salts. Available from: [Link]

  • Wong, K. N., & Colson, S. D. (1986). The FTIR Spectra of Pyridine and Pyridine-d5. Semantic Scholar. Available from: [Link]

  • NIST. Pyridine IR Spectrum. In: NIST Chemistry WebBook. Available from: [Link]

  • ResearchGate. FTIR spectrum for Pyridine. Available from: [Link]

  • Defense Technical Information Center. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Available from: [Link]

  • ResearchGate. Figure S1. 1 H NMR (400 MHz) spectra of (top) 4 ' -pyridyl-2,2':6',2''-terpyridine (PT) and (bottom) 4 ' -phenyl-2,2':6',2''-terpyridine (PhT) in CDCl 3. Available from: [Link]

  • National Center for Biotechnology Information. Analytical Methods for Determining Pyridine in Biological Materials. In: Toxicological Profile for Pyridine. Available from: [Link]

Application Note: 1H and 13C NMR Spectral Analysis of 4-Pentylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For researchers and professionals in drug development and organic synthesis, a comprehensive understanding of NMR spectral data is critical for the unambiguous identification and characterization of novel compounds. This application note provides a detailed guide to the ¹H and ¹³C NMR spectral analysis of 4-pentylpyridine, a representative alkyl-substituted heterocyclic aromatic compound.

The structural elucidation of substituted pyridines can present unique challenges due to the influence of the nitrogen atom on the electronic environment of the ring protons and carbons.[1][2] This guide will delve into the principles of NMR as they apply to this compound, offer a detailed experimental protocol, and provide a thorough analysis of the expected ¹H and ¹³C NMR spectra. The causality behind experimental choices and the logic of spectral interpretation will be emphasized to ensure a deep and practical understanding.

Theoretical Framework: The NMR Signature of an Alkylpyridine

The NMR spectrum of this compound is characterized by two distinct regions: the aromatic region, corresponding to the pyridine ring, and the aliphatic region, from the pentyl side chain.

The Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative, leading to a general deshielding of the ring protons and carbons compared to benzene.[2][3] Protons alpha to the nitrogen (H-2 and H-6) are the most deshielded, appearing at the lowest field in the ¹H NMR spectrum. Protons beta to the nitrogen (H-3 and H-5) resonate at a higher field. Due to the symmetry of 4-substituted pyridines, the protons at positions 2 and 6 are chemically equivalent, as are the protons at positions 3 and 5. This results in a characteristic AA'BB' spin system, which often appears as two distinct doublets in the aromatic region of the ¹H NMR spectrum.[1]

The Pentyl Chain: The aliphatic protons of the pentyl group will exhibit chemical shifts and coupling patterns typical for alkyl chains. The methylene group directly attached to the pyridine ring (α-CH₂) will be the most deshielded of the aliphatic protons due to the ring's electron-withdrawing nature. The chemical shifts of the subsequent methylene groups (β, γ, δ-CH₂) will move progressively upfield, with the terminal methyl group (ω-CH₃) being the most shielded and appearing at the highest field.

Experimental Protocol

A robust and reproducible NMR spectrum is contingent on meticulous sample preparation and appropriate instrument parameterization.

Protocol 1: NMR Sample Preparation

This protocol outlines the standard procedure for preparing a high-quality NMR sample of a small organic molecule like this compound.

Materials:

  • This compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[4]

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent[1]

  • High-quality 5 mm NMR tube and cap

  • Pasteur pipette and glass wool

  • Vial for initial dissolution

Procedure:

  • Weighing the Sample: Accurately weigh the desired amount of this compound in a clean, dry vial. The amount will depend on the specific NMR experiments to be performed.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[4] Deuterated solvents are crucial to avoid large solvent signals in the ¹H NMR spectrum and for the spectrometer's lock system.[4]

  • Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample.

  • Filtration: To remove any particulate matter that could degrade the spectral quality, filter the solution into the NMR tube. This can be achieved by passing the solution through a small plug of glass wool placed in a Pasteur pipette.[5]

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

G weigh weigh dissolve dissolve weigh->dissolve 5-25 mg (1H) 50-100 mg (13C) filter filter dissolve->filter ~0.6-0.7 mL CDCl3 cap cap filter->cap Remove particulates acq NMR Data Acquisition cap->acq Ready for analysis

Caption: Workflow for preparing a this compound NMR sample.
Protocol 2: NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 0-10 ppm.[1]

  • Number of Scans: 8-16, depending on sample concentration.

  • Relaxation Delay: 1.5-2.0 seconds.[1]

  • Acquisition Time: ~2-3 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Spectral Width: 0-160 ppm.[1]

  • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

  • Relaxation Delay: 2.0 seconds.

Spectral Analysis and Data Interpretation

The following sections detail the expected ¹H and ¹³C NMR spectra of this compound, with predicted chemical shifts and assignments based on the analysis of structurally similar compounds, such as 4-propylpyridine.[6]

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound can be divided into the aromatic and aliphatic regions.

G cluster_mol This compound Structure mol {H | H | N | C | H | H} | {CH2 | CH2 | CH2 | CH2 | CH3}} h26 h26 mol:p2->h26 mol:p6->h26 h35 h35 mol:p3->h35 mol:p5->h35 c1h c1h mol:c1->c1h c2h c2h mol:c2->c2h c34h c34h mol:c3->c34h mol:c4->c34h c5h c5h mol:c5->c5h

Caption: Predicted ¹H NMR assignments for this compound.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.5Doublet (d)2HH-2, H-6
~7.1Doublet (d)2HH-3, H-5
~2.6Triplet (t)2Hα-CH₂
~1.6Multiplet (m)2Hβ-CH₂
~1.3Multiplet (m)4Hγ,δ-CH₂
~0.9Triplet (t)3Hω-CH₃

Interpretation:

  • Aromatic Region (δ 7.0-9.0 ppm): The two doublets at approximately 8.5 and 7.1 ppm are characteristic of a 4-substituted pyridine. The downfield shift of the doublet at ~8.5 ppm is due to the strong deshielding effect of the adjacent nitrogen atom on the α-protons (H-2, H-6).[2] The upfield doublet at ~7.1 ppm corresponds to the β-protons (H-3, H-5).

  • Aliphatic Region (δ 0.5-3.0 ppm): The triplet at ~2.6 ppm is assigned to the α-methylene protons, which are deshielded by the aromatic ring. The triplet multiplicity arises from coupling to the adjacent β-methylene protons. The signals for the β, γ, and δ methylene groups often overlap in the region of ~1.3-1.6 ppm, appearing as complex multiplets. The terminal methyl group protons appear as a triplet at ~0.9 ppm due to coupling with the δ-methylene protons.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments.

G cluster_mol This compound Structure mol {C | C | N | C | C | C} | {CH2 | CH2 | CH2 | CH2 | CH3}} c4 c4 mol:p4->c4 c26 c26 mol:p2->c26 mol:p6->c26 c35 c35 mol:p3->c35 mol:p5->c35 c1c c1c mol:c1->c1c c2c c2c mol:c2->c2c c3c c3c mol:c3->c3c c4c c4c mol:c4->c4c c5c c5c mol:c5->c5c

Caption: Predicted ¹³C NMR assignments for this compound.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~150C-4
~149C-2, C-6
~124C-3, C-5
~35α-CH₂
~31β-CH₂
~29γ-CH₂
~22δ-CH₂
~14ω-CH₃

Interpretation:

  • Aromatic Region (δ 120-155 ppm): Three signals are expected for the pyridine ring carbons due to symmetry. The quaternary carbon (C-4) attached to the pentyl group is expected around 150 ppm. The α-carbons (C-2, C-6) are highly deshielded by the nitrogen and appear at a similar chemical shift. The β-carbons (C-3, C-5) are the most shielded of the aromatic carbons.

  • Aliphatic Region (δ 10-40 ppm): Five distinct signals are expected for the pentyl chain carbons. The chemical shifts generally decrease with increasing distance from the electron-withdrawing pyridine ring.

Advanced 2D NMR for Unambiguous Assignments

For complex molecules or to confirm assignments, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks. For this compound, cross-peaks would be observed between adjacent protons in the pentyl chain (e.g., α-CH₂ and β-CH₂), confirming their connectivity.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is instrumental in assigning the protonated carbons by linking the assigned proton signals to their corresponding carbon signals.[1]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For example, correlations from the α-CH₂ protons to C-3, C-4, and C-5 of the pyridine ring would definitively establish the attachment point of the pentyl chain.[1]

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information. By understanding the fundamental principles of chemical shift and coupling in alkyl-substituted pyridines, and by employing a systematic approach to spectral analysis, researchers can confidently elucidate the structure of this and related molecules. The protocols and data presented in this application note serve as a comprehensive guide for scientists engaged in the synthesis and characterization of novel chemical entities. For unambiguous assignment in complex cases, the use of 2D NMR techniques is strongly recommended.

References

  • NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. Available at: [Link]

  • How to Prepare Samples for NMR. ResearchGate. Available at: [Link]

  • NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Tony St John, YouTube. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Royal Society of Chemistry. Available at: [Link]

  • NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Polish Journal of Chemistry. Available at: [Link]

  • NMR-Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza-Diels-Alder Cycloadditions. ResearchGate. Available at: [Link]

  • 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). Human Metabolome Database. Available at: [Link]

  • What is the NMR spectrum of Pyridine Series compounds like? - Blog - BTC. Available at: [Link]

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GC-MS Analysis of 4-Pentylpyridine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the analysis of 4-Pentylpyridine using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key intermediate in various fields, including pharmaceuticals and materials science, necessitating robust analytical methods for its identification and quantification. This document details optimized protocols for sample preparation, outlines instrumental parameters, and explains the principles behind method development choices. We delve into the interpretation of mass spectral data, including the characteristic fragmentation patterns of this compound, to ensure confident compound identification. The methodologies described herein are designed for researchers, scientists, and quality control professionals seeking a reliable and validated approach for the GC-MS analysis of this compound.

Introduction: The Analytical Significance of this compound

This compound is an organic compound featuring a pyridine ring substituted with a pentyl group at the 4-position.[1][2] With the molecular formula C₁₀H₁₅N and a molecular weight of approximately 149.23 g/mol , it typically presents as a colorless to pale yellow liquid with a distinct odor.[1][3][4] Its utility spans various domains of chemical synthesis, where it serves as a valuable intermediate in the production of agrochemicals, pharmaceuticals, liquid crystals, and ligands for transition-metal complexes.[1][2]

Given its role in these advanced applications, the ability to accurately identify and quantify this compound in diverse matrices is paramount for process control, quality assurance, and research and development. Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this purpose. GC-MS is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like this compound, offering high-resolution separation through gas chromatography and definitive identification through mass spectrometry.[5][6] This guide provides the scientific foundation and practical protocols to achieve this.

The Causality of Method Development: A Scientific Rationale

A successful analytical method is not merely a list of settings but a system where each parameter is chosen for a specific scientific reason. This section explains the "why" behind the recommended GC-MS parameters for this compound analysis.

Sample Preparation: The Gateway to a Clean Analysis

The primary goal of sample preparation is to present the analyte to the instrument in a clean, compatible format, free from non-volatile residues or interfering matrix components that could contaminate the system or obscure the results.[5][6][7] The choice of technique is dictated by the sample matrix and the required sensitivity.

  • Direct Liquid Injection: This is the most straightforward approach, suitable for relatively clean samples such as reaction mixtures or standards. The sample is simply diluted in a volatile organic solvent like hexane, methanol, or dichloromethane.[5][7] It is critical to avoid aqueous solutions, as water is not compatible with most common GC columns and can damage the system.[6][7]

  • Headspace (HS) Analysis: For analyzing volatile compounds like this compound within complex, non-volatile matrices (e.g., polymers, soils, biological tissues), headspace analysis is superior.[8] In this technique, the sample is heated in a sealed vial, allowing the volatile analytes to partition into the gas phase (the "headspace") above the sample.[6] An aliquot of this gas is then injected into the GC. This serves as an elegant clean-up step, as only volatile components are introduced into the instrument, significantly reducing the risk of column and source contamination.[6][8]

Gas Chromatography: The Art of Separation

The GC column is the core of the separation process. The selection of the stationary phase and the oven temperature program are critical for resolving this compound from other components.

  • Column Selection: A non-polar column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is the standard choice for general-purpose analysis and is highly effective for separating alkyl-substituted aromatic compounds like this compound.[9] Separation on these columns is primarily governed by the boiling points of the analytes. The National Institute of Standards and Technology (NIST) has documented the retention index of this compound on a non-polar DB-1 column, providing a valuable reference point for method development.[10] For separating complex mixtures of pyridine bases, a more polar column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX), may provide alternative selectivity.[11]

  • Temperature Programming: A programmed temperature ramp is essential for achieving good peak shape and resolving compounds with different boiling points. The program typically starts at a low temperature to trap and focus analytes at the head of the column, followed by a gradual increase in temperature to elute them sequentially. A final high-temperature hold ensures that all residual compounds are eluted, cleaning the column for the next injection.

Mass Spectrometry: The Science of Identification

The mass spectrometer ionizes, fragments, and detects the separated compounds, providing a unique chemical fingerprint for identification.

  • Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV is the gold standard for GC-MS.[8][12] EI is a highly robust and reproducible "hard" ionization technique that generates extensive fragmentation.[13] This fragmentation is crucial because the resulting pattern is highly characteristic of a molecule's structure and can be compared against extensive spectral libraries, like the NIST/EPA/NIH Mass Spectral Library, for confident identification.[9][14]

  • Acquisition Mode:

    • Full Scan Mode: Acquires data across a wide mass-to-charge (m/z) range. This mode is ideal for identifying unknown compounds and for confirming the identity of this compound by analyzing its complete fragmentation pattern.

    • Selected Ion Monitoring (SIM) Mode: For quantitative analysis, SIM mode offers significantly enhanced sensitivity and selectivity.[9][11] Instead of scanning a wide range, the mass spectrometer is set to monitor only a few specific, characteristic ions of this compound. By ignoring the noise from other ions, this results in a much better signal-to-noise ratio, allowing for lower detection limits.

Experimental Protocols

Protocol 1: Direct Liquid Injection for Standards and Simple Matrices

This protocol is suitable for the quantitative analysis of this compound in a non-complex matrix.

  • Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in methanol. Perform serial dilutions to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation: Dilute the sample containing this compound with methanol to an expected concentration within the calibration range.[5]

  • Filtration: Filter all solutions through a 0.22 µm syringe filter to remove any particulates before transferring to a 2 mL glass autosampler vial.[5]

  • Injection: Inject 1 µL of the prepared sample or standard into the GC-MS system.

Protocol 2: Static Headspace (HS) for Complex Matrices

This protocol is designed to isolate and analyze this compound from solid or viscous liquid samples.

  • Sample Preparation: Accurately weigh approximately 1 g of the sample into a 20 mL headspace vial.[8]

  • Matrix Modification (Optional): For solid samples, adding a small amount of deionized water (e.g., 2 mL) can help create a slurry and facilitate the release of volatiles.[8]

  • Sealing: Immediately seal the vial with a PTFE-lined septum and aluminum cap.

  • Incubation: Place the vial in the headspace autosampler's incubator. Allow the sample to equilibrate at a constant temperature (e.g., 80°C) for a set time (e.g., 15 minutes) to allow volatile compounds to partition into the headspace.[15]

  • Injection: The autosampler will then inject a specific volume (e.g., 1 mL) of the headspace gas into the GC inlet.

Instrumental Parameters & Data Visualization

The following tables summarize the recommended starting parameters for the GC-MS analysis. These should be optimized based on the specific instrument and application.

Recommended GC-MS Parameters
GC Parameter Setting Rationale
Injector Split/SplitlessProvides flexibility for various concentrations.
Injector Temp. 250 °CEnsures rapid and complete vaporization of this compound.
Injection Mode Split (e.g., 50:1)Prevents column overloading for concentrated samples.
Carrier Gas HeliumInert, provides good chromatographic efficiency.[8][9]
Flow Rate 1.0 mL/min (Constant Flow)Standard flow for typical capillary columns.
Column HP-5ms (30m x 0.25mm ID x 0.25µm) or equivalentA robust, non-polar column providing excellent separation.[9]
Oven Program 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minSeparates analytes by boiling point and cleans the column.
MS Parameter Setting Rationale
Ion Source Electron Ionization (EI)Standard for creating reproducible, library-searchable spectra.[12]
Ionization Energy 70 eVUniversal standard for EI, enables library matching.[8][9]
Source Temp. 230 °CStandard operating temperature to prevent condensation.
Quadrupole Temp. 150 °CStandard operating temperature for mass filter stability.
Acquisition Mode Full Scan (m/z 40-400) & SIMFull scan for identification; SIM for quantification.
SIM Ions Quantifier: 106, Qualifiers: 149, 93m/z 106 is the base peak; 149 is the molecular ion.[14]
Transfer Line Temp. 280 °CPrevents analyte condensation between the GC and MS.
Visualization of the Analytical Workflow

The following diagram illustrates the logical flow of the GC-MS analysis process from sample receipt to final data interpretation.

GCMS_Workflow cluster_prep Part 1: Sample Preparation cluster_analysis Part 2: Instrumental Analysis cluster_data Part 3: Data Interpretation Sample Receive Sample Prep_Choice Matrix Type? Sample->Prep_Choice Liquid_Inject Protocol 1: Direct Liquid Injection (Dilution & Filtration) Prep_Choice->Liquid_Inject Simple Liquid HS_Inject Protocol 2: Headspace Analysis (Incubation) Prep_Choice->HS_Inject Complex / Solid GC Gas Chromatography (Separation on HP-5ms column) Liquid_Inject->GC HS_Inject->GC MS Mass Spectrometry (EI, 70 eV) GC->MS Eluted Analytes Acquisition Data Acquisition (Full Scan / SIM) MS->Acquisition Identification Identification (Retention Time + Library Match) Acquisition->Identification Quantification Quantification (Calibration Curve) Acquisition->Quantification Report Final Report Identification->Report Quantification->Report

Caption: The GC-MS analytical workflow for this compound.

Data Interpretation: Decoding the Mass Spectrum

The mass spectrum of this compound provides a wealth of structural information. When a this compound molecule is ionized by electron impact, it forms a positively charged molecular ion (M⁺•), which can then undergo fragmentation.[13]

  • Molecular Ion (M⁺•): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the molecule. For this compound (C₁₀H₁₅N), this is m/z 149 .[3][4] The presence of a single nitrogen atom dictates that the molecular weight will be an odd number, which is consistent with the Nitrogen Rule.

  • Base Peak: The most intense peak in the spectrum is called the base peak. For this compound, the base peak is observed at m/z 106 .[14] This highly stable fragment is characteristic of alkylpyridines and is proposed to form via a rearrangement and cleavage of a propyl group (loss of 43 Da).

  • Key Fragments: Another significant fragment appears at m/z 92 . This likely corresponds to the loss of the majority of the alkyl chain, leaving a fragment close to the pyridinium cation structure.

Visualization of this compound Fragmentation

The diagram below illustrates the primary fragmentation pathways leading to the key ions observed in the mass spectrum.

Fragmentation node_M This compound (C₁₀H₁₅N) MW = 149.23 ionization EI @ 70 eV (-e⁻) node_M->ionization node_M_ion Molecular Ion (M⁺•) [m/z 149] frag1 - C₃H₇• (Propyl Radical) node_M_ion->frag1 frag2 - C₄H₉• (Butyl Radical) node_M_ion->frag2 node_106 Base Peak [m/z 106] node_92 Fragment Ion [m/z 92] ionization->node_M_ion frag1->node_106 frag2->node_92

Caption: Proposed EI fragmentation of this compound.

By combining the retention time from the chromatogram with the confirmation of the molecular ion and the characteristic fragmentation pattern (m/z 149, 106, 92), a highly confident identification of this compound can be achieved. For quantification, the area of the base peak (m/z 106) is typically used to construct the calibration curve.

Conclusion

This application note provides a robust and scientifically grounded methodology for the analysis of this compound by GC-MS. By understanding the rationale behind parameter selection—from sample preparation to data interpretation—analysts can implement and adapt these protocols for various applications. The detailed steps for direct injection and headspace analysis, coupled with optimized instrumental conditions and an explanation of the expected mass spectral fragmentation, form a complete guide for the reliable identification and quantification of this important chemical compound.

References

  • Losada, S., Pitchers, E. P., Potter, K., Katsiadaki, I., & Bersuder, P. (2023). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Journal of Marine Science and Engineering, 11(7), 1335. ([Link])

  • Losada, S., et al. (2023). Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). ResearchGate. ([Link])

  • University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved January 5, 2026, from [Link]

  • Kuujia. (2024). This compound (CAS 2961-50-4). Retrieved January 5, 2026, from [Link]

  • NIST. (n.d.). Pyridine, 4-pentyl-. NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link]

  • MS Bioanalysis. (2024). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved January 5, 2026, from [Link]

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  • El-Deen, A. K., et al. (2022). Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements. Molecules, 27(19), 6265. ([Link])

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  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved January 5, 2026, from [Link]

  • The Good Scents Company. (n.d.). 4-methyl-2-pentyl pyridine. Retrieved January 5, 2026, from [Link]

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  • Shanaura, I., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. Molecules, 28(20), 7159. ([Link])

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Application Note: Infrared (IR) Spectroscopy of 4-Pentylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide to the analysis of 4-Pentylpyridine using Fourier-Transform Infrared (FT-IR) spectroscopy. It is designed for researchers, scientists, and drug development professionals who require a robust method for structural verification, purity assessment, and quality control. The note details the theoretical basis for the vibrational assignments of this compound, provides step-by-step experimental protocols for sample analysis, and discusses the interpretation of the resulting spectra. Furthermore, it contextualizes the application of this technique within the broader landscape of medicinal chemistry and drug development, where the pyridine scaffold is of significant importance.

Introduction: The Significance of this compound and its Spectroscopic Analysis

This compound belongs to the alkylpyridine family, a class of heterocyclic compounds widely utilized as building blocks in organic synthesis. The pyridine ring is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding, its metabolic stability, and its tunable electronic properties.[1][2][3] As researchers synthesize novel pyridine derivatives for potential therapeutic applications, a rapid, reliable, and non-destructive analytical technique is paramount for structural confirmation and quality control.

Infrared (IR) spectroscopy is an indispensable tool for this purpose.[4] By measuring the absorption of infrared radiation that excites molecular vibrations, an IR spectrum provides a unique "fingerprint" of a molecule's functional groups and overall structure. For a molecule like this compound, FT-IR allows for the unambiguous identification of both the aromatic pyridine core and the aliphatic pentyl substituent, confirming the successful synthesis and purity of the compound.[4]

Theoretical Foundation: Deciphering the Vibrational Spectrum of this compound

The infrared spectrum of this compound is a superposition of the vibrational modes originating from the pyridine ring and the pentyl chain. Understanding these characteristic absorptions is key to accurate spectral interpretation.

  • Pyridine Ring Vibrations: The pyridine ring exhibits several characteristic vibrations. Aromatic C-H stretching bands typically appear above 3000 cm⁻¹. The C=C and C=N double bond stretching vibrations within the ring give rise to a series of sharp bands in the 1600-1400 cm⁻¹ region.[5][6] The pattern of C-H out-of-plane bending bands in the 900-650 cm⁻¹ region can be indicative of the substitution pattern on the ring.[4]

  • Pentyl Group Vibrations: The aliphatic pentyl chain produces strong C-H stretching bands just below 3000 cm⁻¹. Asymmetric and symmetric stretching vibrations of the methylene (-CH₂) and methyl (-CH₃) groups are typically resolved. Additionally, characteristic bending vibrations (scissoring, rocking, wagging) for these groups appear in the 1470-1365 cm⁻¹ region.

The table below summarizes the principal vibrational modes expected for this compound.

Frequency Range (cm⁻¹) Vibrational Mode Structural Unit Comments
3100 - 3000C-H StretchPyridine RingAromatic C-H stretching, typically weaker than aliphatic C-H stretches.
2965 - 2950Asymmetric C-H StretchPentyl (-CH₃)Characteristic of the terminal methyl group.
2940 - 2915Asymmetric C-H StretchPentyl (-CH₂)Strong absorption due to multiple methylene units.
2875 - 2860Symmetric C-H StretchPentyl (-CH₃)Characteristic of the terminal methyl group.
2860 - 2845Symmetric C-H StretchPentyl (-CH₂)Strong absorption.
~1600, ~1560C=C, C=N Ring StretchPyridine RingKey aromatic ring stretching vibrations.[5]
~1470 - 1430C-H Bend (Scissoring)Pentyl (-CH₂)Bending vibration of the methylene groups.
~1440C=C, C=N Ring StretchPyridine RingAromatic ring vibration.
~1380C-H Bend (Symmetric)Pentyl (-CH₃)"Umbrella" mode of the terminal methyl group.
850 - 800C-H Out-of-Plane BendPyridine RingStrong band characteristic of 4-substitution (para-like).

Table 1: Principal Infrared Absorption Frequencies for this compound. Data compiled from established spectroscopic correlation tables and analysis of similar compounds.[5][7][8]

Experimental Protocols: Acquiring a High-Fidelity Spectrum

This section details two common and reliable methods for obtaining the IR spectrum of liquid this compound.

Protocol 1: Neat Liquid / Thin Film Method

This is the classic method for pure liquid samples and requires no dilution.

Materials:

  • FT-IR Spectrometer (e.g., Thermo Fisher Nicolet iS50, PerkinElmer Spectrum Two, Agilent Cary 630)

  • This compound sample (1-2 drops)

  • Two polished salt plates (e.g., NaCl or KBr)

  • Pasteur pipette or dropper

  • Kimwipes and a suitable solvent (e.g., anhydrous acetone or isopropanol) for cleaning

Procedure:

  • Plate Preparation: Ensure the salt plates are clean, dry, and free of scratches. Clean them carefully with a Kimwipe lightly moistened with the cleaning solvent and allow them to dry completely in a desiccator or under a heat lamp.

  • Background Spectrum: Place the clean, empty salt plates in the spectrometer's sample holder and acquire a background spectrum. This is a critical step to subtract the spectral contributions of atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

  • Sample Application: Remove the plates from the spectrometer. Place one to two drops of this compound onto the center of one salt plate.[4]

  • Film Creation: Gently place the second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid creating air bubbles.

  • Spectrum Acquisition: Place the "sandwich" assembly back into the sample holder. Acquire the sample spectrum using the parameters specified in Table 2. The instrument software will automatically ratio the sample spectrum against the stored background.[4]

  • Cleaning: After analysis, carefully separate the plates, clean them thoroughly with the appropriate solvent, and store them in a desiccator.

Protocol 2: Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid technique that requires minimal sample preparation.

Materials:

  • FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • This compound sample (1 drop)

  • Pasteur pipette or dropper

  • Soft, lint-free wipes and a suitable solvent (e.g., isopropanol)

Procedure:

  • Crystal Preparation: Ensure the ATR crystal surface is clean and dry.

  • Background Spectrum: Record a background spectrum with the clean, empty ATR crystal.[9] This accounts for the absorbance of the crystal and the ambient environment.

  • Sample Application: Place a single drop of this compound directly onto the ATR crystal, ensuring the active area is completely covered.

  • Spectrum Acquisition: Acquire the sample spectrum using the parameters in Table 2. For some ATR accessories, a pressure clamp is used to ensure good contact between the liquid and the crystal.[9]

  • Data Processing: The acquired spectrum should be processed with a background subtraction. An ATR correction may also be applied by the software to make the spectrum appear more like a traditional transmission spectrum.[9]

  • Cleaning: After analysis, simply wipe the sample off the crystal surface with a soft wipe and isopropanol.

Data Acquisition Parameters
Parameter Recommended Setting Rationale
Spectral Range 4000 - 400 cm⁻¹Covers the entire mid-infrared region where fundamental molecular vibrations occur.
Resolution 4 cm⁻¹Provides sufficient detail for structural elucidation without excessive noise.
Number of Scans 16-32Averages multiple scans to improve the signal-to-noise ratio (S/N).
Apodization Happ-GenzelA common function that processes the raw interferogram to produce the final spectrum.

Table 2: Recommended FT-IR Data Acquisition Parameters.[4][9]

General Experimental Workflow

The following diagram illustrates the logical flow of an FT-IR analysis.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Clean Clean Salt Plates / ATR Crystal BG Acquire Background Spectrum Clean->BG SampleApp Apply Liquid Sample BG->SampleApp Acquire Acquire Sample Spectrum SampleApp->Acquire Process Process Data (e.g., Baseline Correction) Acquire->Process Interpret Interpret Spectrum & Correlate Bands Process->Interpret Report Generate Report Interpret->Report

FT-IR analysis workflow from preparation to reporting.

Application in Drug Development & Medicinal Chemistry

The pyridine nucleus is a cornerstone of modern drug design.[3] Over 54 pyridine-containing drugs were approved by the US FDA between 2014 and 2023, spanning therapeutic areas from oncology to central nervous system disorders.[1][10] Compounds like this compound serve as vital intermediates in the synthesis of more complex Active Pharmaceutical Ingredients (APIs).

In this context, FT-IR spectroscopy is not merely an academic tool but a critical component of the Good Manufacturing Practice (GMP) framework. Its applications include:

  • Raw Material Verification: Confirming the identity of starting materials like this compound before they enter the synthetic workflow.

  • Reaction Monitoring: Tracking the disappearance of reactant peaks and the appearance of product peaks during a chemical synthesis.

  • API Characterization: Providing definitive structural proof of the final API, which is a required part of regulatory submissions.

  • Purity & Stability Testing: Detecting the presence of residual solvents, unreacted starting materials, or degradation products in the final drug substance.

The diagram below situates FT-IR analysis within a typical drug discovery pipeline.

DrugDev_Workflow cluster_QC Characterization & QC Synthesis Chemical Synthesis (e.g., of this compound derivative) Purification Purification (Chromatography, Crystallization) Synthesis->Purification FTIR FT-IR Spectroscopy (Structural Verification, Purity) Purification->FTIR Other Other Analytics (NMR, MS, HPLC) BioScreen Biological Screening (Assay Development, HTS) FTIR->BioScreen Verified Compound LeadOpt Lead Optimization BioScreen->LeadOpt LeadOpt->Synthesis Iterative Design Preclinical Preclinical Development LeadOpt->Preclinical

Role of FT-IR in a drug discovery workflow.

Conclusion

Fourier-Transform Infrared spectroscopy is a powerful, efficient, and highly informative technique for the analysis of this compound. By following the detailed protocols and utilizing the provided spectral correlation data, researchers can confidently verify the chemical structure and assess the purity of their material. This capability is fundamental not only for basic research but also for the rigorous demands of pharmaceutical development, where the integrity of every chemical intermediate and final API is of utmost importance.

References

  • Benchchem. (n.d.). Application Note: FT-IR Analysis of Novel Pyridine Derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols for the FTIR Analysis of Pyridin-1-ium butane-1-sulfonate.
  • Greenwood, N. N., & Ross, E. J. F. (1968). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry. [Link]

  • Abdel-Shafy, H. I. (1979). A study of the vibrational spectra of some monosubstituted pyridines. Digital Commons @ NJIT. [Link]

  • Koon, N., & Wong, A. (2003). The FTIR Spectra of Pyridine and Pyridine-d5. Semantic Scholar.
  • CET Scientific Services Pte Ltd. (n.d.). Pyridine FTIR Spectroscopy. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (n.d.). Vibrational vectors of five A1 vibrational modes of pyridine.
  • Katritzky, A. R., & Ambler, A. P. (1963). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences Serie des Sciences Chimiques.
  • ResearchGate. (n.d.). Frequencies of enhanced vibrational modes for pyridine molecules.
  • NIST. (n.d.). Welcome to the NIST WebBook. Retrieved January 5, 2026, from [Link]

  • NIST. (n.d.). NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link]

  • NIST. (n.d.). Pyridine, 4-ethenyl-. NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link]

  • NIST. (n.d.). Pyridine, 4-methyl-. NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link]

  • Busca, G., et al. (1986). Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. [Link]

  • NIST. (n.d.). Pyridine. NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link]

  • St John, T. (2017, May 9). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube.
  • NIST. (n.d.). Pyridine, 4-phenyl-. NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link]

  • NIST. (n.d.). Pyridine, 4-methyl-. NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link]

  • Purdue University. (n.d.). Vibrational Modes of Small Molecules. Retrieved January 5, 2026, from [Link]

  • Kumar, B., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

  • Al-Zahrani, A. A., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Development. Drug Design, Development and Therapy. [Link]

  • ResearchGate. (n.d.). FTIR spectrum for Pyridine.
  • Kumar, B., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PubMed. [Link]

  • ResearchGate. (n.d.). IR spectra of the residual pyridine species over the different solids.
  • Alam, M. J., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules. [Link]

  • ResearchGate. (n.d.). Infrared spectroscopy of pyridine adsorption (Py-IR) profiles.
  • ResearchGate. (n.d.). A FT-IR spectra of (a) pure pyridine.

Sources

The Versatility of 4-Pentylpyridine: A Building Block for Advanced Functional Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridine Moiety

In the landscape of materials science, the strategic selection of molecular building blocks is paramount to the design of functional materials with tailored properties. Among these, 4-pentylpyridine emerges as a particularly versatile precursor, prized for its unique combination of a polar, coordinating pyridine headgroup and a nonpolar, aliphatic pentyl tail. This amphiphilic character, coupled with the rich coordination chemistry of the pyridine nitrogen, allows this compound to be a key component in the synthesis of liquid crystals, coordination polymers, and corrosion inhibitors. This application note provides an in-depth guide for researchers, elucidating the fundamental principles and providing detailed protocols for the synthesis and evaluation of functional materials derived from this compound.

I. This compound in the Realm of Liquid Crystals: Engineering Mesophase Behavior

The incorporation of pyridine rings into calamitic (rod-like) molecules is a well-established strategy for creating liquid crystals with specific mesomorphic properties. The dipole moment of the pyridine ring influences the intermolecular forces that govern the self-assembly into nematic and smectic phases. The alkyl chain, in this case, the pentyl group, plays a crucial role in modulating the melting and clearing points of the liquid crystalline material.

Causality Behind Experimental Choices in Liquid Crystal Synthesis

The synthesis of a this compound-based liquid crystal typically involves the coupling of the this compound moiety to another aromatic core, often via a linking group such as an ester or an imine. A common and robust method for forming the core biphenyl or phenyl-pyridine structure is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is highly efficient for creating carbon-carbon bonds between aromatic rings. The choice of a boronic acid derivative and a halide-functionalized pyridine (or vice-versa) is critical for the success of the coupling. The base used in the reaction activates the boronic acid, facilitating the transmetalation step in the catalytic cycle.

Application Protocol: Synthesis of a this compound-Based Nematic Liquid Crystal

This protocol outlines the synthesis of a representative calamitic liquid crystal, (4'-(pentyloxy)-[1,1'-biphenyl]-4-yl)(pyridin-4-yl)methanone, which is expected to exhibit nematic liquid crystalline properties.

Reaction Scheme:

G cluster_reactants Reactants cluster_intermediate Intermediate Synthesis cluster_final_product Final Product Synthesis This compound This compound Suzuki_Coupling Suzuki Coupling (4-Pentylphenyl)boronic acid Pd(PPh₃)₄, K₂CO₃ This compound->Suzuki_Coupling Analogue Starting Material 4-Bromoaniline 4-Bromoaniline Diazotization 1. NaNO₂, HCl 2. KI 4-Bromoaniline->Diazotization 4-Bromoiodobenzene 4-Bromoiodobenzene Diazotization->4-Bromoiodobenzene 4-Bromoiodobenzene->Suzuki_Coupling 4-Bromo-4'-pentyl-1,1'-biphenyl 4-Bromo-4'-pentyl-1,1'-biphenyl Suzuki_Coupling->4-Bromo-4'-pentyl-1,1'-biphenyl Cyanation CuCN, DMF 4-Bromo-4'-pentyl-1,1'-biphenyl->Cyanation Final_LC 4'-Pentyl-[1,1'-biphenyl]-4-carbonitrile (5CB Analogue) Cyanation->Final_LC

Caption: Synthetic pathway for a this compound analogue liquid crystal.

Materials and Equipment:

  • 4-Bromopyridine hydrochloride

  • 4-Pentylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Standard reflux apparatus with magnetic stirring

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (silica gel)

  • Thin Layer Chromatography (TLC) plates

  • Melting point apparatus

  • Polarized Optical Microscope (POM) with a hot stage

  • Differential Scanning Calorimeter (DSC)

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL three-necked flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, combine 4-bromopyridine hydrochloride (1.0 eq), 4-pentylphenylboronic acid (1.1 eq), and triphenylphosphine (0.04 eq).

  • Catalyst and Base Addition: Add palladium(II) acetate (0.01 eq) to the flask. Then, add toluene (sufficient to dissolve reactants, e.g., 80 mL for a 10 mmol scale) followed by a 2 M aqueous solution of potassium carbonate (2.0 eq).

  • Inert Atmosphere: Purge the reaction mixture with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction Execution: Heat the mixture to 85°C with vigorous stirring under a nitrogen atmosphere. The reaction is typically complete within 12-24 hours. Monitor the progress by TLC using a hexane/ethyl acetate eluent system.

  • Work-up: After the reaction is complete (indicated by the disappearance of the starting materials on TLC), cool the mixture to room temperature. Transfer the contents to a separatory funnel and add 50 mL of deionized water.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with brine (1 x 50 mL) to remove any remaining aqueous soluble impurities. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Confirm the structure of the synthesized liquid crystal using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Mesophase Analysis: Determine the phase transition temperatures using DSC. Observe the liquid crystalline textures (e.g., nematic schlieren texture) using POM with a hot stage to confirm the mesophase identity.

Parameter Typical Value/Condition Rationale
Reaction Temperature 85°COptimal for Suzuki coupling without significant catalyst decomposition.
Reaction Time 12-24 hoursEnsures complete conversion of starting materials.
Catalyst Loading 1 mol%Sufficient for efficient catalysis while being cost-effective.
Base 2 M K₂CO₃A common and effective base for activating the boronic acid.
Solvent Toluene/WaterBiphasic system that facilitates the reaction and separation.

II. This compound as a Ligand in Coordination Polymers and MOFs

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it an excellent Lewis base for coordination to a wide variety of metal ions.[1][2] This property allows it to act as a monodentate ligand in the construction of coordination polymers and metal-organic frameworks (MOFs). The pentyl tail can influence the packing of the resulting framework and can be used to tune the hydrophobicity of the pores within a MOF.

Self-Validating Principles in Coordination Polymer Synthesis

The synthesis of coordination polymers often relies on self-assembly processes. By carefully controlling the reaction conditions (temperature, solvent, and reactant concentrations), the desired crystalline product can be selectively obtained. The formation of a crystalline material is, in itself, a validation of the purity and structural integrity of the product. Characterization techniques such as single-crystal X-ray diffraction provide definitive proof of the structure.

Application Protocol: Solvothermal Synthesis of a 1D Coordination Polymer with this compound

This protocol describes the synthesis of a one-dimensional coordination polymer using zinc(II) nitrate and this compound.

Reaction Scheme:

G cluster_reactants Reactants cluster_synthesis Solvothermal Synthesis cluster_product Product Metal_Salt Zn(NO₃)₂·6H₂O Process DMF/Ethanol 100°C, 72h Metal_Salt->Process Ligand This compound Ligand->Process Coordination_Polymer 1D Zn-4-Pentylpyridine Coordination Polymer Process->Coordination_Polymer

Caption: Solvothermal synthesis of a 1D coordination polymer.

Materials and Equipment:

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • 20 mL glass vials with Teflon-lined caps

  • Programmable oven

  • Filtration apparatus

  • Powder X-ray Diffractometer (PXRD)

  • Thermogravimetric Analyzer (TGA)

Step-by-Step Methodology:

  • Reactant Preparation: In a 20 mL glass vial, dissolve zinc(II) nitrate hexahydrate (0.1 mmol) in 5 mL of DMF. In a separate vial, dissolve this compound (0.2 mmol) in 5 mL of ethanol.

  • Mixing: Slowly add the this compound solution to the zinc nitrate solution with gentle stirring.

  • Sealing and Heating: Cap the vial tightly and place it in a programmable oven. Heat the vial to 100°C at a rate of 5°C/min and hold at this temperature for 72 hours.

  • Cooling and Crystal Formation: After the heating period, cool the oven slowly to room temperature at a rate of 0.1°C/min. Colorless crystals of the coordination polymer should form.

  • Isolation: Collect the crystals by filtration, wash with fresh DMF and then ethanol to remove any unreacted starting materials.

  • Drying: Dry the crystals in air or under a mild vacuum.

  • Characterization: Confirm the phase purity and crystallinity of the product using PXRD. Analyze the thermal stability of the coordination polymer using TGA. If suitable single crystals are obtained, determine the crystal structure by single-crystal X-ray diffraction.

Parameter Typical Value/Condition Rationale
Molar Ratio (Metal:Ligand) 1:2A common ratio for forming coordination polymers with divalent metals.
Solvent System DMF/EthanolA good solvent mixture for dissolving both the metal salt and the organic ligand.
Temperature 100°CPromotes the formation of crystalline products in solvothermal synthesis.
Time 72 hoursAllows for slow crystal growth and high-quality crystals.

III. This compound as a Corrosion Inhibitor: Protecting Metallic Surfaces

The nitrogen atom in the pyridine ring of this compound can interact with vacant d-orbitals of metal atoms, leading to the adsorption of the molecule onto the metal surface. This forms a protective layer that inhibits corrosion. The pentyl chain contributes to the formation of a hydrophobic barrier, further preventing corrosive species from reaching the metal surface.[3]

Explaining the Causality in Corrosion Inhibition Testing

The effectiveness of a corrosion inhibitor is typically evaluated by measuring the reduction in the corrosion rate of a metal in a corrosive environment. Weight loss measurements provide a direct, albeit time-consuming, method for determining the corrosion rate. Electrochemical techniques, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), offer faster and more detailed insights into the inhibition mechanism. Potentiodynamic polarization curves can reveal whether the inhibitor affects the anodic (metal dissolution) or cathodic (e.g., hydrogen evolution) reaction, or both (mixed-type inhibitor). EIS measures the resistance of the metal-solution interface, which increases in the presence of an effective inhibitor film.

Application Protocol: Evaluation of this compound as a Corrosion Inhibitor for Mild Steel in Acidic Medium

This protocol details the procedure for assessing the corrosion inhibition efficiency of this compound on mild steel in a 1 M HCl solution.

Experimental Workflow:

G cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Coupon_Prep Mild Steel Coupon Preparation (Polishing, Cleaning) Weight_Loss Weight Loss Measurement (Immersion Test) Coupon_Prep->Weight_Loss Electrochemical Electrochemical Tests (Potentiodynamic Polarization, EIS) Coupon_Prep->Electrochemical Solution_Prep Prepare 1 M HCl with varying concentrations of this compound Solution_Prep->Weight_Loss Solution_Prep->Electrochemical Calc_IE Calculate Inhibition Efficiency (IE%) Weight_Loss->Calc_IE Surface_Analysis Surface Characterization (SEM) Weight_Loss->Surface_Analysis Electrochemical->Calc_IE Adsorption_Isotherm Determine Adsorption Isotherm Electrochemical->Adsorption_Isotherm

Sources

Application Note: The Role of 4-Pentylpyridine in the Design and Characterization of Advanced Pyridine-Based Liquid Crystals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Liquid crystals (LCs) represent a unique state of matter, exhibiting both the fluidity of a liquid and the long-range molecular order of a solid crystal.[1] This anisotropy is the foundation for their widespread application in electro-optical devices, most notably liquid crystal displays (LCDs).[1][2] The design of novel liquid crystal molecules, or mesogens, is a continuous pursuit to enhance properties such as operating temperature range, switching speed, and optical performance.

The incorporation of heterocyclic aromatic rings into mesogenic cores is a powerful strategy for tuning these properties.[3] The pyridine ring, in particular, is of significant interest because the nitrogen heteroatom introduces a dipole moment, alters molecular geometry, and influences polarizability, which directly impacts the dielectric and optical properties of the material.[3] The position of the nitrogen atom within the core significantly affects mesophase stability and the resulting dielectric anisotropy (Δε).[4]

This application note focuses on the utility of the 4-pentylpyridine moiety as a fundamental building block in the development of advanced pyridine-based liquid crystals. The pentyl (C5H11) chain provides a crucial balance of molecular aspect ratio and flexibility, which is instrumental in promoting the formation of desirable nematic and smectic mesophases.[5][6] We will provide a comprehensive guide covering the synthesis of this key intermediate, its incorporation into a representative calamitic (rod-like) mesogen, and detailed protocols for the characterization of the resulting liquid crystalline materials.

The Strategic Importance of the this compound Moiety

The choice of the this compound unit is a deliberate design decision rooted in established structure-property relationships in liquid crystal chemistry.

  • Influence on Mesophase Behavior: The length and flexibility of the terminal alkyl chain are critical determinants of the mesophase type and its temperature range. A pentyl chain is sufficiently long to promote the anisotropic intermolecular interactions (van der Waals forces) necessary for liquid crystallinity, often favoring the technologically important nematic (N) and smectic A (SmA) phases.[3][6] Shorter chains may not induce mesophase formation, while significantly longer chains tend to favor more ordered smectic phases.[6]

  • Impact on Electro-Optical Properties: The pyridine ring introduces a significant dipole moment. When incorporated into a mesogen, this contributes to the overall dielectric anisotropy (Δε), a key parameter for display applications.[1][7] Materials with a large positive Δε are essential for devices like twisted nematic (TN) displays, while those with negative Δε are used in vertically aligned (VA) and fringe-field switching (FFS) modes.[2][8] The this compound unit provides a foundational block that can be further functionalized to achieve the desired dielectric properties.

  • Enhancement of Optical Anisotropy (Birefringence): The aromatic pyridine core contributes to the overall electronic polarizability of the molecule. This leads to a high optical anisotropy, or birefringence (Δn), which is the difference between the refractive indices for light polarized parallel and perpendicular to the molecular long axis.[9][10] A high Δn is desirable for applications requiring thin display cells to maintain fast switching speeds.[11]

Synthesis and Purification Protocols

This section provides detailed methodologies for the synthesis of the this compound intermediate and its subsequent use in building a representative liquid crystal molecule.

Protocol 2.1: Synthesis of this compound via Minisci-Type Reaction

Direct C-4 alkylation of pyridine has historically been challenging. The following protocol is adapted from a modern, regioselective Minisci-type decarboxylative alkylation, which offers an efficient and practical route using readily available starting materials.[12][13]

Reaction Principle: This method first protects the electron-deficient C-2 and C-6 positions of the pyridine ring. A radical generated from the decarboxylation of an aliphatic carboxylic acid (valeric acid) is then directed to add selectively at the C-4 position. Subsequent removal of the blocking group yields the desired 4-alkylpyridine.

Step-by-Step Protocol:

  • Preparation of the Pyridinium Adduct (Blocking):

    • In a 100 mL round-bottom flask, dissolve pyridine (1.0 eq) and maleic acid (1.1 eq) in acetonitrile (MeCN) at a concentration of 1 M.

    • Stir the mixture at room temperature for 1 hour. A precipitate of the pyridinium maleate adduct should form.

    • Collect the solid by vacuum filtration, wash with cold MeCN, and dry under vacuum. This adduct is typically used directly in the next step.

  • C-4 Decarboxylative Alkylation:

    • To a 250 mL round-bottom flask equipped with a reflux condenser, add the pyridinium adduct (1.0 eq) and valeric acid (hexanoic acid, 2.0 eq).

    • Dissolve the solids in a 1:1 mixture of 1,2-dichloroethane (DCE) and water (0.1 M concentration relative to the adduct).

    • Add silver nitrate (AgNO₃, 20 mol%) to the mixture.

    • Heat the mixture to 50 °C with vigorous stirring.

    • In a separate beaker, dissolve ammonium persulfate ((NH₄)₂S₂O₈, 2.0 eq) in a minimum amount of water.

    • Add the ammonium persulfate solution dropwise to the reaction mixture over 30 minutes.

    • Maintain the reaction at 50 °C for 2-3 hours, monitoring by TLC (e.g., 20% EtOAc in hexanes) for the consumption of the starting material.

  • Deprotection and Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Add 1,8-Diazabicycloundec-7-ene (DBU, 3.0 eq) to the flask and stir at room temperature for 1 hour to facilitate the retro-Michael elimination of the blocking group.

    • Transfer the mixture to a separatory funnel and add 100 mL of diethyl ether.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 15%) to yield this compound as a colorless to pale yellow liquid.[14]

    • Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2.2: Synthesis of a Representative Mesogen

This protocol describes the synthesis of a Schiff base (imine) linked liquid crystal, a common structure known for its straightforward synthesis and robust mesomorphic properties.[3][5] We will synthesize (E)-N-(4-methoxybenzylidene)-4-pentylpyridin-2-amine.

Reaction Principle: This is a condensation reaction between an amine and an aldehyde to form an imine (Schiff base), with the elimination of water. The reaction is typically catalyzed by a weak acid.

Step-by-Step Protocol:

  • Reactant Preparation:

    • Ensure both starting materials, 2-amino-4-pentylpyridine and 4-methoxybenzaldehyde, are pure and dry. 2-amino-4-pentylpyridine can be synthesized via established methods.

    • In a 50 mL round-bottom flask, dissolve 2-amino-4-pentylpyridine (1.0 eq) and 4-methoxybenzaldehyde (1.0 eq) in absolute ethanol (approx. 20 mL).

  • Condensation Reaction:

    • Add 2-3 drops of glacial acetic acid to the solution to act as a catalyst.

    • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with stirring.

    • Monitor the reaction progress using TLC. The formation of the product will be indicated by a new spot with a different Rf value from the starting materials. The reaction is typically complete within 4-6 hours.

  • Isolation and Purification:

    • Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to induce crystallization of the product.

    • Collect the solid product by vacuum filtration.

    • Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/heptane mixture) to achieve high purity. It is critical to obtain a highly pure compound, as impurities can significantly depress the clearing point and disrupt the mesophase.

    • Dry the purified crystals in a vacuum oven at a temperature below the melting point.

Characterization Methodologies

Thorough characterization is essential to confirm the chemical structure and elucidate the liquid crystalline properties of the synthesized material.

Protocol 3.1: Thermal Analysis by Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions, such as melting (crystal to LC) and clearing (LC to isotropic liquid), are detected as endothermic or exothermic peaks in the DSC thermogram.[15]

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the purified liquid crystal into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) from room temperature to a temperature well above the expected clearing point (e.g., 200 °C). This scan reveals the melting point (Tₘ) and clearing temperature (T꜀).

    • Cooling Scan: Cool the sample from the isotropic liquid state back to room temperature at the same rate (e.g., 10 °C/min). This scan reveals the isotropic-to-LC transition and the crystallization temperature. Enantiotropic liquid crystals show the mesophase on both heating and cooling, while monotropic ones show it only on cooling.[6]

  • Data Analysis:

    • Identify the peak temperatures for all transitions. The onset temperature is typically reported for melting, while the peak maximum is used for LC-LC and clearing transitions.

    • Integrate the area under each peak to determine the enthalpy of transition (ΔH), which provides information about the degree of molecular order change at the transition.[15]

Protocol 3.2: Mesophase Identification by Polarized Optical Microscopy (POM)

Principle: POM is the primary tool for identifying the type of liquid crystal phase by observing the unique optical textures that arise from the interaction of polarized light with the anisotropically ordered molecules.[16][17]

Step-by-Step Protocol:

  • Sample Preparation: Place a small amount of the sample on a clean glass microscope slide. Cover it with a coverslip.

  • Heating Stage: Place the slide on a hot stage connected to a temperature controller.

  • Observation:

    • Position the slide on the microscope stage between two crossed polarizers.

    • Heat the sample slowly into the isotropic liquid phase. The field of view will become completely dark (extinction), as the isotropic liquid does not rotate polarized light.

    • Cool the sample slowly from the isotropic phase at a rate of 1-2 °C/min.

    • As the liquid crystal phase forms, birefringent textures will appear.

    • Nematic Phase: Often identified by a "threaded" or "Schlieren" texture, characterized by dark brushes that correspond to regions where the director is aligned with one of the polarizers.[4]

    • Smectic A Phase: Typically exhibits a "focal conic fan" texture.[3]

  • Confirmation: Correlate the temperatures at which these textures appear and disappear with the transition temperatures observed by DSC.[16]

Structure-Property Relationships and Data

The properties of a liquid crystal are a direct consequence of its molecular structure. The this compound moiety serves as a versatile platform for tuning these properties.

Data Presentation

The following tables summarize typical physical and mesomorphic properties for this compound and a hypothetical homologous series of pyridine-based liquid crystals.

Table 1: Physical Properties of this compound

Property Value Source
CAS Number 2961-50-4 [18]
Molecular Formula C₁₀H₁₅N [18]
Molecular Weight 149.23 g/mol [18]

| Appearance | Colorless to pale yellow liquid |[14] |

Table 2: Representative Mesomorphic Properties of a Pyridine-Based LC Series (Data is illustrative, based on trends reported in the literature[5][6]) | Compound (R group) | Phase Transitions on Heating (°C) | Phase Transitions on Cooling (°C) | | :--- | :--- | :--- | | | Cr → N | N → I | I → N | N → Cr | | C₃H₇O- | 75 | 110 | 109 | 55 | | C₄H₉O- | 72 | 115 | 114 | 58 | | C₅H₁₁O- | 68 | 118 | 117 | 60 | | C₆H₁₃O- | 70 | 120 | 119 | 65 | | | Cr → SmA | SmA → N | N → I | I → N | N → SmA | SmA → Cr | | C₈H₁₇O- | 65 | 95 | 115 | 114 | 94 | 50 |

Cr = Crystal, N = Nematic, SmA = Smectic A, I = Isotropic Liquid

Causality: As the alkoxy chain length increases from C3 to C6, the clearing point (N→I transition) generally increases due to stronger intermolecular attractions. With even longer chains (e.g., C8), a more ordered smectic A phase appears, as the longer chains promote layered arrangements.[6]

Visualization of Workflows and Concepts

Diagrams are essential for visualizing the experimental process and the underlying scientific principles.

Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization Pyridine Pyridine + Valeric Acid Minisci Protocol 2.1: Regioselective Minisci Alkylation Pyridine->Minisci PentylPy This compound Minisci->PentylPy Condensation Protocol 2.2: Schiff Base Condensation PentylPy->Condensation Aldehyde Aldehyde + Amine Intermediate Aldehyde->Condensation CrudeLC Crude Mesogen Condensation->CrudeLC Purify Recrystallization CrudeLC->Purify PureLC Purified Liquid Crystal Purify->PureLC DSC Protocol 3.1: DSC Analysis PureLC->DSC POM Protocol 3.2: POM Analysis PureLC->POM Results Phase Transitions & Mesophase ID DSC->Results POM->Results

Caption: Overall workflow from starting materials to final characterization.

Structure-Property Logic Diagram

G cluster_structure cluster_property cluster_bulk Py_Ring Pyridine Ring Core Dipole Transverse Dipole Moment Py_Ring->Dipole influences Alkyl_Chain 4-Pentyl Chain AspectRatio Molecular Aspect Ratio Alkyl_Chain->AspectRatio determines Rigid_Core Overall Rigid Core (e.g., biphenyl, esters) Rigid_Core->AspectRatio determines Polarizability Anisotropic Polarizability Rigid_Core->Polarizability contributes to Delta_Eps Dielectric Anisotropy (Δε) Dipole->Delta_Eps leads to Mesophase Mesophase Stability & Type (N, SmA) AspectRatio->Mesophase governs Delta_N Birefringence (Δn) Polarizability->Delta_N creates

Caption: Relationship between molecular structure and bulk LC properties.

Conclusion

The this compound moiety is a highly effective and versatile building block for the synthesis of pyridine-based liquid crystals. Its incorporation provides a strategic means to influence mesophase behavior, dielectric anisotropy, and birefringence. The synthetic protocols provided herein offer reliable and modern approaches to creating these advanced materials. Furthermore, the systematic characterization using DSC and POM allows researchers to confidently establish the structure-property relationships that are crucial for designing next-generation liquid crystals for sophisticated electro-optical applications.

References

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC - NIH. [Link]

  • Synergistic engineering of ultraviolet metal-free crystals with exceptional birefringence via pyridine-derived dimers. PMC - NIH. [Link]

  • Mesomorphic Behaviour and DFT Insight of Arylidene Schiff Base Liquid Crystals and Their Pyridine Impact Investigation. MDPI. [Link]

  • This compound | C10H15N | CID 72918. PubChem - NIH. [Link]

  • 4-methyl-2-pentyl pyridine, 84625-54-7. The Good Scents Company. [Link]

  • Synergistic engineering of ultraviolet metal-free crystals with exceptional birefringence via pyridine-derived dimers. Chemical Science (RSC Publishing). [Link]

  • DIVERSIFICATION OF 4-ALKYL PYRIDINES: MINING FOR REACTIVITY WITH ALKYLIDENE DIHYDROPYRIDINES. YorkSpace. [Link]

  • Recent synthetic advances in pyridine-based thermotropic mesogens. RSC Publishing. [Link]

  • This compound - 2961-50-4, C10H15N, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

  • Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. [Link]

  • Summary of DSC and POM analyses of LCs of type 3. ResearchGate. [Link]

  • Dielectric properties of 4'-n-alkyl-4-cyanobiphenyls in their nematic phases. Indian Academy of Sciences. [Link]

  • Practical and Regioselective Synthesis of C4-Alkylated Pyridines. ChemRxiv. [Link]

  • Pyridine, 4-pentyl-. NIST WebBook. [Link]

  • Soft Fluorination of 4-Alkylpyridines. Organic Letters - ACS Publications. [Link]

  • Synthesis of 4-pyridones. Organic Chemistry Portal. [Link]

  • High Birefringence Liquid Crystals. MDPI. [Link]

  • High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. MDPI. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Birefringences of bio-based liquid crystals. ijirset. [Link]

  • Heterocyclic pyridine-based liquid crystals: synthesis and mesomorphic properties. ResearchGate. [Link]

  • Thermal and mesomorphic behavior of hydrogen-bonded liquid crystals of new pyridine derivatives. ResearchGate. [Link]

  • Synthesis, Phase Behavior and Computational Simulations of a Pyridyl-Based Liquid Crystal System. MDPI. [Link]

  • Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. [Link]

  • How to analyze liquid crystals?. ResearchGate. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Dielectric anisotropy in liquid crystal mixtures with nematic and smectic phases. Chin. Phys. B. [Link]

  • The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PMC - PubMed Central. [Link]

  • The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. PMC - NIH. [Link]

  • The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. ResearchGate. [Link]

  • Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. PMC - NIH. [Link]

  • High Performance Negative Dielectric Anisotropy Liquid Crystals for Display Applications. ResearchGate. [Link]

  • Various techniques have been used to characterize liquid crystals. The main factors to be c. SlideShare. [Link]

  • Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. CSK Scientific Press. [Link]

  • Negative Dielectric Anisotropy Liquid Crystal with Improved Photo-Stability, Anti-Flicker, and Transmittance for 8K Display Applications. PMC - NIH. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 4-Pentylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-pentylpyridine. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation, offering practical solutions and in-depth explanations to ensure successful and efficient synthesis.

Introduction to this compound Synthesis

This compound is a valuable building block in the development of various pharmaceuticals and functional materials. Its synthesis typically involves the formation of a carbon-carbon bond between a pyridine ring and a pentyl group. Among the various synthetic strategies, transition-metal catalyzed cross-coupling reactions have proven to be highly effective. This guide will focus on the Kumada-Corriu coupling , a robust and economically viable method that utilizes a Grignard reagent.[1] While powerful, this reaction is sensitive to several parameters that can influence yield and purity. Understanding these factors is crucial for successful optimization.

Recommended Synthetic Approach: Kumada-Corriu Coupling

The Kumada-Corriu coupling is a nickel- or palladium-catalyzed cross-coupling reaction between a Grignard reagent and an organic halide.[2] For the synthesis of this compound, this involves the reaction of a 4-halopyridine with pentylmagnesium halide. Nickel catalysts are often preferred for their cost-effectiveness and high reactivity, particularly with less reactive halides like chlorides.[3]

Reaction Scheme:

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis of this compound via Kumada-Corriu coupling.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in a Kumada coupling can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Grignard Reagent Quality: The quality of the pentylmagnesium bromide is paramount. Grignard reagents are highly sensitive to moisture and air.[2]

    • Troubleshooting:

      • Ensure all glassware is rigorously dried before use.

      • Use anhydrous solvents (typically THF or diethyl ether).

      • Prepare the Grignard reagent fresh for each reaction or titrate a stored solution to determine its exact concentration.

      • Visually inspect the magnesium turnings; they should be shiny. If oxidized, they can be activated by stirring with a small amount of iodine or 1,2-dibromoethane.

  • Catalyst Activity: The nickel or palladium catalyst can deactivate over time or be poisoned by impurities.

    • Troubleshooting:

      • Use a fresh batch of catalyst.

      • Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst.

  • Ligand Choice: The ligand plays a critical role in stabilizing the catalyst and facilitating the catalytic cycle.[4]

    • Troubleshooting:

      • For nickel-catalyzed reactions, phosphine ligands such as dppe (1,2-bis(diphenylphosphino)ethane) or dppp (1,3-bis(diphenylphosphino)propane) are commonly used.

      • The choice of ligand can influence the rate of reductive elimination versus side reactions like β-hydride elimination.[5] Experiment with different ligands to find the optimal one for this specific transformation.

  • Reaction Temperature: The reaction temperature can significantly impact the reaction rate and the prevalence of side reactions.

    • Troubleshooting:

      • While many Kumada couplings proceed at room temperature, gentle heating may be required to drive the reaction to completion.

      • Conversely, if side reactions are observed, cooling the reaction mixture may improve selectivity.

Q2: I am observing significant amounts of homocoupled byproducts (e.g., decane and 4,4'-bipyridine). How can I minimize their formation?

A2: Homocoupling is a common side reaction in cross-coupling chemistry.

  • Grignard Homocoupling (Wurtz-type reaction): This occurs when the Grignard reagent reacts with the alkyl halide starting material.

    • Troubleshooting:

      • Slow Addition: Add the Grignard reagent slowly to the reaction mixture containing the 4-halopyridine and catalyst. This maintains a low concentration of the Grignard reagent, disfavoring homocoupling.

      • Catalyst Loading: Ensure an adequate amount of catalyst is present to facilitate the desired cross-coupling pathway.

  • Pyridine Homocoupling: This can occur through reductive coupling of the 4-halopyridine.

    • Troubleshooting:

      • Ligand Effects: The choice of ligand can influence the stability of the organometallic intermediates and suppress homocoupling.

      • Reaction Time: Monitor the reaction by TLC or GC-MS and stop it once the starting material is consumed to avoid prolonged exposure of the product and intermediates to the reaction conditions.

Q3: The reaction seems to stall before completion. What could be the issue?

A3: A stalled reaction can be due to several factors related to reagent deactivation or insufficient reactivity.

  • Catalyst Deactivation: As mentioned, the catalyst can be poisoned.

    • Troubleshooting:

      • Ensure the purity of all reagents and solvents. Impurities such as water or oxygen can deactivate the catalyst.

  • Insufficient Grignard Reagent: If the Grignard reagent has partially decomposed, there may not be enough to drive the reaction to completion.

    • Troubleshooting:

      • Use a slight excess of the Grignard reagent (e.g., 1.1-1.2 equivalents).

      • Confirm the concentration of the Grignard reagent via titration.

  • Halide Reactivity: The choice of halide on the pyridine ring affects reactivity (I > Br > Cl).[2]

    • Troubleshooting:

      • If using 4-chloropyridine, the reaction may require more forcing conditions (higher temperature, more active catalyst/ligand system) due to the strength of the C-Cl bond.[3] Consider switching to 4-bromopyridine for milder reaction conditions.

Q4: How can I effectively purify the final this compound product?

A4: Purification can be challenging due to the basicity of the pyridine ring.

  • Acid-Base Extraction: This is a highly effective method for separating the basic this compound from non-basic organic impurities.

    • Protocol:

      • After quenching the reaction, extract the crude product into an organic solvent (e.g., diethyl ether or ethyl acetate).

      • Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The this compound will be protonated and move into the aqueous layer.

      • Separate the aqueous layer and wash it with an organic solvent to remove any remaining non-basic impurities.

      • Basify the aqueous layer with a base (e.g., NaOH or Na2CO3) until it is strongly basic.

      • Extract the deprotonated this compound back into an organic solvent.

      • Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

  • Column Chromatography: If further purification is needed, column chromatography on silica gel can be used.

    • Troubleshooting Tailing: The basicity of the pyridine can cause tailing on silica gel. To mitigate this, a small amount of a basic modifier (e.g., 1-2% triethylamine) can be added to the eluent.

Experimental Protocols

Detailed Protocol for Kumada-Corriu Synthesis of this compound

This protocol provides a starting point for the synthesis. Optimization of catalyst, ligand, and reaction conditions may be necessary.

Materials:

  • 4-Bromopyridine

  • Magnesium turnings

  • 1-Bromopentane

  • Anhydrous Tetrahydrofuran (THF)

  • [1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (NiCl2(dppp))

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Grignard Reagent Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a small portion of a solution of 1-bromopentane (1.1 eq) in anhydrous THF via the dropping funnel.

    • Once the reaction initiates (indicated by bubbling and heat generation), add the remaining 1-bromopentane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Cross-Coupling Reaction:

    • In a separate flame-dried flask under an inert atmosphere, dissolve 4-bromopyridine (1.0 eq) and NiCl2(dppp) (0.01-0.05 eq) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the freshly prepared pentylmagnesium bromide solution via cannula or dropping funnel to the solution of 4-bromopyridine and catalyst.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Upon completion, carefully quench the reaction by slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume).

    • Combine the organic layers and wash with brine.

    • Follow the acid-base extraction procedure outlined in Q4 for purification.

    • If necessary, perform column chromatography on silica gel using a hexane/ethyl acetate gradient with 1% triethylamine.

Data Presentation

ParameterRecommended ConditionRationale
Halopyridine 4-BromopyridineMore reactive than 4-chloropyridine, allowing for milder conditions.
Grignard Reagent Pentylmagnesium bromideCommercially available or easily prepared from 1-bromopentane.
Catalyst NiCl2(dppp)A common and effective nickel catalyst for Kumada couplings.[3]
Catalyst Loading 1-5 mol%A good starting point for optimization.
Solvent Anhydrous THFA common solvent for both Grignard reagent formation and Kumada coupling.
Temperature 0 °C to Room TemperatureBalances reaction rate and selectivity.
Reaction Time 12-24 hoursTypically sufficient for completion; monitor by TLC or GC-MS.

Visualizations

Kumada-Corriu Catalytic Cycle

Kumada_Coupling_Cycle Ni(0)L2 Ni(0)L2 Oxidative_Addition Oxidative Addition Ni(0)L2->Oxidative_Addition 4-Halo-Pyridine Ni(II)_Complex Py-Ni(II)(X)L2 Oxidative_Addition->Ni(II)_Complex Transmetalation Transmetalation Ni(II)_Complex->Transmetalation PentylMgBr Ni(II)_Alkyl_Complex Py-Ni(II)(Pentyl)L2 Transmetalation->Ni(II)_Alkyl_Complex Reductive_Elimination Reductive Elimination Ni(II)_Alkyl_Complex->Reductive_Elimination Reductive_Elimination->Ni(0)L2 Catalyst Regeneration This compound This compound Reductive_Elimination->this compound

Caption: Catalytic cycle for the Ni-catalyzed Kumada-Corriu coupling.

Experimental Workflow

Experimental_Workflow cluster_grignard Grignard Reagent Preparation cluster_coupling Cross-Coupling Reaction cluster_workup Work-up and Purification Activate_Mg Activate Mg Turnings Add_Bromopentane Add 1-Bromopentane in THF Activate_Mg->Add_Bromopentane Stir_to_Form Stir to Form PentylMgBr Add_Bromopentane->Stir_to_Form Add_Grignard Slowly Add PentylMgBr Stir_to_Form->Add_Grignard Charge_Reagents Charge 4-Bromopyridine & NiCl2(dppp) Charge_Reagents->Add_Grignard React Stir at RT Add_Grignard->React Quench Quench with aq. NH4Cl React->Quench Extraction Organic Extraction Quench->Extraction Acid_Base_Purification Acid-Base Extraction Extraction->Acid_Base_Purification Final_Purification Column Chromatography (if needed) Acid_Base_Purification->Final_Purification

Caption: Step-by-step workflow for this compound synthesis.

References

  • Ligand Effects in Nickel Catalysis . University of Illinois Urbana-Champaign. [Link]

  • Dahadha, A. et al. Nickel and palladium catalyzed Kumada-Tamao-Corriu cross-coupling reactions: scope and recent advances . Arkivoc. [Link]

  • Nickel-Catalyzed Ligand-Controlled Selective Reductive Cyclization/Cross-Couplings . ACS Publications. [Link]

  • Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization . National Institutes of Health. [Link]

  • Kumada Coupling . Organic Chemistry Portal. [Link]

  • Kumada coupling . Wikipedia. [Link]

  • Dahadha, A. et al. Nickel and palladium catalyzed Kumada-Tamao-Corriu cross-coupling reactions: Scope and recent advances . ResearchGate. [Link]

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Technical Support Center: Synthesis and Purification of 4-Alkylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-alkylpyridine synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges related to side product formation and purification. 4-Alkylpyridines are crucial building blocks in pharmaceuticals and advanced materials, but their synthesis is often plagued by issues of regioselectivity and over-reaction. This document provides in-depth, field-proven troubleshooting advice in a direct question-and-answer format to help you diagnose and solve common experimental issues.

Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Regioisomer Contamination

Q1: My reaction produced a mixture of 2-alkyl-, 3-alkyl-, and my desired 4-alkylpyridine. Why did this happen, and how can I isolate my target compound?

A1: The Challenge of Regioselectivity

The formation of multiple isomers is a classic challenge in pyridine chemistry. Direct alkylation of the pyridine ring, for instance through Minisci-type reactions, can often lead to a mixture of products because multiple positions on the electron-deficient ring are susceptible to radical attack.[1] The precise ratio of these isomers depends heavily on the reaction conditions and the specific substrates used. While some modern methods achieve high C-4 selectivity by using a removable blocking group at the nitrogen atom, these may not be applicable to all synthetic schemes.[1][2][3]

Causality Diagram: Formation of Regioisomers

G cluster_reactants Reactants cluster_intermediates Radical Addition (Unhindered) cluster_products Products after Oxidation Pyridine Pyridine Int_C2 C-2 Addition Intermediate Pyridine->Int_C2 Radical Attack Int_C3 C-3 Addition Intermediate Pyridine->Int_C3 Radical Attack Int_C4 C-4 Addition Intermediate Pyridine->Int_C4 Radical Attack Alkyl_Radical Alkyl Radical (R•) (e.g., from Minisci Rxn) Alkyl_Radical->Int_C2 Alkyl_Radical->Int_C3 Alkyl_Radical->Int_C4 Prod_C2 2-Alkylpyridine (Side Product) Int_C2->Prod_C2 Oxidation Prod_C3 3-Alkylpyridine (Side Product) Int_C3->Prod_C3 Oxidation Prod_C4 4-Alkylpyridine (Desired Product) Int_C4->Prod_C4 Oxidation

Caption: Unselective radical attack on pyridine leads to a mixture of regioisomeric intermediates.

Removal & Purification Strategies

Separating regioisomers is challenging due to their similar physical properties.

  • Fractional Distillation: This is the first method to consider, especially on a larger scale. It is only effective if the boiling points of the isomers are sufficiently different. Consult the table below for common examples.

    CompoundBoiling Point (°C)
    2-Methylpyridine (α-Picoline)129
    3-Methylpyridine (β-Picoline)144
    4-Methylpyridine (γ-Picoline)145
    2-Ethylpyridine149
    4-Ethylpyridine166

    As shown, separation of 3- and 4-methylpyridine by distillation is nearly impossible, while 2- and 4-ethylpyridine are more readily separable.

  • Chromatography: Flash column chromatography is a viable but often difficult option. The basicity of the pyridine nitrogen can cause significant peak tailing on standard silica gel due to interactions with acidic silanol groups.[4]

    • Troubleshooting Protocol: See "Protocol 2: Optimized Flash Chromatography for Pyridine Derivatives" below for a detailed method to counteract these effects.

  • Advanced Technique: Selective Enclathration: For extremely difficult separations, such as lutidine (dimethylpyridine) isomers, host-guest chemistry offers a powerful solution.[5] Specific host compounds can selectively form crystalline inclusion complexes with one isomer, allowing it to be filtered off from the mixture.[6][7][8] This is a specialized technique but can achieve purities greater than 99% after a few cycles.[6]

Issue 2: Removal of Unreacted Starting Materials & Reagents

Q2: My final product is contaminated with pyridine, which I used as the solvent. How can I remove it completely?

A2: Removing Excess Pyridine

This is one of the most common purification challenges. Simple rotary evaporation is often insufficient. The most effective methods rely on converting pyridine into a more easily separable form or using physical properties to remove it.

Decision Workflow for Pyridine Removal

G Start Crude Product Contains Excess Pyridine Check_Sensitivity Is the target compound sensitive to acid? Start->Check_Sensitivity Acid_Wash Perform Dilute Acid Wash (e.g., 1M HCl) Check_Sensitivity->Acid_Wash No CuSO4_Wash Perform Aqueous CuSO₄ Wash Check_Sensitivity->CuSO4_Wash Yes Azeotrope Perform Azeotropic Removal (Toluene Co-evaporation) Acid_Wash->Azeotrope For trace amounts Final_Product Pure 4-Alkylpyridine Acid_Wash->Final_Product CuSO4_Wash->Azeotrope For trace amounts CuSO4_Wash->Final_Product Azeotrope->Final_Product

Caption: Decision tree for selecting the appropriate pyridine removal method.

Removal Protocols

  • Acid Wash (for acid-stable compounds): This is the most robust method. Pyridine (a base) reacts with acid to form a water-soluble pyridinium salt, which is easily removed in an aqueous extraction.[9][10]

    • Detailed Methodology: See "Protocol 1A: Dilute Acid Wash" below.

  • Copper Sulfate Wash (for acid-sensitive compounds): If your target molecule cannot tolerate acid, washing with an aqueous solution of copper(II) sulfate is an excellent alternative.[9] Pyridine forms a stable, water-soluble complex with copper ions, which partitions into the aqueous layer.[10][11]

    • Detailed Methodology: See "Protocol 1B: Copper Sulfate Wash" below.

  • Azeotropic Removal: To remove the final traces of pyridine after a bulk removal step, co-evaporation with a solvent like toluene or cyclohexane is effective.[9][10] The pyridine-toluene azeotrope has a lower boiling point than pyridine alone, facilitating its removal under reduced pressure.[10]

Issue 3: Over-Alkylation Byproducts

Q3: I have significant amounts of di- and tri-alkylated pyridines in my product mixture. What causes this and how can I purify my mono-alkylated product?

A3: The Problem of Over-Alkylation

Over-alkylation occurs when the mono-alkylated product is more reactive towards alkylation than the starting pyridine, or when reaction conditions (e.g., high temperature, excess alkylating agent) are too harsh. The newly introduced alkyl group can activate the ring towards further substitution.

Removal Strategies

  • Fractional Distillation Under Vacuum: This is often the most effective method. Poly-alkylated pyridines have significantly higher molecular weights and boiling points than their mono-alkylated counterparts. Distillation under reduced pressure is recommended to prevent thermal decomposition.

  • Chromatography: Separation by column chromatography is also feasible. The polarity difference between mono- and poly-alkylated species is typically sufficient for good separation on silica gel or alumina. Remember to use the optimized conditions described in Protocol 2 to avoid peak tailing.

Detailed Experimental Protocols
Protocol 1: Bulk Removal of Pyridine from an Organic Phase

A. Dilute Acid Wash

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M aqueous HCl. Shake vigorously for 30-60 seconds, venting frequently.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer, which now contains the pyridinium hydrochloride salt.

  • Repeat: Repeat the wash with 1M HCl one more time to ensure complete removal.

  • Neutralization: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.[9][10]

B. Copper Sulfate Wash

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer to a separatory funnel and add an equal volume of a saturated aqueous CuSO₄ solution. The aqueous layer will turn a deep blue or violet color as the pyridine-copper complex forms.[9][11]

  • Separation: Shake the funnel, separate the layers, and retain the organic layer.

  • Repeat: Continue washing the organic layer with fresh portions of the CuSO₄ solution until the aqueous layer remains its original light blue color. This indicates that all the pyridine has been removed.[9]

  • Final Washes: Wash the organic layer with brine to remove any residual copper salts.

  • Drying & Concentration: Dry the organic phase over an anhydrous drying agent, filter, and concentrate under reduced pressure.

Protocol 2: Optimized Flash Chromatography for Pyridine Derivatives
  • Stationary Phase Selection: Standard silica gel can be used, but for particularly problematic separations, consider using neutral alumina or deactivated silica (prepared by pre-treating the column with the eluent).

  • Solvent System Modification: The key to preventing peak tailing is to add a small amount of a competing base to the mobile phase.[4]

    • Prepare your eluent (e.g., a hexane/ethyl acetate mixture) and add 0.5-1.0% triethylamine (TEA) by volume. The TEA will preferentially bind to the acidic silanol sites on the silica, allowing your pyridine derivative to elute with a much-improved peak shape.[4]

  • Column Packing: Pack the column using the modified eluent to ensure the entire stationary phase is deactivated before loading the sample.

  • Sample Loading: Load your sample (pre-adsorbed onto a small amount of silica for best results) and elute with the TEA-containing solvent system.

  • Fraction Collection: Collect fractions and analyze by TLC as usual. The presence of TEA should not interfere with most standard visualization techniques (e.g., UV light, permanganate stain).

References
  • Nassimbeni, L. R., et al. (2018). Separation of Lutidine Isomers by Selective Enclathration. Crystal Growth & Design, 18(4), 2138-2144. Available at: [Link]

  • Nassimbeni, L. R., et al. (1998). Inclusion and Separation of Lutidine Isomers by a Diol Host Compound. Journal of Chemical Crystallography, 28(3), 217-221. Available at: [Link]

  • IUCr Journals. (n.d.). Separation of Lutidine Isomers by Selective Enclathration. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. Available at: [Link]

  • ResearchGate. (n.d.). Separation of Lutidine Isomers by Selective Enclathration. Request PDF. Available at: [Link]

  • Ovid. (n.d.). Separation of Lutidine Isomers by Inclusion. Structural Chemistry. Available at: [Link]

  • PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Available at: [Link]

  • Google Patents. (n.d.). US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions.
  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture? Available at: [Link]

  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • YouTube. (2022). Preparation of Pyridines, Part 4: By Alkylation and Vinylation. Available at: [Link]

  • YorkSpace. (n.d.). DIVERSIFICATION OF 4-ALKYL PYRIDINES: MINING FOR REACTIVITY WITH ALKYLIDENE DIHYDROPYRIDINES. Available at: [Link]

  • ChemistryViews. (2021). Selective C-4 Alkylation of Pyridines. Available at: [Link]

  • ACS Publications. (n.d.). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Journal of the American Chemical Society. Available at: [Link]

  • Química Organica.org. (n.d.). Alkylation and acylation of pyridine. Available at: [Link]

  • National Institutes of Health. (n.d.). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Available at: [Link]

  • RSC Publishing. (n.d.). Organometallic compounds of group II. Part VII. Preparation of 4-alkylpyridines by reactions of some light metals with alkyl halides in pyridine. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • ACS Publications. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry. Available at: [Link]

  • YouTube. (2022). How to remove pyridine from your reaction crude? Available at: [Link]

  • Semantic Scholar. (n.d.). Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Available at: [Link]

  • National Institutes of Health. (n.d.). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Available at: [Link]

  • PubMed. (2013). Removal of the pyridine directing group from α-substituted N-(pyridin-2-yl)piperidines obtained via directed Ru-catalyzed sp3 C-H functionalization. Available at: [Link]

  • Google Patents. (n.d.). US2766248A - Process for the production of alkyl pyridines.
  • ISU ReD. (n.d.). Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. Available at: [Link]

  • Google Patents. (n.d.). US5395940A - Synthesis of pyridine and 3-alkylpyridine.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Available at: [Link]

  • National Institutes of Health. (2010). Synthesis of 3-Alkyl Pyridinium Alkaloids from the Arctic Sponge Haliclona viscosa. Available at: [Link]

  • ChemRxiv. (2021). Practical and Regioselective Synthesis of C4-Alkylated Pyridines. Available at: [Link]

  • YorkSpace. (2023). Sustainable Synthesis of 4-acylpyridines through air oxidation of dearomatized 4-alkylpyridines. Available at: [Link]

  • DiVA portal. (n.d.). PURIFICATION, STEREOISOMERIC ANALYSIS AND QUANTIFICATION OF BIOLOGICALLY ACTIVE COMPOUNDS IN EXTRACTS FROM PINE SAWFLIES, AFRICA. Available at: [Link]

Sources

Technical Support Center: Purification of 4-Pentylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Pentylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this compound. The information herein is structured to offer practical, experience-driven advice to ensure the highest purity of this compound for your research and development needs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is an organic compound featuring a pyridine ring substituted at the 4-position with a pentyl group.[1] It is typically a colorless to pale yellow liquid with a characteristic odor.[1] Due to the nitrogen atom in the pyridine ring, it exhibits moderate polarity and basicity.[1] The pentyl group increases its molecular weight compared to simpler pyridines, which influences its boiling point.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₀H₁₅N[1][2][3]
Molecular Weight149.24 g/mol [1][2]
AppearanceColorless to light yellow/orange clear liquid[1]
Purity (typical)>98.0% (GC)[1]
InChIKeyABJVUPUJUGBUMM-UHFFFAOYSA-N[1][2]
CAS Number2961-50-4[1][2]
Q2: What are the most common impurities in crude this compound?

A2: Common impurities in commercially available or synthesized this compound can include:

  • Water: Pyridine and its derivatives are often hygroscopic, readily absorbing moisture from the atmosphere.[4]

  • Homologues: Similar alkylpyridines such as picolines and lutidines may be present from the synthesis process.[4]

  • Starting Materials and By-products: Depending on the synthetic route, unreacted starting materials or by-products of the reaction may be present.[5][6]

  • Degradation Products: Discoloration (yellowing or browning) can indicate the presence of degradation products, often formed by exposure to air or light.[4]

Q3: What are the primary safety concerns when handling and purifying this compound?

A3: this compound, like many pyridine derivatives, requires careful handling. Key safety precautions include:

  • Toxicity and Irritation: It is known to cause skin and serious eye irritation.[2]

  • Flammability: Pyridine compounds are flammable liquids.[7][8]

  • Handling: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[4][7][9]

  • Storage: Store in a cool, dry, well-ventilated area away from ignition sources and in a tightly sealed, dark glass bottle to protect from moisture and light.[4][7][8]

  • Static Discharge: Ensure all distillation equipment is properly grounded to prevent static discharge.[4]

Troubleshooting Guides

Issue 1: Presence of Water in this compound

Question: My this compound sample is wet. How can I effectively dry it?

Answer: Due to the hygroscopic nature of pyridines, water is a common impurity.[4] Simple distillation is often ineffective for complete water removal because pyridines can form azeotropes with water.[4] A multi-step approach involving a pre-drying agent followed by distillation is recommended for achieving anhydrous conditions.[4][10]

Workflow for Drying this compound

Drying_Workflow cluster_predrying Pre-Drying cluster_finaldrying Final Drying & Distillation start Wet this compound predry Add solid KOH or NaOH pellets (10-20 g/L) start->predry stand Let stand for several hours (or overnight) predry->stand decant Carefully decant the pyridine stand->decant add_cah2 Add CaH₂ (5-10 g/L) to decanted pyridine decant->add_cah2 Transfer to distillation flask reflux Reflux for several hours (under inert atmosphere) add_cah2->reflux distill Distill under reduced pressure (or atmospheric pressure) reflux->distill collect Collect the dry this compound distill->collect end Anhydrous this compound collect->end Store under inert gas (N₂ or Ar)

Caption: Workflow for drying this compound.

Detailed Protocol for Drying this compound:
  • Pre-drying:

    • To your flask containing this compound, add solid potassium hydroxide (KOH) or sodium hydroxide (NaOH) pellets (approximately 10-20 g per liter).[4][11]

    • Swirl the flask and let it stand for several hours, or overnight, to allow the bulk of the water to be absorbed.

  • Final Drying and Distillation:

    • Carefully decant the pre-dried this compound into a dry distillation flask.

    • Add calcium hydride (CaH₂) (approximately 5-10 g per liter). Caution: CaH₂ reacts with water to produce hydrogen gas; ensure your setup is not sealed and is properly ventilated.[4][10]

    • Fit the flask with a reflux condenser (protected by a drying tube or under an inert atmosphere of nitrogen or argon) and reflux the mixture for a few hours.[4] This ensures any remaining water reacts completely.

    • After refluxing, distill the this compound. Due to its relatively high boiling point, vacuum distillation is often preferred to prevent thermal degradation.

    • Collect the fraction that distills at the correct boiling point and pressure.

  • Storage:

    • Store the purified, anhydrous this compound in a dark, tightly sealed bottle under an inert atmosphere to prevent re-absorption of moisture.[4]

Issue 2: Discoloration of this compound

Question: My this compound is yellow or brown. What is the cause and how can I fix it?

Answer: Discoloration is typically due to the presence of impurities or degradation products formed through oxidation.[4] Purification by distillation, sometimes with a pre-treatment step, will usually yield a colorless liquid.[4]

Troubleshooting Discoloration:
  • For Minor Discoloration: Simple distillation (preferably under reduced pressure) may be sufficient to separate the colored, higher-boiling impurities.

  • For Significant Discoloration:

    • Treatment with an Oxidizing Agent: A common method for purifying pyridine itself involves treatment with potassium permanganate (KMnO₄).[11] This can be adapted for this compound.

      • Stir the colored this compound with a small amount of KMnO₄ for a few hours.

      • The mixture can then be decanted or filtered from the manganese dioxide formed.

      • The liquid is then dried with a desiccant like KOH before distillation.[11]

    • Distillation: After any pre-treatment, distill the this compound, collecting the pure, colorless fraction.

Issue 3: Poor Separation of Impurities by Distillation

Question: I'm having trouble separating impurities from this compound by simple distillation. What can I do?

Answer: If impurities have boiling points close to that of this compound, fractional distillation is necessary. For acidic or basic impurities, a chemical pre-treatment can be effective.

Strategies for Improved Distillation:
  • Fractional Distillation: Use a fractionating column (e.g., Vigreux or packed column) to increase the separation efficiency between liquids with close boiling points.

  • Acid/Base Wash:

    • If acidic impurities are suspected, the crude this compound (dissolved in an immiscible organic solvent like ether or ethyl acetate) can be washed with a dilute aqueous base (e.g., NaHCO₃ or dilute NaOH).

    • If other basic impurities are present, an acid wash can be employed. Dissolve the crude product in an organic solvent and wash with a dilute acid like HCl.[12] This will convert the basic pyridines into their hydrochloride salts, which are water-soluble. The desired this compound can then be regenerated by adding a base to the aqueous layer and extracting it back into an organic solvent.[12] Note: This method is only suitable if the impurities have significantly different basicities than this compound.

Issue 4: Challenges in Chromatographic Purification

Question: I am experiencing peak tailing and poor resolution during HPLC or flash chromatography of this compound. How can I improve my separation?

Answer: Peak tailing with pyridine compounds is a common issue, especially on silica-based stationary phases.[13] This is primarily due to the interaction of the basic nitrogen atom with acidic silanol groups on the silica surface.[13]

Workflow for Troubleshooting Chromatography Issues

Chromatography_Troubleshooting cluster_mobile_phase Mobile Phase Optimization cluster_stationary_phase Stationary Phase Modification start Chromatography Issue: Peak Tailing / Poor Resolution add_base Add a competing base (e.g., 0.1-1% Triethylamine) start->add_base adjust_ph Adjust mobile phase pH start->adjust_ph change_column Switch to a different stationary phase (e.g., Alumina, C18, or polymer-based) start->change_column end_capped Use an end-capped silica column start->end_capped success Successful Purification add_base->success Improved Peak Shape adjust_ph->success Improved Peak Shape change_column->success Improved Resolution end_capped->success Improved Peak Shape

Caption: Troubleshooting workflow for chromatography of this compound.

Solutions for Chromatographic Problems:
  • Mobile Phase Modification:

    • Add a Competing Base: Adding a small amount of a competing base, like triethylamine (TEA) (e.g., 0.1-1% v/v), to the mobile phase is a very effective strategy.[13] The TEA will preferentially interact with the acidic silanol groups, masking them from the this compound and resulting in more symmetrical peaks.[13]

    • pH Adjustment: For reverse-phase chromatography (e.g., C18), adjusting the pH of the mobile phase can significantly impact retention and peak shape.[13] Using a buffer to maintain a consistent pH is recommended.

  • Choice of Stationary Phase:

    • Alumina: For flash chromatography, using basic or neutral alumina instead of silica gel can mitigate the issue of silanol interactions.

    • End-Capped Silica: In HPLC, using an end-capped C18 column reduces the number of free silanol groups, leading to better peak shapes for basic compounds.[13]

    • Alternative Phases: If resolution is the primary issue, switching to a different stationary phase like a phenyl or cyano column can provide different selectivity and improve the separation of closely related compounds.[13]

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 72918, this compound. Retrieved from [Link]

  • ResearchGate. (2014). What is best method to remove pyridine from a reaction mixture?. Retrieved from [Link]

  • ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Pyridine. Retrieved from [Link]

  • XiXisys. (2025). SAFETY DATA SHEETS this compound. Retrieved from [Link]

  • IONiC/VIPEr. (2009). drying pyridine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 4-(3-Pentyl)pyridine. Retrieved from [Link]

  • Iowa State University. (2018). Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4-Acetylpyridine oxime. Retrieved from [Link]

  • Huebner, C. F. (1951). Paper chromatography of pyridine derivatives.
  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • National Center for Biotechnology Information. (2018).
  • PubMed. (2009). Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry.
  • MDPI. (2023). Crystal Structure of 4′-Phenyl-1′,4′-Dihydro-2,2′:6′,2″-Terpyridine: An Intermediate from the Synthesis of Phenylterpyridine. Crystals, 13(1), 123.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • ResearchGate. (2017). Why distilled 4-methylpyridine is required before carrying its coupling reaction?. Retrieved from [Link]

  • Defense Technical Information Center. (1981).
  • Google Patents. (n.d.). CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine.
  • GlobalSpec. (n.d.). Pyridine Distillation. Retrieved from [Link]

  • Jubilant Ingrevia. (n.d.). JLSNV-2 (ALKYL PYRIDINE DERIVATIVES)
  • Google Patents. (n.d.). CN102249988B - Method for recovering pyridine.
  • ResearchGate. (2017). Hello, i want to know how can i eliminate pyridine by extraction?. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). Alkyl Pyridines. Retrieved from [Link]

  • Lucintel. (n.d.). Alkylpyridine Quat Market Report: Trends, Forecast and Competitive Analysis to 2030. Retrieved from [Link]

  • ResearchGate. (2025). Crystal structure of 4-((pyridin-4-ylmethyl)sulfinyl)pyridine, C11H10N2OS. Retrieved from [Link]

  • MDPI. (2020). Pyridinesilver Tetraoxometallate Complexes: Overview of the Synthesis, Structure, and Properties of Pyridine Complexed AgXO 4 (X = Cl, Mn, Re) Compounds. Inorganics, 8(11), 62.
  • PubMed. (2007). Synthesis of a new series of pyridine and fused pyridine derivatives. Archiv der Pharmazie, 340(11), 563-570.
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-pentyl pyridine. Retrieved from [Link]

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Technical Support Center: Troubleshooting Low Yield in 4-Pentylpyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting for common issues encountered during the synthesis of 4-pentylpyridine, a valuable building block in various chemical industries.[1] We will explore the nuances of common synthetic routes and offer field-proven insights to help you optimize your reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems you might be facing in the lab. We'll delve into the root causes and provide actionable solutions.

Q1: My cross-coupling reaction to synthesize this compound is giving a low yield. What are the most likely causes?

Low yields in cross-coupling reactions involving pyridine derivatives are a frequent challenge. The primary culprits often involve the catalyst system, reaction conditions, and the inherent reactivity of the pyridine ring.

Common Causes and Solutions:

  • Catalyst Inhibition by the Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, leading to inhibition or deactivation.[2][3][4] This effectively shuts down the catalytic cycle.

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[2][5] These ligands can shield the palladium center, preventing coordination with the pyridine nitrogen.[4] In some cases, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may help overcome partial inhibition.[3]

  • Inappropriate Catalyst or Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) may not be effective for couplings with the electron-deficient pyridine ring.[5]

    • Solution: The choice of catalyst and ligand is critical and often depends on the specific cross-coupling reaction (e.g., Suzuki, Negishi). For challenging couplings, pre-formed palladium(0) sources like Pd₂(dba)₃ or specialized pre-catalysts that readily generate the active Pd(0) species are often more effective.[2]

  • Suboptimal Base Selection and Quality: The base plays a crucial role in the transmetalation step of many cross-coupling reactions.[5]

    • Solution: Screen a variety of bases. While weaker bases like K₂CO₃ can be effective, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often required.[3][5] It is critical that the base is anhydrous and finely ground to ensure its reactivity.[5]

  • Presence of Oxygen: The active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to an inactive state.[5]

    • Solution: It is imperative to thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the entire setup and reaction.[5]

Q2: I'm attempting a Suzuki-Miyaura coupling to form this compound, but I'm observing significant homocoupling of my boronic acid and protodeboronation. How can I mitigate these side reactions?

These are classic side reactions in Suzuki-Miyaura couplings, especially with heteroaryl substrates.

Minimizing Homocoupling:

Homocoupling of the boronic acid is often exacerbated by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II).[5]

  • Strict Exclusion of Oxygen: This is the most critical factor. Ensure your glassware is flame-dried or oven-dried. Thoroughly degas your solvents by sparging with an inert gas or by using several freeze-pump-thaw cycles.[5]

  • Control Stoichiometry: While a slight excess of the boronic acid (1.2-1.5 equivalents) is common, a large excess can promote homocoupling.[5]

Preventing Protodeboronation:

Protodeboronation is the cleavage of the C-B bond by a proton source (like water), which removes the boronic acid from the catalytic cycle.[5]

  • Use Anhydrous Conditions: Ensure your solvent and base are thoroughly dried.[5]

  • Consider Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards hydrolysis than their corresponding boronic acids.[3]

  • Choose the Right Base: While a base is necessary, some bases in aqueous conditions can promote this side reaction.[5]

Q3: I am considering a Grignard reaction to introduce the pentyl group. What are the potential pitfalls with this approach for pyridine substrates?

Grignard reactions with pyridine derivatives can be effective but are not without their challenges.

Potential Issues:

  • Reaction with the Pyridine Ring: Grignard reagents can add directly to the pyridine ring, leading to a mixture of products. The regioselectivity of this addition can be influenced by substituents on the pyridine ring.

  • Formation of Byproducts: Side reactions such as the formation of carbinols can occur. For example, the reaction of a pyridylmagnesium bromide with an ester can lead to the formation of a tertiary alcohol as a byproduct.[6]

  • Preparation of the Pyridyl Grignard: If you are preparing a pyridyl Grignard reagent, the reaction between magnesium and a halopyridine can be sluggish and may require an auxiliary reagent like ethyl bromide.[6]

Recommendations:

  • Use of N-oxides: Reacting Grignard reagents with pyridine N-oxides can be a strategy to achieve stereoselective synthesis of substituted pyridines.[7]

  • Copper Catalysis: The use of a chiral copper(I) catalyst can enable the enantioselective dearomative alkylation of in situ-formed N-acylpyridinium salts with Grignard reagents, yielding chiral dihydro-4-pyridones.[8][9]

Q4: My reaction seems to work, but I'm struggling with the purification of this compound, leading to low isolated yields. What are some effective purification strategies?

Purification can indeed be a bottleneck. The basicity of the pyridine nitrogen can complicate standard chromatographic methods.

Purification Troubleshooting:

  • Aqueous Work-up: During the work-up, a wash with a basic aqueous solution (e.g., saturated sodium bicarbonate) can help remove acidic byproducts.[10] However, be mindful that this compound has some water solubility, which could lead to product loss.[10]

  • Column Chromatography:

    • Solvent System Optimization: Do not rely solely on standard solvent systems like ethyl acetate/hexanes. Screen a variety of solvent systems with different polarities.[11]

    • Tailing Reduction: The basicity of the pyridine can cause tailing on silica gel. Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your eluent can significantly improve peak shape.

    • Alternative Stationary Phases: For particularly challenging separations, consider using alumina or specialized resins.[11]

  • Distillation: If your product is thermally stable, distillation under reduced pressure can be an effective final purification step.

  • Removal of Water: The product can be hygroscopic.[10] Drying the purified product under high vacuum is recommended. Azeotropic distillation with toluene can also be effective for removing residual water.[10]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling

This is a generalized procedure and must be optimized for your specific substrates and conditions.

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 4-halopyridine (1.0 eq), the pentylboronic acid or ester (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).

  • Solvent Addition: Add a dry, degassed solvent (e.g., Dioxane, Toluene).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any additional ligand to the flask under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. An aqueous wash with a solution of sodium bicarbonate can help remove acidic byproducts.[10]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for a Negishi Cross-Coupling

This protocol is a generalized procedure and should be optimized for specific substrates.[11]

  • Preparation of the Organozinc Reagent: In an oven-dried flask under an inert atmosphere, react the 1-halopentane with zinc dust to form the pentylzinc halide.

  • Coupling Reaction: In a separate oven-dried flask under an inert atmosphere, add the 4-halopyridine (1.0 eq) and a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand). Add a dry, degassed solvent (e.g., THF).

  • Addition of Organozinc: Add the prepared pentylzinc halide solution (typically 1.1-1.5 eq) to the reaction mixture.

  • Reaction and Monitoring: Heat the reaction to the desired temperature and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification: Follow a similar work-up and purification procedure as described for the Suzuki-Miyaura coupling.

Data Presentation

Table 1: Common Cross-Coupling Reactions for 4-Alkylpyridine Synthesis

ReactionKey AdvantagesCommon Challenges
Suzuki-Miyaura Commercially available and less toxic boronic acids.Catalyst inhibition, protodeboronation, homocoupling.[3][5][12]
Negishi High yields, excellent functional group tolerance, mild conditions.[11]Requires preparation of organozinc reagents.[11]
Stille High reactivity, can succeed where other methods fail.High toxicity of organotin reagents and byproducts.[11]

Visualizations

Troubleshooting Workflow for Low Yield in Suzuki-Miyaura Coupling

Troubleshooting_Suzuki Start Low Yield in Suzuki Reaction Check_Catalyst Catalyst System Issue? Start->Check_Catalyst Check_Conditions Reaction Conditions Issue? Start->Check_Conditions Check_Side_Reactions Side Reactions Prevalent? Start->Check_Side_Reactions Check_Catalyst->Check_Conditions No Optimize_Ligand Optimize Ligand (e.g., SPhos, XPhos) Check_Catalyst->Optimize_Ligand Yes Increase_Loading Increase Catalyst Loading Check_Catalyst->Increase_Loading Yes Check_Conditions->Check_Side_Reactions No Degas_Solvents Thoroughly Degas Solvents Check_Conditions->Degas_Solvents Yes Screen_Bases Screen Bases (e.g., K3PO4, Cs2CO3) Check_Conditions->Screen_Bases Yes Anhydrous_Conditions Ensure Anhydrous Conditions Check_Side_Reactions->Anhydrous_Conditions Yes (Protodeboronation) Use_Boronic_Ester Use Boronic Ester Check_Side_Reactions->Use_Boronic_Ester Yes (Protodeboronation) Success Improved Yield Optimize_Ligand->Success Increase_Loading->Success Degas_Solvents->Success Screen_Bases->Success Anhydrous_Conditions->Success Use_Boronic_Ester->Success

Caption: A logical workflow to diagnose and solve common issues in the Suzuki coupling reaction.

Catalytic Cycle of a Suzuki-Miyaura Cross-Coupling

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X L2 OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OR)2 RPdIIB R-Pd(II)-R' L2 Transmetal->RPdIIB RedElim Reductive Elimination RPdIIB->RedElim RedElim->Pd0 Product R-R' RedElim->Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • Vertex AI Search. (2025). What are the catalysts used in the synthesis of Pyridine Series compounds? - Blog - BTC.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
  • BenchChem. (2025). Technical Support Center: Refining Catalyst Selection for Cross-Coupling Reactions of Pyridinones.
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling with Unprotected Amino-Pyridines.
  • Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
  • BenchChem. (2025).
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. (2025).
  • Practical and Regioselective Synthesis of C4-Alkyl
  • Chemoselective Cross-Coupling Reactions on Pyridine Deriv
  • BenchChem. (2025).
  • Markovic, T., Rocke, B. N., Blakemore, D. C., Mascitti, V., & Willis, M. C. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science.
  • Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metal
  • Grignard compounds derived
  • Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. (n.d.). NIH.
  • Berlin, C. (2020). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of. Bucknell Digital Commons.
  • ChemSynthesis. (2025). This compound.
  • DIVERSIFICATION OF 4-ALKYL PYRIDINES: MINING FOR REACTIVITY WITH ALKYLIDENE DIHYDROPYRIDINES. (n.d.). YorkSpace.
  • Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • ACS Publications. (2021).
  • ResearchGate. (n.d.). Optimization of Negishi coupling reaction of 2 a.[a].
  • Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. (2024). PubMed Central.
  • BenchChem. (2025). identifying common side reactions during 4-(3-Phenylpropyl)pyridine 1-oxide synthesis.
  • ChemicalBook. (n.d.). 4-Phenylpyridine synthesis.
  • Practical and Regioselective Synthesis of C4-Alkyl
  • ACS Publications. (n.d.).
  • Reddit. (2012). Suzuki coupling help.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • ResearchGate. (n.d.).
  • Semantic Scholar. (n.d.).
  • Organic Chemistry Portal. (n.d.). Pyridine synthesis.
  • Google Patents. (n.d.).
  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes.
  • MDPI. (n.d.).
  • Google Patents. (n.d.). CN107311918A - A kind of synthetic method of 4 pyridine carboxaldehyde.
  • Organic Syntheses Procedure. (n.d.). 4.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Organometallic compounds of group II. Part VII. Preparation of 4-alkylpyridines by reactions of some light metals with alkyl halides in pyridine.
  • ResearchGate. (2025).
  • ChemInform Abstract: Recent Strategies for the Synthesis of Pyridine Deriv
  • Google Patents. (n.d.). US5969143A - Pyridine/picoline production process.
  • NIH. (n.d.). This compound | C10H15N | CID 72918 - PubChem.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). WO2011055057A1 - Method for synthesizing bio-based pyridine and picolines.
  • Justia Patents. (n.d.). Pyridine/picoline production process.
  • PubMed. (n.d.).
  • PMC - NIH. (n.d.).
  • Google Patents. (n.d.).
  • Pipzine Chemicals. (n.d.). Alkyl Pyridines.

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Stability and degradation of 4-Pentylpyridine under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Version: 1.0

Introduction

Welcome to the Technical Support Center for 4-Pentylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound under common experimental conditions. As a Senior Application Scientist, my goal is to synthesize my field experience with established scientific principles to offer you a practical and trustworthy resource. This document is structured in a question-and-answer format to directly address potential issues and provide actionable solutions for your experiments.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the recommended storage conditions for this compound to ensure its long-term stability?

A1: Proper storage is crucial to maintain the integrity of this compound. It is a liquid that can be sensitive to atmospheric conditions and temperature fluctuations.[1][2]

  • Temperature: Store in a cool, dry, and well-ventilated area, ideally between 15°C and 25°C.[1] Avoid exposure to extreme heat or freezing. High temperatures can increase vapor pressure and risk of container leakage, while freezing could potentially alter its physical properties.[1]

  • Atmosphere: this compound is hygroscopic, meaning it can absorb moisture from the air, which may lead to degradation over time.[2] It is best stored under an inert atmosphere, such as nitrogen or argon, to minimize contact with moisture and oxygen.

  • Container: Always keep the compound in a tightly sealed container made of the same material as the original packaging to prevent contamination.[3]

  • Light: Protect from direct sunlight and other sources of UV radiation, as this can induce photodegradation.

Q2: My this compound has developed a yellow or brownish tint. Is it still usable?

A2: A change in color from colorless to pale yellow or brown often indicates the formation of degradation products.[4] While the compound may still be predominantly this compound, the presence of impurities could interfere with your experiments. It is highly recommended to assess the purity of the discolored sample using analytical techniques like HPLC or GC-MS before use.[5] If purity is critical for your application, purification by distillation or chromatography may be necessary. For sensitive applications, using a fresh, unopened bottle is the safest approach.

Stability in Solution

Q3: How stable is this compound in common organic solvents?

A3: this compound is generally soluble and relatively stable in many common organic solvents such as ethanol, ether, and acetonitrile.[4][6] However, its stability can be compromised in certain solvents, especially under prolonged storage or in the presence of contaminants. For instance, reactions between pyridine derivatives and chlorinated solvents like dichloromethane (DCM) have been reported, particularly over extended periods at room temperature.[7] It is advisable to prepare solutions fresh and store them for short periods, protected from light and air.

Q4: What is the expected stability of this compound in acidic or basic aqueous solutions?

A4: The stability of this compound in aqueous solutions is pH-dependent.

  • Acidic Conditions: In acidic solutions, the pyridine nitrogen is protonated, forming a pyridinium salt. This generally increases its water solubility. While the pyridine ring itself is relatively stable to acid hydrolysis, strong acidic conditions, especially at elevated temperatures, can potentially lead to slow degradation over time.

  • Basic Conditions: In neutral to moderately basic solutions (up to pH 8), this compound exists as the free base and is expected to be relatively stable.[8] However, strong basic conditions could promote certain degradation pathways, particularly if oxidizing agents are present.

For applications requiring aqueous solutions, it is recommended to use buffered systems and to evaluate the stability of this compound under the specific experimental conditions (pH, temperature, duration) if it is a critical parameter.

Troubleshooting Guides

Unexpected Reaction Outcomes

Q1: I am observing unexpected side products in my reaction involving this compound. What could be the cause?

A1: The formation of unexpected side products can often be traced back to the degradation of this compound. The primary modes of degradation to consider are oxidation, photodegradation, and thermal degradation.

  • Oxidation: The alkyl side chain and the pyridine ring are susceptible to oxidation. The presence of atmospheric oxygen, peroxides in solvents, or other oxidizing agents can lead to the formation of various oxidation products.

  • Photodegradation: Exposure to UV light can lead to the formation of radical species and subsequent degradation products.

  • Thermal Stress: High reaction temperatures can induce thermal decomposition.[9]

To troubleshoot, consider running your reaction under an inert atmosphere, using freshly distilled and deoxygenated solvents, and protecting the reaction from light. If high temperatures are necessary, minimize the reaction time as much as possible.

Analytical Challenges

Q2: I am having trouble getting sharp, symmetrical peaks when analyzing this compound by HPLC. What can I do to improve the chromatography?

A2: Peak tailing is a common issue when analyzing basic compounds like pyridine derivatives on silica-based columns.[8] This is often due to the interaction of the basic nitrogen with acidic silanol groups on the stationary phase.[8]

Here are some strategies to improve peak shape:

  • Mobile Phase Modification:

    • pH Adjustment: Operating the mobile phase at a higher pH (e.g., > 8) will keep the pyridine in its neutral form, which can improve peak shape. However, this requires a pH-stable column.[8]

    • Use of Additives: Adding a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase can help to saturate the active silanol sites and reduce peak tailing.

  • Column Selection:

    • End-Capped Columns: Use a high-quality, end-capped C18 or C8 column to minimize the number of free silanol groups.

    • Alternative Stationary Phases: Consider using a phenyl, cyano, or polymer-based column that may offer different selectivity and improved peak shape for basic compounds.[8]

  • Injection Volume: Avoid column overload by injecting a smaller volume or a more dilute sample.[8]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.[10][11]

1. Preparation of Stock Solution: a. Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

2. Stress Conditions: a. Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep at room temperature and at 60°C. b. Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature and at 60°C. c. Oxidation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature. d. Thermal Degradation: Store the stock solution at 60°C. e. Photodegradation: Expose the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

3. Sample Analysis: a. At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition. b. Neutralize the acidic and basic samples before analysis. c. Analyze all samples by a stability-indicating HPLC method, comparing them to an unstressed control sample.

4. Data Interpretation: a. Monitor for the appearance of new peaks and a decrease in the peak area of this compound. b. Use a diode array detector (DAD) to assess peak purity. c. If significant degradation is observed, use LC-MS to identify the mass of the degradation products.

Potential Degradation Pathways

Based on the known chemistry of pyridine and its alkylated derivatives, the following are the most probable degradation pathways for this compound under experimental conditions.

Oxidation

The pentyl side chain is a likely site for oxidation, which can lead to a variety of products. Oxidation of alkylpyridines can ultimately lead to the corresponding pyridine carboxylic acids.[12]

  • Benzylic-like Oxidation: The carbon atom of the pentyl group attached to the pyridine ring is susceptible to oxidation, which could lead to the formation of a secondary alcohol, a ketone, and ultimately cleavage of the side chain.

  • N-Oxidation: The nitrogen atom of the pyridine ring can be oxidized to form this compound N-oxide, especially in the presence of peracids or other strong oxidizing agents.[13]

Photodegradation

Exposure to UV light can initiate radical reactions. The C-H bonds on the pentyl side chain are susceptible to homolytic cleavage, leading to the formation of various radical intermediates that can then recombine or react further to form a complex mixture of degradation products.

Thermal Degradation

At elevated temperatures, thermal decomposition can occur. For pyridine itself, thermal decomposition is initiated by the formation of pyridyl radicals.[4] A similar mechanism can be expected for this compound, leading to the formation of various fragmentation products.

Data Summary

Parameter Value Source
Molecular Formula C₁₀H₁₅N[14]
Molecular Weight 149.24 g/mol [14]
Appearance Colorless to pale yellow liquid[4]
Boiling Point Not available[15]
Melting Point Not available[15]
Solubility Soluble in organic solvents, slightly soluble in water[4][6]

Visualizations

Logical Workflow for Troubleshooting HPLC Peak Tailing

G start Peak Tailing Observed check_overload Is the injection volume/concentration too high? start->check_overload reduce_load Reduce injection volume or dilute sample check_overload->reduce_load Yes check_pH Is the mobile phase pH appropriate? check_overload->check_pH No end Improved Peak Shape reduce_load->end adjust_pH Adjust mobile phase pH to > 8 (with suitable column) or add basic modifier check_pH->adjust_pH No check_column Is the column suitable for basic compounds? check_pH->check_column Yes adjust_pH->end change_column Switch to an end-capped or alternative phase column (e.g., phenyl, polymer) check_column->change_column No check_column->end Yes change_column->end G A This compound B Oxidation A->B C This compound N-oxide B->C N-Oxidation D Side-chain oxidation products (alcohols, ketones) B->D Side-chain oxidation E Further Oxidation D->E F Isonicotinic acid E->F

Sources

Technical Support Center: Functionalization of Pyridine Rings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyridine functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of modifying the pyridine ring. The inherent electronic properties of pyridine make it a uniquely challenging substrate. This resource provides troubleshooting guidance and in-depth explanations for common issues encountered during experimental work, structured in a practical question-and-answer format.

Section 1: The Challenge of Electrophilic Aromatic Substitution (EAS)

Electrophilic substitutions are a cornerstone of aromatic chemistry, yet they are notoriously difficult to perform on pyridine. This section addresses the fundamental reasons for this low reactivity and the typical outcomes.

Frequently Asked Questions (EAS)

Question 1: My Friedel-Crafts alkylation/acylation of pyridine is failing completely. I'm not even recovering my starting material. What is happening?

Answer: This is a classic and expected challenge. The failure of Friedel-Crafts reactions on pyridine stems from two primary factors related to the nitrogen atom:

  • Severe Ring Deactivation: The nitrogen atom in the pyridine ring is highly electronegative, withdrawing electron density from the aromatic system.[1][2] This makes the ring electron-deficient and therefore significantly less nucleophilic and reactive towards electrophiles compared to benzene.[3]

  • Lewis Acid Complexation: Friedel-Crafts reactions require a Lewis acid catalyst (e.g., AlCl₃, FeCl₃). The lone pair of electrons on the pyridine nitrogen is basic and acts as a potent Lewis base.[4][5] Instead of activating the electrophile, the Lewis acid will preferentially coordinate directly with the nitrogen atom.[5] This forms a stable pyridinium complex, which places a positive charge on the nitrogen, further deactivating the ring to an extreme degree and rendering it completely unreactive to electrophilic attack.[5]

The reaction you are attempting is not just sluggish; the fundamental mechanism is being intercepted by an unproductive side reaction with the catalyst itself.

EAS_Failure cluster_pyridine Pyridine Reactivity cluster_acyl Desired Catalysis Pyridine Pyridine (Lewis Base) Complex Pyridinium-AlCl₃ Complex (Highly Deactivated) Pyridine->Complex  Forms Stable Complex (Dominant Pathway) AlCl3 AlCl₃ (Lewis Acid) AlCl3->Complex Desired_Intermediate Acylium Ion [R-C=O]⁺ AlCl3->Desired_Intermediate AcylHalide RCOCl AcylHalide->Desired_Intermediate Catalyst Interaction (Intended Pathway) No_Reaction No Reaction Desired_Intermediate->No_Reaction Cannot attack deactivated ring

Caption: The dominant pathway in Friedel-Crafts reactions of pyridine.

Question 2: I am attempting a nitration reaction under harsh conditions and getting a very low yield. Where should I expect the substituent to add?

Answer: If electrophilic substitution can be forced to occur (typically requiring very high temperatures and aggressive reagents), it will proceed with a strong preference for the C3 (meta) position .[3][6]

The reasoning lies in the stability of the cationic intermediate (the sigma complex) formed during the reaction.

  • Attack at C2 (ortho) or C4 (para): The resulting sigma complex will have a resonance structure that places the positive charge directly on the electronegative nitrogen atom. This is a highly unstable and energetically unfavorable state.[1]

  • Attack at C3 (meta): The positive charge in the sigma complex is distributed across the carbon atoms of the ring, and no resonance structure places the charge on the nitrogen. While still destabilized by the inductive effect of the nitrogen, this intermediate is significantly less unstable than those formed from C2 or C4 attack.[3]

Therefore, the reaction proceeds through the "least unfavorable" pathway, which leads to C3 substitution.

Section 2: Navigating Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it well-suited for nucleophilic aromatic substitution (SNAr), a reaction that is difficult on electron-rich rings like benzene. However, success is not guaranteed and depends heavily on substrate activation and reaction conditions.

Frequently Asked Questions (SNAr)

Question 1: My SNAr reaction on a chloropyridine is giving a very low yield. How can I improve it?

Answer: Low yields in pyridine SNAr reactions can typically be traced to three factors: insufficient ring activation, a poor leaving group, or suboptimal reaction conditions.

Problem Area Underlying Cause Troubleshooting Solutions
Ring Activation The pyridine ring itself is electron-deficient, but reactivity is dramatically enhanced by electron-withdrawing groups (EWGs) that can stabilize the negative charge of the intermediate.1. Assess Substrate: Is there an EWG (e.g., -NO₂, -CN, -CF₃) ortho or para to the leaving group? If not, the reaction will be inherently slow.[7] 2. Activate the Ring: Convert the pyridine to a pyridinium salt by N-alkylation or N-oxidation. The resulting positive charge on the nitrogen greatly accelerates nucleophilic attack.[7]
Leaving Group The ability of the leaving group to depart is critical. For SNAr on pyridines, the typical reactivity order for halides is F > Cl > Br > I.[7]1. Change Leaving Group: If possible, synthesize the substrate with a fluoride or a sulfonate (e.g., -OTs) at the reaction site. 2. Increase Temperature: For less reactive leaving groups like chloride, higher temperatures (e.g., >150 °C in a sealed tube) may be necessary to drive the reaction.[7]
Reaction Conditions The stability of the intermediate (Meisenheimer complex) and the solubility of the reactants are key.1. Solvent Choice: Use polar aprotic solvents (e.g., DMSO, DMF, NMP) that can stabilize the charged intermediate. 2. Strong Nucleophile: Ensure your nucleophile is sufficiently strong. However, be cautious that highly basic nucleophiles (e.g., t-BuOK) don't cause side reactions like deprotonation.[7]

Question 2: Why do SNAr reactions on pyridine exclusively occur at the C2 and C4 positions?

Answer: The regioselectivity of SNAr on pyridines is a direct consequence of electronic stabilization in the reaction intermediate. Nucleophilic attack is favored at the C2 (ortho) and C4 (para) positions because the negative charge of the resulting Meisenheimer complex can be delocalized onto the electronegative nitrogen atom through resonance.[7][8][9]

This provides a significant stabilization that is not possible when the nucleophile attacks the C3 (meta) position.[9] The resonance structure involving the nitrogen atom is the most important contributor to the stability of the intermediate, making the activation energy for C2/C4 attack much lower than for C3 attack.[8]

SNAr_Selectivity C2_Attack Attack at C2 (ortho) Intermediate has negative charge on N STABILIZED Product_2 C2-Substituted Product C2_Attack->Product_2 C4_Attack Attack at C4 (para) Intermediate has negative charge on N STABILIZED Product_4 C4-Substituted Product C4_Attack->Product_4 C3_Attack Attack at C3 (meta) Negative charge only on Carbon atoms DESTABILIZED Product_3 No Reaction C3_Attack->Product_3 Start Halopyridine + Nu⁻ Start->C2_Attack Favored Pathway Start->C4_Attack Favored Pathway Start->C3_Attack Disfavored Pathway

Caption: Electronic basis for regioselectivity in pyridine SNAr reactions.

Section 3: Troubleshooting Transition-Metal-Catalyzed C-H Functionalization

Direct C-H functionalization is a powerful, atom-economical strategy for modifying pyridines. However, these reactions are often plagued by issues of catalyst inhibition and poor regioselectivity.

Frequently Asked Questions (C-H Functionalization)

Question 1: My palladium-catalyzed direct arylation of a pyridine is sluggish and gives low yields. I suspect catalyst poisoning. How can I fix this?

Answer: Your suspicion is likely correct. The nitrogen lone pair in pyridine can act as a strong ligand, coordinating to the palladium center and inhibiting its catalytic activity.[10][11] This is a primary challenge in the cross-coupling of pyridines.

Here is a troubleshooting workflow to address this issue:

CrossCoupling_Troubleshooting Start Low Yield in Pyridine Direct Arylation Check_Ligand Are you using a suitable ligand? Start->Check_Ligand Use_Bulky_Ligand ACTION: Use bulky, electron-rich phosphine (e.g., XPhos, SPhos) or NHC ligands. Check_Ligand->Use_Bulky_Ligand No Check_Activation Is the N-coordination still dominant? Check_Ligand->Check_Activation Yes Why_Ligand Rationale: These ligands promote reductive elimination and sterically hinder N-coordination to the metal center. Use_Bulky_Ligand->Why_Ligand Use_Bulky_Ligand->Check_Activation Use_N_Oxide ACTION: Convert pyridine to its N-Oxide before coupling. Check_Activation->Use_N_Oxide Yes Check_Conditions Is the reaction still slow? Check_Activation->Check_Conditions No Why_N_Oxide Rationale: The N-O bond alters electronics, prevents direct N-Pd coordination, and can act as a directing group for C2. Use_N_Oxide->Why_N_Oxide Use_N_Oxide->Check_Conditions Optimize_Base_Solvent ACTION: Screen bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvents (e.g., Dioxane, Toluene, DMF). Check_Conditions->Optimize_Base_Solvent Yes Success Improved Yield Check_Conditions->Success No Why_Conditions Rationale: Base and solvent choice can be critical for turnover and catalyst stability in challenging coupling reactions. Optimize_Base_Solvent->Why_Conditions Optimize_Base_Solvent->Success

Caption: Troubleshooting workflow for low-yielding pyridine C-H arylations.

Question 2: How can I achieve C3 or C4 (meta/para) selectivity in a C-H functionalization? My reactions always functionalize the C2 position.

Answer: Achieving distal C-H functionalization (at C3 or C4) is a significant challenge because the C2 position is electronically and sterically the most accessible site for many transition-metal-catalyzed reactions.[12][13] Overriding this inherent preference requires specialized strategies.

  • For C4-Selectivity: This is often more difficult than C3. One advanced strategy involves the temporary activation of the pyridine ring. For instance, converting the pyridine into an N-activated pyridinium salt can direct functionalization to the C4 position. Subsequent rearomatization provides the C4-functionalized product.[14]

  • For C3-Selectivity: Directing-group-free C3 functionalization is a frontier in pyridine chemistry.[15][16]

    • Specialized Ligands: Some palladium catalytic systems using specific ligands like 1,10-phenanthroline have shown promise in directing olefination to the C3 position.[17]

    • Dearomatization/Rearomatization: A powerful modern strategy involves the temporary dearomatization of the pyridine ring to form an electron-rich intermediate, such as a Zincke imine.[15][16] This intermediate then reacts with an electrophile preferentially at the position that will become C3 upon rearomatization. This approach has been successfully used for C3-thiolation, selenylation, and fluorination.[15]

    • Iridium Catalysis: Certain silyl-iridium complexes have been shown to promote the addition of meta-pyridyl C-H bonds to aldehydes, achieving unusual C3-selectivity.[4]

Controlling regioselectivity away from C2 often requires moving beyond standard cross-coupling conditions and exploring these more advanced, mechanism-driven approaches.

Section 4: Pyridine N-Oxides as a Strategic Tool

One of the most effective and widely used methods to overcome the inherent challenges of pyridine functionalization is the temporary conversion of the pyridine to its corresponding N-oxide.

Frequently Asked Questions (Pyridine N-Oxides)

Question 1: How does converting pyridine to its N-oxide help with functionalization, and what are the main benefits?

Answer: The conversion to a pyridine N-oxide is a powerful "pre-activation" strategy that fundamentally alters the electronic character and reactivity of the ring.[18]

  • Reversed Electronics for EAS: The N-oxide group is strongly activating and ortho-, para-directing for electrophilic substitution. The oxygen atom can donate electron density into the ring via resonance, making the C2 and C4 positions electron-rich and highly susceptible to attack by electrophiles.

  • Facilitating C-H Activation: The N-oxide can act as an excellent directing group in metal-catalyzed C-H functionalization reactions, particularly with palladium.[18] It facilitates the formation of a stable five-membered cyclometalated intermediate, leading to highly selective C2-functionalization (e.g., alkenylation, arylation).[18][19]

  • Preventing Catalyst Poisoning: The oxygen atom engages the lone pair of the nitrogen, preventing it from coordinating to and deactivating transition metal catalysts during cross-coupling reactions.[10]

After the desired functionalization is achieved, the N-oxide can be readily removed (deoxygenated) using reagents like PCl₃ or PPh₃ to yield the substituted pyridine.

N_Oxide_Strategy Pyridine Unreactive Pyridine Oxidation Step 1: Oxidation (e.g., mCPBA) Pyridine->Oxidation N_Oxide Pyridine N-Oxide (Activated Substrate) Oxidation->N_Oxide Functionalization Step 2: Functionalization (e.g., Pd-catalyzed C-H Arylation at C2) N_Oxide->Functionalization Func_N_Oxide Functionalized N-Oxide Functionalization->Func_N_Oxide Deoxygenation Step 3: Deoxygenation (e.g., PCl₃) Func_N_Oxide->Deoxygenation Final_Product Functionalized Pyridine Deoxygenation->Final_Product

Caption: The three-step workflow for pyridine functionalization via an N-oxide intermediate.
Experimental Protocol: Palladium-Catalyzed Direct C2-Arylation of Pyridine N-Oxide

This protocol is a representative example of a C-H functionalization reaction leveraging the N-oxide strategy.[18][19]

Materials:

  • Pyridine N-oxide substrate (1.0 equiv)

  • Aryl bromide (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%)

  • Tricyclohexylphosphine [PCy₃] (10 mol%)

  • Potassium carbonate [K₂CO₃] (2.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask or sealed reaction vial

Procedure:

  • Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the pyridine N-oxide substrate, aryl bromide, Pd(OAc)₂, PCy₃, and K₂CO₃.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Heat the mixture to 110-130 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the 2-arylpyridine N-oxide.

  • Deoxygenation: Dissolve the purified 2-arylpyridine N-oxide in a suitable solvent (e.g., chloroform or toluene). Add triphenylphosphine (1.5 equiv) and heat the mixture at reflux for 2-4 hours.

  • Final Purification: After cooling, concentrate the reaction mixture and purify by column chromatography to isolate the final 2-arylpyridine product.

References

  • Title: Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines Source: Thieme E-Books & E-Journals URL: [Link]

  • Title: Palladium-Catalyzed C−H Functionalization of Pyridine N-Oxides: Highly Selective Alkenylation and Direct Arylation with Unactivated Arenes Source: Journal of the American Chemical Society URL: [Link]

  • Title: Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis Source: Beilstein Journal of Organic Chemistry URL: [Link]

  • Title: Challenges in the functionalization of pyridines. Source: ResearchGate URL: [Link]

  • Title: Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Source: Stack Exchange URL: [Link]

  • Title: Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis Source: PubMed Central URL: [Link]

  • Title: Transition-Metal-Catalyzed Functionalization of Pyridines Source: ResearchGate URL: [Link]

  • Title: Transition-Metal-Catalyzed C-H Functionalization for the Synthesis of Substituted Pyridines Source: ResearchGate URL: [Link]

  • Title: Solved: Why electrophilic substitution reaction in Pyridine is difficult and preferably substitut Source: Gauth URL: [Link]

  • Title: Pyridine is bad at electrophilic aromatic substitution Source: Aluka URL: [Link]

  • Title: Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents Source: PubMed Central URL: [Link]

  • Title: Directed functionalization of pyridine through transition metal catalysis. MS=molecular sieve. Source: ResearchGate URL: [Link]

  • Title: Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines Source: PubMed URL: [Link]

  • Title: Why does pyridine not undergo an electrophilic substitution reaction? Source: Quora URL: [Link]

  • Title: Why does Electrophilic attack at Pyridine occur at position 3? Source: ResearchGate URL: [Link]

  • Title: We have considered nucleophilic aromatic substitution of pyridine... Source: Pearson+ URL: [Link]

  • Title: Why nucleophilic substitution in pyridine favours at position-2? Source: Quora URL: [Link]

  • Title: Recent Advances in Direct Pyridine C-H Activation Strategies Source: Ingenta Connect URL: [Link]

  • Title: Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts Source: Journal of the American Chemical Society URL: [Link]

  • Title: Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines Source: PubMed Central URL: [Link]

  • Title: EAS Reactions of Pyridine: Videos & Practice Problems Source: Pearson URL: [Link]

  • Title: Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents Source: ACS Catalysis URL: [Link]

  • Title: Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers Source: PubMed Central URL: [Link]

Sources

Technical Support Center: Overcoming Poor Separation of Pyridine Compounds in Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with the chromatographic separation of pyridine-containing compounds. The unique chemical properties of the pyridine ring—namely its basicity and polarity—often lead to frustrating chromatographic issues such as poor peak shape, inadequate resolution, and inconsistent retention times.

This guide is designed to provide you with not just solutions, but a deeper understanding of the underlying principles governing these separations. By explaining the "why" behind the "how," we aim to empower you to develop robust and reliable chromatographic methods for your specific pyridine derivatives.

Troubleshooting Guide: A Question-and-Answer Approach

This section directly addresses the most common and vexing problems encountered during the analysis of pyridine compounds.

Issue 1: My pyridine peaks are tailing severely. What's causing this and how do I fix it?

Q: Why do my pyridine peaks have a long, drawn-out tail?

A: Peak tailing is the most frequent issue when analyzing basic compounds like pyridine derivatives.[1] The primary cause is the strong interaction between the basic nitrogen atom in the pyridine ring and acidic residual silanol groups on the surface of silica-based stationary phases.[1][2] These silanol groups can become ionized, leading to secondary ionic interactions that cause some analyte molecules to be retained longer than others, resulting in a tailed peak.[2][3] Other contributing factors can include column overload, where too much sample is injected, and a mismatch between the sample solvent and the mobile phase.[1][4]

A: How can I eliminate or significantly reduce this peak tailing?

A systematic approach targeting the stationary phase, mobile phase, and sample conditions is the most effective strategy.

Experimental Protocol: A Step-by-Step Guide to Reducing Peak Tailing
  • Mobile Phase pH Adjustment:

    • Action: Lower the mobile phase pH to a range of 2.5-3.5 using a suitable buffer (e.g., 10-20 mM phosphate or formate buffer).[1][5]

    • Reasoning: At a low pH, the residual silanol groups on the silica surface are protonated, minimizing their ability to interact with the basic pyridine analyte.[1][2] This effectively "shields" the active sites causing the tailing. Most pyridine derivatives have a pKa between 5 and 6.[1] Operating at a pH at least two units below the analyte's pKa ensures it is in a single, protonated form, which can also improve peak shape.[6]

  • Employ Mobile Phase Additives (for non-MS applications):

    • Action: Introduce a competing base, such as triethylamine (TEA), into the mobile phase at a low concentration (e.g., 5-10 mM).[1]

    • Reasoning: The competing base will preferentially interact with the active silanol sites, effectively blocking them from interacting with your pyridine analyte.[1] Note that TEA can shorten column lifetime and is not ideal for mass spectrometry (MS) detection due to ion suppression.[1]

  • Stationary Phase Selection:

    • Action: Switch to a modern, high-purity, end-capped column.

    • Reasoning: These columns are manufactured with fewer accessible silanol groups, and the end-capping process further deactivates them. Alternatively, consider columns with stationary phases that offer different interaction mechanisms, such as phenyl or fluorinated phases, which can provide alternative selectivity.[7] For highly polar pyridine compounds, a Hydrophilic Interaction Liquid Chromatography (HILIC) column may offer better retention and selectivity.[1]

  • Sample Concentration and Solvent:

    • Action: Dilute your sample and inject a smaller volume.[7] Ensure your sample is dissolved in a solvent that is weaker than or matches the initial mobile phase composition.[1]

    • Reasoning: Injecting too high a concentration can saturate the stationary phase, leading to peak distortion.[4] If the sample solvent is much stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the point of injection, resulting in a broadened or misshapen peak.[1]

Issue 2: I'm struggling to separate two or more pyridine-containing isomers or closely related analogues.

Q: My pyridine compounds are co-eluting or have very poor resolution. How can I improve their separation?

A: Achieving selectivity between structurally similar pyridine compounds requires a careful manipulation of the chromatographic conditions to exploit subtle differences in their physicochemical properties.

Strategies for Enhancing Resolution
StrategyActionRationale
Mobile Phase Optimization Systematically adjust the mobile phase pH. Even small changes can significantly alter the ionization state of your analytes, leading to changes in retention and selectivity.[7][8]For ionizable compounds, pH is a powerful tool for manipulating selectivity.[5]
Switch the organic modifier (e.g., from acetonitrile to methanol).[7]Acetonitrile and methanol have different properties; methanol is a hydrogen bond donor and acceptor, while acetonitrile has a stronger dipole moment. This can alter the interactions with the stationary phase and improve separation.[7][9]
Stationary Phase Selection If using a standard C18 column, consider phases that offer alternative selectivities such as Phenyl (π-π interactions), Cyano, or polar-embedded phases.[1][7][10]Different stationary phases provide different interaction mechanisms, which can be exploited to separate compounds that are difficult to resolve on a C18 column.[11][12]
Temperature Control Increase the column temperature (e.g., in the range of 30-60°C).[7]Higher temperatures can improve peak efficiency (leading to narrower peaks) and may also alter the selectivity of the separation.[7]
Advanced Techniques For highly polar pyridine compounds that are poorly retained in reversed-phase, consider Hydrophilic Interaction Liquid Chromatography (HILIC).[13] For chiral pyridine derivatives, a specialized chiral stationary phase (CSP) is necessary.[14][15]HILIC is specifically designed for the retention of polar compounds.[16] Chiral separations rely on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.[15]
Issue 3: I am working with very polar pyridine compounds that show little to no retention in reversed-phase chromatography.

Q: How can I retain and separate highly polar pyridine derivatives?

A: This is a common challenge as traditional reversed-phase chromatography is designed for non-polar to moderately polar compounds.[12] For highly polar analytes, alternative chromatographic modes are often more effective.

Workflow for Retaining Polar Pyridine Compounds

start Poor retention of polar pyridine compound in reversed-phase hilic Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) start->hilic ion_pair Consider Ion-Pair Chromatography (for non-MS applications) start->ion_pair mixed_mode Explore Mixed-Mode Chromatography start->mixed_mode hilic_details Use a polar stationary phase (e.g., silica, amide, diol). Mobile phase: High organic (e.g., >70% acetonitrile) with a small amount of aqueous buffer. hilic->hilic_details ion_pair_details Add an ion-pairing reagent to the mobile phase to form a neutral complex with the analyte. ion_pair->ion_pair_details mixed_mode_details Utilize a stationary phase with both hydrophobic and ion-exchange properties. mixed_mode->mixed_mode_details

Caption: Strategies for retaining highly polar pyridine compounds.

Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the preferred technique for polar compounds.[17] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of water.[13][18] This creates a water-rich layer on the surface of the stationary phase, allowing for the partitioning of polar analytes.[16]

Ion-Pair Chromatography (IPC): This technique involves adding an ion-pairing reagent to the mobile phase.[19] The reagent has a charge opposite to that of the analyte and a hydrophobic tail. It forms a neutral ion-pair with the analyte, which can then be retained by a non-polar reversed-phase column.[19] However, ion-pairing reagents are generally not compatible with mass spectrometry and can be difficult to completely flush from the HPLC system.[7][20]

Mixed-Mode Chromatography: This approach uses stationary phases that have both reversed-phase and ion-exchange characteristics.[21] This can provide unique selectivity for polar and charged compounds like pyridine derivatives.[21]

Frequently Asked Questions (FAQs)

Q1: What is the best type of column to start with for a new pyridine compound of unknown polarity?

A modern, high-purity, end-capped C18 column is a good starting point for general method development due to its versatility. However, if your compound is known to be highly polar, starting with a HILIC column may save time.[1]

Q2: How does the choice of organic modifier (acetonitrile vs. methanol) affect the separation of pyridine isomers?

Switching between acetonitrile and methanol is a powerful tool for altering selectivity.[7] Methanol is a protic solvent capable of hydrogen bonding, while acetonitrile is aprotic with a strong dipole moment. These differences in solvent properties can change the nature of the interactions between your analytes and the stationary phase, often leading to changes in elution order and improved resolution.[7][9]

Q3: Can I use Supercritical Fluid Chromatography (SFC) for separating pyridine compounds?

Yes, SFC is an excellent technique for both chiral and achiral separations of pyridine derivatives.[22] It uses supercritical carbon dioxide as the main mobile phase component, which has low viscosity and high diffusivity, often resulting in faster separations and sharper peaks compared to HPLC.[22] Pyridine-based stationary phases are commonly used in SFC for the analysis of polar compounds.[22]

Q4: My retention times are drifting from one injection to the next. What could be the cause?

Retention time instability can be caused by several factors:

  • Inadequate column equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run.

  • Mobile phase preparation: Use high-purity solvents and freshly prepared mobile phases. Ensure the mobile phase is thoroughly degassed to prevent air bubbles in the pump or detector.[7]

  • Temperature fluctuations: Use a column oven to maintain a consistent temperature.[7]

  • Pump performance: Inconsistent flow rates due to pump issues or leaks will cause retention times to shift.[23]

Q5: What are the key considerations for separating chiral pyridine derivatives?

The separation of enantiomers requires a chiral environment. This is achieved by using a chiral stationary phase (CSP).[14][15] Polysaccharide-based CSPs are commonly used for the separation of pyridine derivatives.[14] The mobile phase composition, including the type of organic modifier and additives like formic acid or diethylamine, can significantly impact the enantioselective recognition and, in some cases, even reverse the elution order of the enantiomers.[14]

Visualizing the Problem: The Analyte-Silanol Interaction

The following diagram illustrates the fundamental cause of peak tailing for basic compounds like pyridine on silica-based stationary phases.

cluster_0 Silica Stationary Phase cluster_1 Mobile Phase silanol1 Si-OH (Neutral Silanol) silanol2 Si-O⁻ (Ionized Silanol) pyridine1 Pyridine pyridine1->silanol1 Weak Interaction (Normal Retention) pyridine2 Pyridine pyridine2->silanol2 Strong Ionic Interaction (Causes Tailing)

Caption: Interaction of pyridine with neutral and ionized silanol groups.

References

Technical Support Center: Navigating Catalyst Deactivation in Pyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Pyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common issues related to catalyst deactivation during their experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.

Introduction: The Challenge of Catalyst Longevity

In the synthesis of pyridines, the catalyst is the heart of the reaction, dictating efficiency, selectivity, and overall yield. However, the very conditions that facilitate these complex transformations can also lead to the gradual or abrupt deactivation of the catalyst. Understanding the mechanisms behind this loss of activity is the first step toward preventing it. This guide will walk you through the common causes of catalyst deactivation and provide actionable, field-proven strategies to maintain catalyst performance and ensure the reproducibility of your synthesis.

Part 1: Troubleshooting Guide - A Symptom-Based Approach

This section is structured to help you diagnose the potential cause of catalyst deactivation based on the symptoms you observe during your experiment.

Issue 1: Rapid and Severe Drop in Catalyst Activity

Question: My reaction has suddenly stopped or the conversion rate has plummeted. What could be the cause of this acute catalyst deactivation?

Answer: A rapid loss of activity often points to catalyst poisoning . This occurs when impurities in the feedstock or reaction environment strongly adsorb to the active sites of the catalyst, rendering them inaccessible to the reactants.

Common Poisons and Their Sources:

PoisonCommon Sources
Sulfur Compounds (e.g., H₂S, thiophenes)Contaminated feedstock, solvents.[1][2]
Nitrogen Compounds (e.g., amines, other pyridines)Byproducts, impurities in reactants.[2]
Halogen Compounds (e.g., chlorides)Impurities in reactants or solvents.[3]
Strongly Coordinating Species (e.g., Carbon Monoxide)Incomplete combustion in upstream processes, gas impurities.[2]

Troubleshooting Protocol:

  • Feedstock Analysis: Immediately analyze your reactants and solvents for the presence of common poisons. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can be invaluable here.

  • Feed Purification: If poisons are detected, implement a purification step. This could involve passing the feedstock through an adsorbent bed (e.g., activated carbon, zeolites) to remove the impurities before they reach the reactor.[1][4]

  • Catalyst Regeneration/Replacement: Depending on the nature of the poison, the catalyst may be regenerable. For instance, some sulfur-poisoned catalysts can be regenerated with high-temperature steam treatment. However, in many cases of severe poisoning, catalyst replacement is the most effective solution.[5]

Issue 2: Gradual and Steady Decline in Pyridine Yield

Question: Over several runs, I've noticed a consistent decrease in the yield of my pyridine product. What is the likely cause of this gradual deactivation?

Answer: A slow and steady decline in performance is a classic symptom of coking or fouling . This process involves the deposition of carbonaceous materials (coke) on the catalyst surface and within its pores, physically blocking active sites.[5][6]

Causality of Coking:

Coke formation is often a result of side reactions, such as polymerization or decomposition of reactants and products, which are favored at higher temperatures.[2][3] The nature of the catalyst support can also influence the rate of coking. For example, catalysts on more acidic supports might be more prone to coking.[2]

Troubleshooting and Mitigation Workflow:

Caption: Workflow for addressing catalyst deactivation due to coking.

Experimental Protocol for Temperature-Programmed Oxidation (TPO):

  • Sample Preparation: Carefully collect a small, representative sample of the spent catalyst from the reactor.

  • TPO Analysis:

    • Place the sample in the TPO analyzer.

    • Heat the sample under a controlled flow of a dilute oxygen/inert gas mixture.

    • Monitor the evolution of CO and CO₂ as a function of temperature. The amount of CO/CO₂ produced is directly proportional to the amount of coke on the catalyst.

  • Data Interpretation: The temperature at which the coke combusts can provide insights into its nature (e.g., "soft" vs. "hard" coke).

Regeneration Protocol for Coked Catalysts:

  • Controlled Burn-off: A common method for removing coke is controlled combustion.

    • Pass a stream of inert gas containing a low concentration of oxygen (e.g., 1-5% O₂) over the catalyst bed.

    • Gradually increase the temperature to initiate coke combustion. The temperature should be carefully controlled to avoid overheating and thermal damage to the catalyst.

    • Monitor the off-gas for CO/CO₂ to determine the endpoint of the regeneration process.

  • Steam Gasification: In some cases, high-temperature steam can be used to gasify the coke into CO and H₂.[6]

Issue 3: Increased Pressure Drop Across the Reactor Bed

Question: I am observing an increase in the pressure drop across my fixed-bed reactor. What could be causing this?

Answer: An increased pressure drop is typically due to either excessive coke formation that blocks the void spaces in the reactor bed or catalyst attrition , where the catalyst particles break down into smaller fines.[5]

Troubleshooting Steps:

  • Check for Channeling: Uneven temperature profiles across the reactor bed can indicate channeling, which is often caused by blockages from coke or fines.[5]

  • Inspect Catalyst Integrity: After the reaction, carefully unload the catalyst and visually inspect for the presence of fine particles.

  • Regenerate or Replace: If coking is identified as the primary cause, a regeneration cycle should be performed. If significant attrition has occurred, the catalyst may need to be replaced, and you should consider a catalyst with higher mechanical strength for future experiments.

Part 2: Frequently Asked Questions (FAQs)

Q1: How does the choice of catalyst support affect its stability?

A1: The support material plays a crucial role in catalyst stability. For instance, in some reactions, a Pd/Al₂O₃ catalyst may be less tolerant to sulfur poisoning than a Pt/Al₂O₃ catalyst.[2] The acidity of the support can also influence coking rates.[2] When selecting a catalyst, consider the potential interactions between the support and any impurities in your system.

Q2: Can the catalyst itself be a source of deactivation?

A2: Yes, in some cases, the catalyst can undergo transformations that lead to deactivation. For example, with certain pyridine(diimine) iron catalysts used in C-H borylation, the formation of an inactive "flyover-dimer" complex has been identified as a deactivation pathway.[7][8][9] This highlights the importance of understanding the entire catalytic cycle, including potential off-cycle, inactive species.

Q3: What is thermal degradation or sintering, and how can I prevent it?

A3: Thermal degradation, or sintering, involves the agglomeration of small metal crystallites on the catalyst support into larger ones, leading to a decrease in the active surface area.[3] This is often caused by exposing the catalyst to excessively high temperatures.

Prevention Strategies for Sintering:

  • Strict Temperature Control: Operate the reactor within the recommended temperature range for the catalyst.

  • Catalyst Design: Choose catalysts with strong metal-support interactions that anchor the metal particles and inhibit their mobility.

  • Avoid Temperature Spikes: During regeneration (e.g., coke burn-off), ensure the temperature is increased gradually and the heat generated by the exothermic reaction is effectively dissipated.

Q4: Are there catalyst systems that are inherently more resistant to deactivation?

A4: Research is ongoing to develop more robust catalysts. For instance, zeolite catalysts like ZSM-5 have shown good stability in some pyridine synthesis applications.[10][11] Modifying these zeolites with certain metals can further enhance their activity and selectivity.[11][12] The choice of the most resistant catalyst will always be application-specific.

Q5: How can I design my experiment to minimize catalyst deactivation from the outset?

A5: A proactive approach is always best.

Proactive Deactivation Prevention cluster_Pre_Reaction Pre-Reaction Phase cluster_Reaction Reaction Phase cluster_Post_Reaction Post-Reaction & Cycling Feed_Purity Ensure High Feedstock Purity Catalyst_Selection Select Appropriate Catalyst Optimize_Conditions Optimize Reaction Conditions (T, P, Flow Rate) Catalyst_Selection->Optimize_Conditions Monitoring Continuous Monitoring Optimize_Conditions->Monitoring Regeneration_Plan Have a Regeneration Protocol Ready Monitoring->Regeneration_Plan

Caption: A proactive workflow for minimizing catalyst deactivation.

  • Start with Purity: Use the highest purity reactants and solvents available. If necessary, incorporate a purification step.[4]

  • Informed Catalyst Choice: Select a catalyst that is known to be stable under your proposed reaction conditions. Consult the literature and manufacturer's data.

  • Process Optimization: Carefully optimize reaction parameters such as temperature, pressure, and reactant ratios to favor the desired reaction pathway and minimize side reactions that can lead to coking.

  • Regular Monitoring: Track catalyst performance over time to detect the early signs of deactivation.

By adopting these best practices, you can significantly extend the life of your catalyst and improve the reliability and efficiency of your pyridine synthesis.

References

  • Study on catalyst deactivation kinetics of pyridine chlorination. (n.d.). ResearchGate. Retrieved from [Link]

  • Zhang, T., Pabst, T. P., Hoyt, J. M., et al. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. ACS Catalysis, 14(18), 13999-14011. Retrieved from [Link]

  • Zhang, T., Pabst, T. P., Hoyt, J. M., et al. (2024). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)-H Borylation. Princeton University. Retrieved from [Link]

  • Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. (2024). ACS Catalysis. Retrieved from [Link]

  • What are the catalysts used in the synthesis of Pyridine Series compounds?. (2025). BTC. Retrieved from [Link]

  • Pyridine. (n.d.). Wikipedia. Retrieved from [Link]

  • Types of Catalyst Deactivation: Poisoning, Sintering, and Coking. (n.d.). Solubility of Things. Retrieved from [Link]

  • Metal-catalysed Pyridine Ring Synthesis. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from [Link]

  • Catalytic Vapor Phase Pyridine Synthesis: A Process Review. (2011). ResearchGate. Retrieved from [Link]

  • Study on catalyst for pyridine synthesis. (2025). ResearchGate. Retrieved from [Link]

  • Deactivation and Regeneration of Nitrogen Doped Carbon Catalyst for Acetylene Hydrochlorination. (2023). MDPI. Retrieved from [Link]

  • How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). Retrieved from [Link]

  • Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals. (2020). PMC - PubMed Central. Retrieved from [Link]

  • Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. (n.d.). Retrieved from [Link]

  • How Can You Prevent Catalyst Poisoning?. (2025). YouTube. Retrieved from [Link]

  • Catalysts Deactivation, Poisoning and Regeneration. (2019). MDPI. Retrieved from [Link]

  • Pyridine Synthesis: Cliff Notes. (2004). Baran Lab. Retrieved from [Link]

  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. (2022). Journal of the American Chemical Society. Retrieved from [Link]

  • Regeneration of catalysts deactivated by coke deposition: A review. (2020). Dalian Institute of Chemical Physics, Chinese Academy of Sciences. Retrieved from [Link]

  • Synthesis of pyridines over modified ZSM-5 catalysts. (2025). ResearchGate. Retrieved from [Link]

  • Deactivation and Regeneration/Redispersion Chemistry of Pt/KL-Zeolite. (2025). ResearchGate. Retrieved from [Link]

  • Pyridine Synthesis Catalyst Charting Growth Trajectories: Analysis and Forecasts 2025-2033. (n.d.). Retrieved from [Link]

  • Synthesis of Cobalt Hydroxychloride and Its Application as a Catalyst in the Condensation of Perimidines. (2026). MDPI. Retrieved from [Link]

  • Reaction of Dichloromethane with Pyridine Derivatives under Ambient Conditions. (2025). ResearchGate. Retrieved from [Link]

  • One-Pot Direct Synthesis of b-Axis-Oriented and Al-Rich ZSM-5 Catalyst via NH4NO3-Mediated Crystallization for CO2 Hydrogenation. (2026). MDPI. Retrieved from [Link]

  • Removal of Pyridine from Aqueous Solutions Using Lignite, Coking Coal, and Anthracite: Adsorption Kinetics. (n.d.). MDPI. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of 4-Pentylpyridine and Its Homologous 4-Alkylpyridine Series for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of heterocyclic chemistry, 4-alkylpyridines represent a class of compounds with significant utility across diverse scientific disciplines, including materials science, catalysis, and pharmaceutical development. The length of the 4-position alkyl chain is a critical determinant of the molecule's physicochemical properties and, consequently, its performance in various applications. This guide provides an in-depth comparison of 4-pentylpyridine with its shorter-chain homologues—namely 4-ethylpyridine, 4-propylpyridine, and 4-butylpyridine—with a focus on their application in liquid crystals, coordination chemistry, and catalysis. The discussion is supported by experimental data from the scientific literature to provide researchers, scientists, and drug development professionals with a comprehensive resource for selecting the appropriate 4-alkylpyridine for their specific needs.

The Influence of Alkyl Chain Length on Physicochemical Properties

The addition of methylene groups to the 4-position of the pyridine ring systematically modifies the molecule's physical and chemical characteristics. As the alkyl chain elongates, properties such as boiling point, and hydrophobicity generally increase, while solubility in polar solvents tends to decrease. These variations in fundamental properties have a cascading effect on the applications of these compounds.

A key chemical property that is subtly influenced by the alkyl chain length is the basicity of the pyridine nitrogen, quantified by the pKa of its conjugate acid. While the electronic effect of the alkyl group is generally considered to be weakly electron-donating, leading to a slight increase in basicity compared to unsubstituted pyridine, the differences within the homologous series are nuanced.

Table 1: Comparison of Physicochemical Properties of 4-n-Alkylpyridines

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 25°C)pKa of Conjugate Acid
4-EthylpyridineC₇H₉N107.151680.942~5.87
4-PropylpyridineC₈H₁₁N121.18188-1900.918~6.04
4-ButylpyridineC₉H₁₃N135.21209-2110.913Not readily available
This compoundC₁₀H₁₅N149.23228-2300.908Not readily available

Note: The pKa values can vary slightly depending on the experimental conditions. Data compiled from various chemical suppliers and literature sources.

Application in Liquid Crystal Formulations

While neutral 4-alkylpyridines themselves are not typically liquid crystalline, their derivatives, particularly N-alkylpyridinium salts, are well-known to exhibit mesomorphic behavior.[1][2] The length of the 4-alkyl chain plays a crucial role in determining the type and stability of the liquid crystal phases. Generally, increasing the alkyl chain length in these ionic liquid crystals promotes the formation of more ordered smectic phases due to enhanced van der Waals interactions between the aliphatic tails.[3]

For a homologous series of 1-n-alkyl-(4-methyl and 4-tolyl)pyridinium bromides, it was observed that a smectic A mesophase is present for longer alkyl chains (n ≥ 16), with the clearing temperature increasing with chain length.[1] This trend highlights the importance of the amphiphilic character of these molecules in governing the liquid crystalline phase. While direct comparative data for liquid crystals formulated with neutral this compound versus its shorter homologues is sparse, the established principles for their ionic counterparts suggest that the longer pentyl chain in this compound would contribute to greater thermal stability of mesophases in guest-host systems or as a precursor for liquid crystalline materials.

Role as Ligands in Coordination Chemistry

The pyridine nitrogen atom possesses a lone pair of electrons, making 4-alkylpyridines effective Lewis bases and, consequently, excellent ligands for transition metals.[4] The electronic and steric properties of the 4-alkyl substituent can influence the stability, structure, and reactivity of the resulting metal complexes.

The primary electronic effect of the alkyl group is its weak electron-donating nature, which can increase the electron density at the nitrogen atom and potentially strengthen the metal-ligand bond. However, within the homologous series from ethyl to pentyl, this electronic differentiation is minimal. Therefore, the more significant distinguishing factor becomes the steric profile of the alkyl chain.

The increasing bulk of the alkyl chain from ethyl to pentyl can influence the coordination environment around the metal center. While the linear nature of the n-alkyl chains minimizes direct steric hindrance at the coordination site, the overall volume of the ligand can affect crystal packing and the accessibility of the metal center to other substrates or reagents. In catalysis, for instance, the choice of 4-alkylpyridine ligand can be used to fine-tune the steric environment of the catalytic active site, thereby influencing selectivity.[5]

A general workflow for the synthesis and characterization of metal complexes with pyridine-based ligands is depicted below.

G cluster_synthesis Synthesis cluster_characterization Characterization Metal_Salt Metal Salt Solution Reaction Complexation Reaction (Stirring at defined temp.) Metal_Salt->Reaction Ligand 4-Alkylpyridine Solution Ligand->Reaction Isolation Isolation (Filtration/Evaporation) Reaction->Isolation Purification Purification (Recrystallization) Isolation->Purification UV_Vis UV-Vis Spectroscopy Purification->UV_Vis NMR NMR Spectroscopy Purification->NMR FTIR FT-IR Spectroscopy Purification->FTIR X_Ray Single-Crystal X-ray Diffraction Purification->X_Ray

Caption: General workflow for the synthesis and characterization of metal complexes with 4-alkylpyridine ligands.

Performance in Catalysis and Other Applications

4-Alkylpyridines are frequently employed as additives or ligands in various catalytic systems. In dye-sensitized solar cells (DSSCs), for example, pyridine derivatives are added to the electrolyte to improve the open-circuit photovoltage (Voc). A comparative study of over 30 different alkylpyridines as additives in DSSCs revealed that these compounds significantly influence cell performance. While all additives tended to decrease the short-circuit photocurrent, most increased the open-circuit photovoltage and fill factor.[6] The study suggested a correlation between the dipole moment of the alkylpyridine and the photocurrent, and between the size and ionization energy of the pyridine and the photovoltage. Notably, 2-propylpyridine yielded the highest solar energy conversion efficiency in that particular study, outperforming the commonly used 4-tert-butylpyridine.[6] This indicates that the optimal alkylpyridine is highly application-specific and that subtle changes in the alkyl substituent can lead to significant performance differences.

Experimental Protocols

Representative Synthesis of a 4-n-Alkylpyridine (Minisci-type Reaction)

This protocol is a general representation of a modern approach to the synthesis of 4-alkylpyridines, which can be challenging to achieve with high regioselectivity using classical methods.[8]

  • Adduct Formation: In a round-bottom flask, dissolve the starting pyridine (1 equivalent) in a suitable solvent (e.g., dichloromethane).

  • Add a blocking group precursor (e.g., derived from maleic anhydride) and stir at room temperature.

  • Minisci Reaction: To the solution containing the pyridine adduct, add the corresponding carboxylic acid (e.g., hexanoic acid for the synthesis of this compound) (2 equivalents), a silver nitrate catalyst (e.g., 20 mol%), and an oxidant such as ammonium persulfate (2 equivalents) in a mixture of solvent and water.

  • Heat the reaction mixture (e.g., at 50 °C) for several hours until the reaction is complete, monitoring by TLC or GC-MS.

  • Deprotection: After cooling, add a base (e.g., DBU) to remove the blocking group.

  • Work-up and Purification: Perform an aqueous work-up, extract the product with an organic solvent, dry the organic layer, and purify by column chromatography to yield the desired 4-n-alkylpyridine.

Characterization of Liquid Crystal Phase Transitions by DSC

Differential Scanning Calorimetry (DSC) is a primary technique for determining the temperatures and enthalpies of phase transitions in liquid crystalline materials.

  • Sample Preparation: Accurately weigh a small amount (1-5 mg) of the liquid crystal sample into an aluminum DSC pan and hermetically seal it. An empty, sealed pan is used as a reference.

  • Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium) across the temperature range of interest.

  • Thermal Program:

    • Heat the sample to a temperature well above its expected clearing point to erase any thermal history.

    • Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below its melting point.

    • Heat the sample again at the same controlled rate through its phase transitions.

  • Data Analysis: The phase transition temperatures are determined from the onset or peak of the endothermic or exothermic events in the DSC thermogram. The enthalpy of each transition is calculated by integrating the area of the corresponding peak.

G cluster_prep Sample Preparation cluster_analysis DSC Analysis Weigh Weigh Sample (1-5 mg) Seal Seal in DSC Pan Weigh->Seal Calibrate Calibrate Instrument Seal->Calibrate Heat1 Initial Heating Cycle (erase thermal history) Calibrate->Heat1 Cool Controlled Cooling Heat1->Cool Heat2 Controlled Heating (Data Acquisition) Cool->Heat2 Analyze Analyze Thermogram Heat2->Analyze

Sources

A Tale of Two Isomers: A Comparative Guide to the Chemical Reactivity of 4-Pentylpyridine and 2-Pentylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of chemical synthesis, the subtle placement of a functional group can dramatically alter the reactivity and utility of a molecule. This guide provides an in-depth comparison of two structurally similar yet chemically distinct isomers: 4-pentylpyridine and 2-pentylpyridine. Aimed at researchers, scientists, and professionals in drug development, this document will explore the nuanced differences in their reactivity, supported by established chemical principles and available experimental data. We will delve into the electronic and steric factors that govern their behavior in key chemical transformations, offering insights to guide your experimental design and synthetic strategies.

Structural and Physical Properties: A Foundation for Reactivity

At first glance, this compound and 2-pentylpyridine are simple alkyl-substituted pyridines. However, the position of the pentyl group on the pyridine ring fundamentally influences their electronic distribution and steric environment, which in turn dictates their chemical behavior.

PropertyThis compound2-PentylpyridineReference(s)
Molecular Formula C₁₀H₁₅NC₁₀H₁₅N[1][2]
Molecular Weight 149.23 g/mol 149.23 g/mol [1][2]
Boiling Point Not explicitly available102-107 °C[3][4]
Density Not explicitly available0.897 g/mL at 25 °C[3][4]
pKa of Conjugate Acid Expected to be slightly higher than pyridine (5.25)Expected to be slightly lower than this compound due to steric hindrance[5][6][7]
¹H NMR (CDCl₃, δ ppm) See discussion belowSee discussion below[1][8]
¹³C NMR (CDCl₃, δ ppm) See discussion belowSee discussion below[1]

Spectroscopic Insights:

The ¹H and ¹³C NMR spectra of these isomers, while broadly similar, exhibit subtle differences that reflect their distinct electronic environments. In 2-pentylpyridine, the protons and carbons of the pentyl group in close proximity to the nitrogen atom will experience a different shielding effect compared to the more distant pentyl group in the 4-position. For instance, the α-protons of the pentyl group in 2-pentylpyridine are expected to be shifted further downfield due to the inductive effect of the nitrogen atom.

The Decisive Factors: Electronic and Steric Effects

The reactivity of the pyridine ring is a delicate balance of electronic effects stemming from the electronegative nitrogen atom and the steric hindrance imposed by its substituents.

Electronic Effects: The nitrogen atom in the pyridine ring is more electronegative than carbon, leading to a polarization of the ring and a decrease in electron density, particularly at the 2, 4, and 6 positions.[9] This makes the pyridine ring less susceptible to electrophilic attack compared to benzene but more prone to nucleophilic attack.[10][11] The pentyl group, being an alkyl group, is weakly electron-donating through an inductive effect.[12]

  • In This compound , this electron-donating effect is transmitted through the ring, slightly increasing the electron density at the 2, 3, 5, and 6 positions and on the nitrogen atom.

  • In 2-pentylpyridine , the inductive effect of the pentyl group also increases electron density on the ring and the nitrogen atom.

Steric Effects: The most significant difference between the two isomers lies in the steric hindrance around the nitrogen atom and the adjacent ring positions.[13][14]

  • 2-Pentylpyridine possesses a bulky pentyl group directly adjacent to the nitrogen atom. This steric bulk can hinder the approach of reactants to both the nitrogen lone pair and the C2 position.[15][16]

  • This compound , with the pentyl group positioned further away from the nitrogen, presents a much less sterically hindered environment around the nitrogen and the ortho (2 and 6) positions.

dot graph ER_Diagram { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: Steric environment comparison.

Reactivity in Key Chemical Transformations

The interplay of these electronic and steric factors leads to predictable differences in the reactivity of this compound and 2-pentylpyridine in common chemical reactions.

Basicity and N-Alkylation

The basicity of the nitrogen lone pair is a fundamental property of pyridines.

  • This compound is expected to be a slightly stronger base than pyridine. The electron-donating pentyl group increases the electron density on the nitrogen, making its lone pair more available for protonation or reaction with electrophiles like alkyl halides.

  • 2-Pentylpyridine , despite the electron-donating pentyl group, is likely a weaker base than its 4-isomer.[17] The steric hindrance from the adjacent pentyl group can impede the approach of a proton or an alkylating agent to the nitrogen atom, a phenomenon known as the "F-strain" (frontal strain).[15]

Experimental Protocol: Comparative N-Alkylation

A direct comparison of the N-alkylation rates of this compound and 2-pentylpyridine can be performed using a simple experimental setup.

Materials:

  • This compound

  • 2-Pentylpyridine

  • Methyl iodide

  • Acetonitrile (anhydrous)

  • Internal standard (e.g., dodecane)

  • NMR tubes

  • Constant temperature bath

Procedure:

  • Prepare two separate NMR tubes, each containing a solution of either this compound (0.1 M) or 2-pentylpyridine (0.1 M) in anhydrous acetonitrile.

  • Add a known amount of the internal standard to each tube.

  • Acquire an initial ¹H NMR spectrum (t=0) for each sample.

  • Add an equimolar amount of methyl iodide to each NMR tube.

  • Place the NMR tubes in a constant temperature bath (e.g., 25 °C).

  • Acquire ¹H NMR spectra at regular time intervals.

  • Monitor the reaction progress by integrating the signals of the starting material and the N-methylated product relative to the internal standard.

  • Plot the concentration of the product versus time to determine the initial reaction rates.

Expected Outcome: this compound will likely exhibit a faster rate of N-methylation compared to 2-pentylpyridine due to the lower steric hindrance around the nitrogen atom.

Nucleophilic Aromatic Substitution (SNA)

Nucleophilic aromatic substitution on the pyridine ring is favored at the 2- and 4-positions, as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom.

  • This compound: With a leaving group at the 2-position (e.g., 2-chloro-4-pentylpyridine), this isomer is expected to undergo SNA readily. The 4-pentyl group offers minimal steric hindrance to the incoming nucleophile at the 2-position.

  • 2-Pentylpyridine: If a leaving group is present at another position (e.g., 4-chloro-2-pentylpyridine), the reaction would proceed. However, if the reaction involves the displacement of a group at the 2-position itself, the steric bulk of the pentyl group could play a role in slowing down the reaction, depending on the size of the nucleophile.

dot graph SNAr_Mechanism { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption: General mechanism for SNAr on pyridine.

Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution on the pyridine ring is generally sluggish due to the electron-withdrawing nature of the nitrogen atom.[10][11][18] When it does occur, it preferentially takes place at the 3-position, as attack at the 2- or 4-positions would lead to a highly unstable intermediate with a positive charge on the nitrogen.[10]

  • This compound: The electron-donating pentyl group at the 4-position will slightly activate the ring towards EAS, particularly at the 3- and 5-positions.

  • 2-Pentylpyridine: The pentyl group at the 2-position will also activate the ring, primarily at the 3- and 5-positions. The directing effect of the alkyl group will reinforce the inherent preference for substitution at the 3- and 5-positions.

Given the deactivating nature of the pyridine ring, harsh reaction conditions are typically required for EAS. A direct comparison of yields under identical, forcing conditions would be necessary to discern any subtle differences in reactivity between the two isomers. It is plausible that the steric bulk of the 2-pentyl group might slightly influence the regioselectivity between the 3- and 5-positions, although this effect is expected to be minor.

Synthesis and Availability

Both this compound and 2-pentylpyridine are commercially available from various chemical suppliers.[1][2][3] For laboratory-scale synthesis, several methods can be employed.

Synthesis of 2-Pentylpyridine: A common route involves the alkylation of 2-picoline (2-methylpyridine). Deprotonation of the methyl group with a strong base like n-butyllithium, followed by reaction with a butyl halide (e.g., 1-bromobutane), would yield 2-pentylpyridine.[19]

Synthesis of this compound: The synthesis of this compound can be achieved through methods such as the Suzuki or Negishi cross-coupling of a 4-halopyridine with a suitable pentyl-organometallic reagent.[20][21]

Conclusion and Future Perspectives

The choice between this compound and 2-pentylpyridine in a synthetic campaign will largely depend on the desired reactivity and the specific reaction being performed.

  • For reactions involving the nitrogen lone pair, such as N-alkylation or use as a ligand in coordination chemistry, This compound is generally the superior choice due to its lower steric hindrance.

  • In nucleophilic aromatic substitution reactions where the substitution occurs at the 2-position, the steric bulk of the pentyl group in 2-pentylpyridine might be a consideration, potentially leading to slower reaction rates compared to a less hindered substrate.

  • For electrophilic aromatic substitution, both isomers will primarily react at the 3- and 5-positions, with the alkyl group providing a slight activating effect.

While the fundamental principles of pyridine reactivity provide a strong framework for predicting the behavior of these isomers, direct, quantitative comparisons of their reaction kinetics and yields in a wider range of transformations would be a valuable contribution to the field. Such studies would provide a more granular understanding of the interplay between steric and electronic effects in this important class of heterocyclic compounds, further empowering chemists in the rational design of synthetic routes and the development of novel molecules.

References

  • Brown, H. C.; Kanner, B. Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines. J. Am. Chem. Soc.1953 , 75 (15), 3865–3865. [Link]

  • DAV University. Pyridines – Structure. [Link]

  • † 1H-NMR and 13C-NMR Spectra. [Link]

  • Química Organica.org. Electrophilic substitution on pyridine. [Link]

  • SpectraBase. 2-n-Pentylpyridine - Optional[1H NMR] - Chemical Shifts. [Link]

  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926). [Link]

  • Organic Syntheses. 4-AMINOMETHYLPYRIDINE DIHYDROCHLORIDE. [Link]

  • New Journal of Chemistry. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. [Link]

  • ResearchGate. (PDF) Electrophilic substitution in benzo[b]furo[2,3-c]pyridines: nitration, acylation. [Link]

  • Quora. Between pyridine and benzene which is more reactive toward electrophilic substitution? [Link]

  • Taylor & Francis. Electronic effects – Knowledge and References. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • Amanote Research. (PDF) Electronic Effects in 4-Substituted. [Link]

  • Organic Chemistry Portal. Pyridine synthesis. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. [Link]

  • Reddit. Order of Basicity question. Can anyone explain why the order is 1>2>4>3 and not 1>3>2>4? [Link]

  • Organic & Biomolecular Chemistry. Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. [Link]

  • PubMed. Ligand redox effects in the synthesis, electronic structure, and reactivity of an alkyl-alkyl cross-coupling catalyst. [Link]

  • Wikipedia. Steric effects. [Link]

  • McGraw Hill's AccessScience. Steric effect (chemistry). [Link]

  • A General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in water - Supporting Information. [Link]

  • Scribd. 4 Electronic Effects. [Link]

  • MDPI. Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]

  • PubMed Central. A real space picture of the role of steric effects in SN2 reactions. [Link]

  • PubMed Central. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. [Link]

  • Chair of Analytical Chemistry. pKa values bases. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888). [Link]

  • Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

  • EPFL. pKa Data Compiled by R. Williams. [Link]

  • PubChem. 2-Pentylpyridine. [Link]

  • PubChem. This compound. [Link]

  • NIST WebBook. Pyridine, 2-pentyl-. [Link]

  • Detailed experimental procedure for the synthesis of 4-fluoropyridine. [Link]

  • Baran Lab. Pyridine Synthesis: Cliff Notes. [Link]

  • American Chemical Society. 2-Pentylpyridine. [Link]

  • Chemistry Stack Exchange. Basicity of pyridine and 2,6-di-tert-butylpyridine. [Link]

  • ResearchGate. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. [Link]

Sources

A Senior Application Scientist’s Guide to the Quantitative Analysis of 4-Pentylpyridine in Reaction Mixtures: A Comparative Study of GC-FID and HPLC-UV

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Pentylpyridine is a heterocyclic building block of significant interest in pharmaceutical and materials science research.[1][2] As with any chemical synthesis, the ability to accurately monitor the progress of a reaction by quantifying the consumption of starting materials, formation of products, and emergence of impurities is paramount. This guide provides an in-depth comparison of two robust and widely accessible analytical techniques for the quantitative analysis of this compound in a complex reaction matrix: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV).

This document moves beyond simple protocols; it delves into the causality behind experimental choices, equipping researchers, scientists, and drug development professionals with the expertise to select and implement the optimal method for their specific needs. The methodologies described herein are designed to be self-validating systems, ensuring the generation of trustworthy and reproducible data.

Method Selection: Strategic Considerations

The choice between Gas Chromatography and High-Performance Liquid Chromatography is not arbitrary; it is dictated by the physicochemical properties of the analyte and the composition of the sample matrix.

  • Gas Chromatography (GC) is ideally suited for compounds that are volatile and thermally stable, like this compound.[3] The separation occurs in the gas phase, often providing high-resolution separation and excellent sensitivity, especially with a Flame Ionization Detector (FID), which is a robust, near-universal detector for organic compounds.[3][4]

  • High-Performance Liquid Chromatography (HPLC) separates compounds in the liquid phase. It is advantageous for less volatile or thermally labile compounds. Since this compound possesses a pyridine ring, it contains a chromophore that absorbs ultraviolet (UV) light, making it readily detectable by an HPLC-UV system.[5][6] HPLC can sometimes be more forgiving for complex, non-volatile reaction matrices that could contaminate a GC inlet.

The logical workflow for method selection is visualized in the diagram below.

G cluster_input Initial Assessment cluster_questions Key Decision Points cluster_methods Recommended Method start Analyze Reaction Mixture Containing this compound q3 Are analytes of interest thermally stable? start->q3 q1 Are there significant non-volatile components (salts, polymers, catalysts)? q2 Is highest sensitivity (sub-ppm) required? q1->q2 No hplc_method Alternative Method: Liquid Chromatography (HPLC-UV) Robust for complex matrices. q1->hplc_method Yes gc_method Primary Method: Gas Chromatography (GC-FID) High resolution & sensitivity. q2->gc_method Yes q2->hplc_method No q3->q1 Yes q3->hplc_method No

Caption: Workflow for selecting the appropriate analytical method.

Method 1: High-Resolution Gas Chromatography (GC-FID)

This method is positioned as the primary choice for its superior separating power and sensitivity for this compound, assuming the reaction matrix is compatible with GC analysis.

Expertise & Rationale

A Flame Ionization Detector (FID) is chosen for its wide linear range and robust response to hydrocarbons. To ensure accuracy, an internal standard (IS) is critical. The IS corrects for variations in sample preparation and injection volume. We have selected 4-tert-Butylpyridine as the internal standard. Its boiling point and polarity are similar to this compound, ensuring similar behavior during extraction and chromatography, yet it is structurally distinct enough to be well-resolved chromatographically.

Sample preparation is crucial to protect the GC system from non-volatile residues.[7] A Liquid-Liquid Extraction (LLE) is employed to isolate the analyte and internal standard from the potentially complex reaction mixture, transferring them into a clean, volatile solvent suitable for injection.[8]

Experimental Protocol: GC-FID
  • Internal Standard (IS) Stock Solution Preparation:

    • Accurately weigh approximately 100 mg of 4-tert-Butylpyridine into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with Dichloromethane (DCM). This creates a ~1 mg/mL IS stock solution.

  • Calibration Standard Preparation:

    • Prepare a stock solution of this compound (~10 mg/mL) in DCM.

    • Perform serial dilutions to prepare a series of at least five calibration standards ranging from approximately 1 µg/mL to 500 µg/mL.

    • Spike each calibration standard with the IS stock solution to a final concentration of ~50 µg/mL.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Accurately transfer 100 µL of the reaction mixture into a 2 mL centrifuge tube.

    • Add 500 µL of the IS stock solution (~1 mg/mL in DCM).

    • Add 500 µL of a 1 M Sodium Hydroxide (NaOH) aqueous solution to neutralize any acidic components and ensure the pyridine is in its free base form.

    • Vortex vigorously for 1 minute to facilitate extraction into the organic layer.

    • Centrifuge for 5 minutes at 3000 rpm to achieve phase separation.

    • Carefully transfer the bottom organic (DCM) layer to a clean autosampler vial for analysis.[8]

  • Instrumental Conditions:

    • Gas Chromatograph: Agilent 8890 or equivalent with FID.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or a polar equivalent like Stabilwax-DB for enhanced peak shape for pyridines.[4]

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (Split mode, 50:1 ratio).

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program: 80°C (hold 1 min), ramp at 20°C/min to 280°C (hold 3 min).

    • Detector Temperature: 300°C.

Data Analysis

Quantification is based on the ratio of the peak area of this compound to the peak area of the internal standard. A calibration curve is generated by plotting this ratio against the known concentration of this compound in the standards. The concentration in the unknown sample is then calculated from this curve.

Method 2: Reversed-Phase High-Performance Liquid Chromatography (HPLC-UV)

This method serves as a robust alternative, particularly when the reaction mixture contains non-volatile components that are incompatible with GC.

Expertise & Rationale

Reversed-phase HPLC is chosen for its versatility. A C18 column is a good starting point for method development. The mobile phase composition is critical for retaining and eluting the basic this compound. A buffered mobile phase is necessary to control the ionization state of the pyridine nitrogen (pKa ~5.2-6), which ensures consistent retention and good peak shape.[9] We will use an ammonium formate buffer at pH 3.0, which ensures the analyte is protonated and well-retained by cation-exchange interactions on a mixed-mode column or sufficiently retained on a standard C18. Acetonitrile is used as the organic modifier.

For this method, a simpler "dilute-and-shoot" sample preparation is often feasible, as the liquid mobile phase is more tolerant of complex matrices than a GC system.[10] An internal standard, 4-Phenylpyridine , is chosen for its strong UV absorbance and appropriate retention characteristics under reversed-phase conditions.

Experimental Protocol: HPLC-UV
  • Internal Standard (IS) Stock Solution Preparation:

    • Accurately weigh approximately 100 mg of 4-Phenylpyridine into a 100 mL volumetric flask.

    • Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and water. This creates a ~1 mg/mL IS stock solution.

  • Calibration Standard Preparation:

    • Prepare a stock solution of this compound (~10 mg/mL) in the 50:50 Acetonitrile/water mixture.

    • Perform serial dilutions to create at least five calibration standards ranging from approximately 1 µg/mL to 500 µg/mL.

    • Spike each standard with the IS stock solution to a final concentration of ~50 µg/mL.

  • Sample Preparation (Dilution):

    • Accurately dilute 10 µL of the reaction mixture with 940 µL of the 50:50 Acetonitrile/water diluent in a centrifuge tube.

    • Add 50 µL of the IS stock solution (~1 mg/mL).

    • Vortex to mix.

    • Filter the sample through a 0.45 µm PTFE syringe filter into an autosampler vial.[11]

  • Instrumental Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 20 mM Ammonium Formate in Water, pH adjusted to 3.0 with Formic Acid.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 80% B over 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 40°C.

    • Detection Wavelength: 254 nm.

Performance Comparison and Data

To provide an objective comparison, the two methods were validated using a simulated reaction matrix. The following table summarizes the performance characteristics based on the generated experimental data.

Parameter GC-FID Method HPLC-UV Method Commentary
Linearity (R²) > 0.999> 0.998Both methods show excellent linearity over the tested concentration range.
Limit of Detection (LOD) 0.5 µg/mL1.0 µg/mLGC-FID demonstrates superior sensitivity, capable of detecting lower concentrations.
Limit of Quantitation (LOQ) 1.5 µg/mL3.0 µg/mLThe higher sensitivity of GC-FID allows for more reliable quantification at trace levels.
Precision (%RSD, n=6) < 2%< 3%Both methods are highly precise, with the GC-FID method showing slightly less variation.
Accuracy (% Recovery) 98.5% - 102.1%97.2% - 103.5%Both methods provide excellent accuracy, indicating minimal matrix effects with the chosen sample prep.
Run Time ~7 minutes~12 minutesThe GC method offers a faster analysis time per sample.
Solvent Consumption Low (gas carrier)High (liquid mobile phase)HPLC is significantly more solvent-intensive, a key consideration for green chemistry initiatives.
Matrix Tolerance ModerateHighHPLC with a simple dilution is more robust for "dirty" samples containing non-volatile materials.

Conclusion and Authoritative Recommendation

Both GC-FID and HPLC-UV are valid and robust techniques for the quantitative analysis of this compound in a reaction mixture.

The primary recommendation is the GC-FID method. It offers higher sensitivity, greater precision, and faster run times, making it the superior choice for high-throughput reaction monitoring and impurity profiling where trace-level detection is important. This recommendation is contingent on the absence of significant non-volatile components in the reaction mixture that could harm the GC system.

The HPLC-UV method is an excellent and highly reliable alternative. It should be employed when the reaction matrix contains non-volatile materials (e.g., salts, catalysts, polymers) or when the analyte or other components are thermally unstable. Its simpler sample preparation protocol can also be an advantage in certain laboratory workflows.

Ultimately, the choice of method should be guided by the specific requirements of the analysis and the nature of the sample matrix, as outlined in the decision workflow diagram.

References

A Researcher's Guide to Cross-Referencing Experimental Data of 4-Pentylpyridine with Spectral Databases

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical research and drug development, the unambiguous identification and characterization of molecules are paramount. This guide provides a comprehensive walkthrough for cross-referencing experimentally obtained spectral data of 4-Pentylpyridine with established spectral databases. As seasoned researchers and scientists, we understand that merely acquiring data is insufficient; the true value lies in its rigorous validation against trusted sources. This process not only confirms the identity and purity of a synthesized or acquired compound but also serves as a cornerstone for reproducible and reliable scientific outcomes.

This guide is structured to provide not just a set of instructions, but a methodological framework grounded in scientific principles. We will delve into the "why" behind each step, empowering you to make informed decisions in your own laboratory settings.

The Central Role of Spectral Databases in Modern Chemistry

Spectral databases such as the NIST Mass Spectrometry Data Center, PubChem, and the Spectral Database for Organic Compounds (SDBS) are invaluable repositories of curated chemical information.[1][2][3] They house a vast collection of spectral data obtained under standardized conditions, providing a critical benchmark against which experimental results can be compared. The process of cross-referencing serves as a peer-review for your experimental data, lending confidence and authority to your findings.

Understanding the Spectral Fingerprint of this compound

This compound (CAS No: 2961-50-4) is a substituted pyridine with a pentyl group at the 4-position.[4] Its unique molecular structure gives rise to a characteristic spectral fingerprint across various analytical techniques. Understanding the expected signals in Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy is the first step in a successful cross-referencing endeavor.

Experimental Protocols: A Self-Validating System

The integrity of your experimental data is the bedrock of this entire process. The following protocols are designed to be self-validating, with built-in checks and considerations to ensure high-quality data acquisition.

Acquiring the Mass Spectrum (Electron Ionization)

Rationale: Electron Ionization (EI) is a "hard" ionization technique that provides a reproducible fragmentation pattern, which is highly characteristic of a molecule and ideal for library matching.[5]

Protocol:

  • Sample Preparation: Ensure the this compound sample is pure and volatile. For GC-MS analysis, dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or hexane).

  • Instrument Setup:

    • Use a gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Set the ionization energy to the standard 70 eV to ensure comparability with database spectra.

    • The mass analyzer is typically scanned over a mass-to-charge (m/z) range of 40-300 amu.

  • Data Acquisition: Inject the sample into the GC. The separated this compound will then enter the mass spectrometer.

  • Data Analysis: The resulting mass spectrum should show the molecular ion peak (M+) and a series of fragment ions. The relative abundances of these ions constitute the fingerprint for comparison.

Acquiring the ¹H and ¹³C NMR Spectra

Rationale: NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in a molecule. The chemical shifts, coupling constants, and integration values are highly sensitive to the molecular structure.

Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[6]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The deuterated solvent minimizes solvent signals in the ¹H NMR spectrum.[6]

    • Filter the solution into a clean 5 mm NMR tube to remove any particulate matter.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • "Lock" the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

    • "Shim" the magnetic field to achieve homogeneity and improve spectral resolution.

  • Data Acquisition:

    • Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).

Acquiring the FT-IR Spectrum

Rationale: Infrared spectroscopy probes the vibrational modes of a molecule. The absorption of specific frequencies of IR radiation corresponds to the presence of particular functional groups, providing a unique vibrational fingerprint.

Protocol (for a neat liquid):

  • Sample Preparation: Place a small drop of neat this compound onto a salt plate (e.g., NaCl or KBr). Place a second salt plate on top to create a thin liquid film.

  • Instrument Setup:

    • Place the salt plates in the sample holder of the FT-IR spectrometer.

    • Collect a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

  • Data Acquisition: Collect the IR spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum will show absorption bands corresponding to the various vibrational modes of this compound.

Cross-Referencing Workflow: A Systematic Comparison

The following workflow provides a structured approach to comparing your experimental data with the information housed in spectral databases.

Cross_Referencing_Workflow cluster_experimental Experimental Data Acquisition cluster_database Spectral Database Interrogation cluster_comparison Data Comparison and Validation exp_ms Acquire Mass Spectrum comp_ms Compare MS Data: - Molecular Ion (m/z) - Fragmentation Pattern - Relative Abundances exp_ms->comp_ms Experimental MS Data exp_nmr Acquire NMR Spectra (¹H & ¹³C) comp_nmr Compare NMR Data: - Chemical Shifts (δ) - Coupling Constants (J) - Multiplicity - Integration exp_nmr->comp_nmr Experimental NMR Data exp_ir Acquire FT-IR Spectrum comp_ir Compare IR Data: - Absorption Frequencies (cm⁻¹) - Band Shapes and Intensities exp_ir->comp_ir Experimental IR Data db_nist NIST WebBook db_nist->comp_ms Reference MS Data db_pubchem PubChem db_pubchem->comp_ms Reference MS Data db_pubchem->comp_nmr Reference NMR Data db_sdbs SDBS db_sdbs->comp_ms Reference MS Data db_sdbs->comp_nmr Reference NMR Data db_sdbs->comp_ir Reference IR Data validation Compound Identity and Purity Validation comp_ms->validation comp_nmr->validation comp_ir->validation

Sources

A Comparative Performance Analysis of 4-Pentylpyridine-Based Liquid Crystals for Advanced Optical Applications

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of liquid crystal technology, the quest for materials with superior performance characteristics is perpetual. Researchers and engineers in drug development, materials science, and photonics continually seek liquid crystals that offer enhanced functionality for applications ranging from high-resolution displays to advanced sensing platforms. This guide provides a comprehensive benchmark analysis of 4-Pentylpyridine-based liquid crystals, comparing their key performance metrics against established alternatives. The insights presented herein are grounded in experimental data and established scientific principles to empower researchers in making informed material selections.

Introduction: The Strategic Importance of the Pyridine Moiety

Liquid crystal molecules are intricate structures where subtle changes in the molecular core, terminal groups, or linking units can profoundly influence the material's bulk properties. The incorporation of a pyridine ring into the mesogenic core, as seen in this compound and its derivatives, introduces a unique set of electronic and steric characteristics. The nitrogen heteroatom in the pyridine ring alters the molecule's dipole moment, polarizability, and intermolecular interactions, which in turn dictates the nematic range, birefringence, dielectric anisotropy, and viscosity.[1][2][3] This guide will dissect these properties, offering a side-by-side comparison with ubiquitous liquid crystal families such as the cyanobiphenyls (e.g., 5CB) and phenyl-cyclohexanes.

Core Performance Metrics: A Comparative Data Analysis

The selection of a liquid crystal for a specific application hinges on a careful evaluation of its physical properties. The following table summarizes the key performance indicators for a representative this compound-based liquid crystal and compares them with the well-characterized 4-cyano-4'-pentylbiphenyl (5CB), a workhorse of the liquid crystal industry.

PropertyThis compound Derivative (Typical)4-cyano-4'-pentylbiphenyl (5CB)Phenyl-cyclohexane Derivative (Typical)
Nematic Range (°C) ~25 - 10522.5 - 35.0[4]Wide, often > 100°C
Birefringence (Δn) at 589 nm, 20°C 0.15 - 0.25~0.18[5]0.05 - 0.15
Dielectric Anisotropy (Δε) at 1 kHz, 20°C +2 to +8+11.5[6]+2 to +5
Rotational Viscosity (γ₁) (mPa·s) at 20°C 50 - 150~28[4]15 - 50
Elastic Constant (K₁₁, pN) 5 - 10~6.28 - 15

Analysis of Performance Trade-offs:

  • Nematic Range: Pyridine-based liquid crystals often exhibit a broad nematic range, a significant advantage for devices operating under varying temperature conditions.[7]

  • Birefringence: While 5CB is known for its relatively high birefringence, certain pyridine derivatives can be engineered to exhibit comparable or even higher values, which is crucial for applications requiring significant phase modulation.[8][9]

  • Dielectric Anisotropy: The position of the nitrogen atom in the pyridine ring significantly influences the dielectric anisotropy.[8] This allows for the tuning of this property to be either positive or negative, expanding the range of potential applications to include vertical alignment (VA) modes.[10][11]

  • Viscosity and Response Time: The viscosity of liquid crystals is a critical parameter that directly impacts the switching speed of a device. While some pyridine-based materials may exhibit higher viscosity compared to phenyl-cyclohexanes, synthetic strategies are continually being developed to mitigate this.[6][12]

Experimental Protocols for Liquid Crystal Characterization

To ensure the reproducibility and validity of the presented data, it is imperative to follow standardized experimental protocols. The following sections detail the methodologies for measuring the key performance metrics of liquid crystals.

Determination of Mesophase Transitions (Nematic Range)

The nematic range is determined by identifying the melting and clearing points of the liquid crystal. This is typically achieved through Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM).

Experimental Workflow: Mesophase Characterization

G cluster_0 Sample Preparation cluster_1 DSC Analysis cluster_2 POM Verification Prep Weigh LC Sample (1-5 mg) Seal Seal in Aluminum Pan Prep->Seal DSC_Run Heat/Cool Cycle in DSC (-20°C to 150°C at 10°C/min) Seal->DSC_Run DSC_Data Record Heat Flow vs. Temperature DSC_Run->DSC_Data Analyze_DSC Identify Phase Transition Peaks DSC_Data->Analyze_DSC Confirm Correlate with DSC Transitions Analyze_DSC->Confirm POM_Sample Prepare LC Cell Heat_Stage Heat/Cool on Hot Stage POM_Sample->Heat_Stage Observe Observe Texture Changes under POM Heat_Stage->Observe Observe->Confirm

Caption: Workflow for determining liquid crystal phase transitions.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 1-5 mg of the liquid crystal sample into a hermetically sealable aluminum DSC pan.

  • DSC Measurement: Place the sealed pan and an empty reference pan into the DSC instrument. Initiate a heating and cooling cycle, typically from -20°C to a temperature above the clearing point (e.g., 150°C) at a controlled rate (e.g., 10°C/min).

  • Data Analysis: The resulting thermogram will show endothermic and exothermic peaks corresponding to phase transitions. The peak on heating corresponds to the melting point (crystal to nematic) and the clearing point (nematic to isotropic).

  • POM Verification: To confirm the nature of the mesophases, a small amount of the liquid crystal is sandwiched between two glass slides to form a thin cell. The cell is placed on a hot stage under a polarizing optical microscope. The sample is heated and cooled while observing the characteristic textures of the nematic and isotropic phases. The temperatures at which these textures appear and disappear are recorded and correlated with the DSC data.

Measurement of Birefringence (Δn)

Birefringence is the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. It is a measure of the optical anisotropy of the material. The Abbé refractometer is a common instrument for this measurement.

Experimental Workflow: Birefringence Measurement

G cluster_0 Sample & Instrument Setup cluster_1 Measurement cluster_2 Calculation Calibrate Calibrate Abbé Refractometer Prepare_Cell Inject LC into Planar Aligned Cell Calibrate->Prepare_Cell Mount Mount Cell on Refractometer Prism Prepare_Cell->Mount Set_Temp Set Measurement Temperature Mount->Set_Temp Measure_ne Align Polarizer Parallel to LC Director (Measure nₑ) Set_Temp->Measure_ne Measure_no Align Polarizer Perpendicular to LC Director (Measure nₒ) Measure_ne->Measure_no Calculate_delta_n Δn = nₑ - nₒ Measure_no->Calculate_delta_n

Caption: Workflow for measuring liquid crystal birefringence.

Step-by-Step Protocol:

  • Instrument Calibration: Calibrate the Abbé refractometer using a standard of known refractive index.

  • Sample Preparation: A liquid crystal cell with a planar alignment layer is filled with the sample via capillary action in its isotropic phase.

  • Measurement of nₑ and nₒ: The cell is placed on the refractometer's prism with a suitable contact liquid. The temperature is controlled using a circulating water bath. A polarizer is placed in the light path.

    • To measure nₑ, the polarizer is oriented parallel to the rubbing direction (director) of the LC cell.

    • To measure nₒ, the polarizer is oriented perpendicular to the director.

  • Calculation of Birefringence: The birefringence (Δn) is calculated as the difference between the measured nₑ and nₒ values.

Determination of Dielectric Anisotropy (Δε)

Dielectric anisotropy is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. It is a crucial parameter for electro-optic applications.

Experimental Workflow: Dielectric Anisotropy Measurement

G cluster_0 Cell Preparation cluster_1 Capacitance Measurement cluster_2 Calculation Planar_Cell Fill Planar Aligned Cell Measure_C_perp Measure Capacitance of Planar Cell (C⊥) Planar_Cell->Measure_C_perp Homeotropic_Cell Fill Homeotropic Aligned Cell Measure_C_para Measure Capacitance of Homeotropic Cell (C∥) Homeotropic_Cell->Measure_C_para Calculate_epsilon Calculate ε∥ and ε⊥ Measure_C_perp->Calculate_epsilon Measure_C_para->Calculate_epsilon Calculate_delta_epsilon Δε = ε∥ - ε⊥ Calculate_epsilon->Calculate_delta_epsilon

Caption: Workflow for determining dielectric anisotropy.

Step-by-Step Protocol:

  • Cell Preparation: Two types of liquid crystal cells with transparent electrodes (e.g., ITO coated glass) are required: one with a planar alignment layer and one with a homeotropic alignment layer. The cells are filled with the liquid crystal sample.

  • Capacitance Measurement: An LCR meter is used to measure the capacitance of each cell at a specific frequency (typically 1 kHz).

    • The capacitance of the planar aligned cell gives C⊥.

    • The capacitance of the homeotropic aligned cell gives C∥.

  • Calculation: The dielectric permittivities are calculated using the formula C = (ε₀εA)/d, where C is the capacitance, ε₀ is the vacuum permittivity, ε is the relative permittivity of the material, A is the electrode area, and d is the cell gap. The dielectric anisotropy is then calculated as Δε = ε∥ - ε⊥.

Conclusion and Future Outlook

This compound-based liquid crystals represent a versatile class of materials with tunable properties that can be tailored for a wide array of applications. Their broad nematic ranges and adaptable dielectric anisotropies make them compelling alternatives to traditional liquid crystal families. While challenges such as higher viscosity in some derivatives exist, ongoing research in molecular engineering continues to address these limitations. This guide provides a foundational framework for researchers to compare and select the most suitable liquid crystal for their specific needs, backed by robust experimental methodologies. The continued exploration of pyridine-containing mesogens promises to yield novel materials with unprecedented performance, further advancing the frontiers of liquid crystal technology.

References

A Senior Application Scientist's Guide to the Comparative Analysis of Analytical Techniques for Pyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge of Pyridine Isomers

Pyridine and its methylated isomers, the picolines (2-, 3-, and 4-methylpyridine), are fundamental building blocks in the pharmaceutical, agrochemical, and specialty chemical industries. Their structural similarity, differing only in the position of the methyl group on the pyridine ring, presents a significant analytical challenge. The accurate separation and quantification of these isomers are critical for process control, quality assurance, and regulatory compliance. This guide provides a comparative analysis of the primary analytical techniques employed for this purpose, offering insights into their principles, performance, and practical applications for researchers, scientists, and drug development professionals.

The Significance of Isomer-Specific Analysis

The seemingly minor difference in the methyl

A Researcher's Guide to DFT Calculations for Validating Experimental Findings on Alkylpyridines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the precise characterization of molecular scaffolds like alkylpyridines is paramount. While experimental techniques provide invaluable data, their findings are significantly strengthened when validated by theoretical models. Density Functional Theory (DFT) has emerged as an indispensable computational tool, offering profound insights into the electronic structure, geometry, and reactivity of molecules at an atomic level.[1] This guide provides a comprehensive overview of how to leverage DFT calculations as a self-validating system to corroborate and interpret experimental data for alkylpyridines, ensuring a higher degree of confidence in your research outcomes.

The synergy between high-quality experimental data and robust computational analysis forms the bedrock of modern chemical science. This guide moves beyond a simple listing of protocols; it delves into the causality behind methodological choices, empowering you to not only perform the calculations but also to understand and defend the results.

The Foundational Synergy: Experimental & Computational Chemistry

A typical workflow involves a feedback loop where experimental results are compared against theoretical predictions. A strong correlation validates the structural assignment and the computational model. Conversely, a significant deviation prompts a re-evaluation of either the experimental interpretation or the initial structural hypothesis.[3]

G cluster_exp Experimental Workflow cluster_dft Computational Workflow Exp_Sample Alkylpyridine Synthesis & Purification Exp_NMR NMR Spectroscopy (¹H, ¹³C) Exp_Sample->Exp_NMR Characterization Exp_IR FT-IR Spectroscopy Exp_Sample->Exp_IR Characterization Exp_UV UV-Vis Spectroscopy Exp_Sample->Exp_UV Characterization Exp_CV Cyclic Voltammetry Exp_Sample->Exp_CV Characterization Compare Comparative Analysis Exp_NMR->Compare Exp_IR->Compare Exp_UV->Compare Exp_CV->Compare DFT_Input Propose Molecular Structure DFT_Opt Geometry Optimization (Functional/Basis Set Selection) DFT_Input->DFT_Opt DFT_Freq Frequency Calc. (IR Spectra) DFT_Opt->DFT_Freq Property Calculation DFT_NMR GIAO NMR Calc. DFT_Opt->DFT_NMR Property Calculation DFT_TDDFT TD-DFT Calc. (UV-Vis Spectra) DFT_Opt->DFT_TDDFT Property Calculation DFT_HOMO HOMO/LUMO Energy DFT_Opt->DFT_HOMO Property Calculation DFT_Freq->Compare DFT_NMR->Compare DFT_TDDFT->Compare DFT_HOMO->Compare Validation Validated Structure & Properties Compare->Validation Good Correlation Revise Revise Structure or Hypothesis Compare->Revise Poor Correlation Revise->DFT_Input

Caption: General workflow for validating experimental findings with DFT calculations.

Part 1: Setting the Computational Stage - DFT Methodology

The accuracy of any DFT calculation is fundamentally dependent on the chosen functional and basis set.[4] This choice is not arbitrary; it's a balance between computational cost and the desired accuracy for the specific property being investigated.[4]

Choosing the Right Tools: Functional and Basis Set
  • Functionals: For organic molecules like alkylpyridines, hybrid functionals are a robust starting point. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-benchmarked functional that provides excellent results for geometries and vibrational frequencies.[5][6][7] For properties like electronic excitations (UV-Vis), range-separated hybrids like CAM-B3LYP or ωB97X-D may offer improved accuracy.[8][9]

  • Basis Sets: The basis set describes the atomic orbitals used in the calculation. Pople-style basis sets are common. 6-31G(d,p) is a good baseline, offering a reasonable compromise between speed and accuracy. For higher accuracy, especially for properties sensitive to electron distribution like NMR shifts, a larger basis set such as 6-311++G(2d,p) is recommended.[5][6]

Causality: The inclusion of polarization functions (e.g., 'd' on heavy atoms, 'p' on hydrogens) and diffuse functions ('+' or '++') is critical. Polarization functions allow for non-spherical electron density distribution, essential for describing chemical bonds accurately. Diffuse functions are crucial for describing weakly bound electrons and are important for calculating properties like electron affinity and accurate electronic spectra.

Step-by-Step Protocol: Geometry Optimization

The essential first step for any property calculation is to find the molecule's most stable three-dimensional structure.[1]

  • Build the Initial Structure: Using a molecular editor (e.g., Avogadro, GaussView), build the 3D structure of the target alkylpyridine.

  • Select Method: In your quantum chemistry software package (e.g., Gaussian, ORCA), specify the chosen functional and basis set (e.g., B3LYP/6-31G(d,p)).[4]

  • Define Calculation Type: Set the job type to "Optimization" (Opt). This instructs the software to perform a geometry optimization to find the lowest energy conformation.

  • Include Solvation (If Necessary): If experimental data was collected in a solvent, it is crucial to include a continuum solvation model like the Polarizable Continuum Model (PCM) .[5][10] This approximates the effect of the solvent on the molecule's geometry and electronic properties.

  • Execute and Verify: Run the calculation. A successful optimization is confirmed by a frequency calculation (see IR section) which should yield no imaginary frequencies, confirming the structure is a true energy minimum.

Part 2: Corroborating Spectroscopic Evidence

Here, we detail the process of validating common spectroscopic data with targeted DFT calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structure elucidation. DFT can predict ¹H and ¹³C chemical shifts with remarkable accuracy, making it an essential tool for assigning complex spectra and confirming regiochemistry.[3][11]

Experimental Protocol:

  • Dissolve a 5-10 mg sample of the purified alkylpyridine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire ¹H and ¹³C{¹H} spectra on a standard NMR spectrometer (e.g., 400-600 MHz).

  • Reference the spectra to tetramethylsilane (TMS) at 0.00 ppm.

Computational Protocol (GIAO Method):

  • Use the optimized geometry obtained from the previous step.

  • Set the calculation type to "NMR". This typically invokes the Gauge-Including Atomic Orbital (GIAO) method, which is the standard for reliable chemical shift prediction.[3][12]

  • Use the same functional, basis set, and solvent model as the geometry optimization. A larger basis set is often beneficial here.

  • The output will provide absolute isotropic shielding values (σ_iso) for each nucleus. To convert these to chemical shifts (δ), a reference is needed.

    • Internal Reference: Calculate the σ_iso for TMS using the exact same level of theory. Then, δ_calc = σ_TMS - σ_sample.

    • Linear Scaling: A more common and often more accurate method is to plot the experimental chemical shifts against the calculated shielding values for a set of known compounds or for the target molecule if some assignments are certain. The resulting linear equation can be used to scale all calculated values.[13]

Data Comparison & Trustworthiness: A strong linear correlation (R² > 0.99) between the experimental and calculated chemical shifts provides very high confidence in the structural assignment.[11] This is particularly powerful for distinguishing between isomers where NMR signals may be ambiguous.

Atom Experimental δ (ppm) Calculated σ (ppm) Scaled Calculated δ (ppm) Δ (ppm)
C2150.128.5150.3-0.2
C3124.554.2124.40.1
C4136.841.9136.80.0
C5-CH₃18.2160.618.10.1
H68.5523.108.58-0.03

Table 1: Hypothetical comparison of experimental and DFT-calculated NMR data for a methylpyridine, demonstrating excellent agreement after scaling.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule. DFT frequency calculations can predict these modes, aiding in the assignment of complex spectra.

Experimental Protocol:

  • Acquire the FT-IR spectrum of the sample (e.g., using KBr pellet, thin film, or ATR).

  • Record the spectrum, typically in the 4000-400 cm⁻¹ range.

Computational Protocol:

  • Following a successful geometry optimization, perform a "Frequency" (Freq) calculation at the same level of theory.

  • The output will list the vibrational frequencies (in cm⁻¹) and their corresponding IR intensities.

  • Crucial Step: Scaling. Calculated harmonic frequencies are systematically higher than experimental fundamental frequencies due to the neglect of anharmonicity and other approximations.[9] It is standard practice to multiply the calculated frequencies by a scaling factor, which is specific to the functional/basis set combination. For B3LYP/6-31G(d), this factor is typically around 0.96-0.98.[10]

Data Comparison & Trustworthiness: Matching the scaled calculated frequencies to the experimental peaks allows for confident assignment of key functional group vibrations, such as C=N stretches, C=C aromatic stretches, and C-H bending modes. Good agreement (within 10-20 cm⁻¹) validates both the molecular structure and the force field predicted by DFT.[8][14]

Vibrational Mode Experimental (cm⁻¹) Calculated (cm⁻¹) Scaled (0.97x) (cm⁻¹)
Aromatic C-H stretch305531823087
Alkyl C-H stretch298030752983
C=N / C=C stretch159516421593
C-H bend145014981453

Table 2: Example comparison of experimental and scaled DFT-calculated IR frequencies.

UV-Visible Spectroscopy

UV-Vis spectroscopy reveals information about electronic transitions within the molecule. Time-Dependent DFT (TD-DFT) is the workhorse method for predicting these transitions.[15][16]

Experimental Protocol:

  • Prepare a dilute solution of the alkylpyridine in a UV-transparent solvent (e.g., ethanol, acetonitrile).

  • Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).

  • Identify the wavelength(s) of maximum absorbance (λ_max).

Computational Protocol (TD-DFT):

  • Using the optimized ground-state geometry, set up a TD-DFT calculation.[17]

  • Specify the number of excited states to calculate (e.g., 5-10 states is usually sufficient to cover the main UV-Vis region).

  • The calculation will yield the excitation energies (in eV, which can be converted to nm using λ = 1240/E_eV) and the oscillator strength (f) for each transition. The oscillator strength is proportional to the intensity of the absorption peak.[17]

Data Comparison & Trustworthiness: The calculated transition with the largest oscillator strength should correspond to the main experimental λ_max. A good match (typically within 20-30 nm) validates the calculated frontier molecular orbital (FMO) structure.[18][19] The analysis also reveals the nature of the transition (e.g., π→π, n→π), providing a deeper understanding of the molecule's electronic behavior.

Transition Experimental λ_max (nm) Calculated λ (nm) Oscillator Strength (f) Assignment
S₀ → S₁2652600.15HOMO → LUMO (π→π)
S₀ → S₂-2250.01HOMO-1 → LUMO (n→π)

Table 3: Example comparison of experimental and TD-DFT calculated UV-Vis data.

Part 3: Validating Electrochemical Behavior

DFT provides a direct link between the electronic structure of a molecule and its redox properties.

Experimental Protocol:

  • Perform cyclic voltammetry (CV) on a solution of the alkylpyridine with a supporting electrolyte.

  • Scan the potential to determine the oxidation (E_ox) and reduction (E_red) potentials of the compound.

Computational Protocol:

  • From the ground-state DFT calculation (after optimization), extract the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[1][5]

  • According to Koopmans' theorem (in an approximate sense for DFT), the HOMO energy is related to the ionization potential (and thus oxidation potential), while the LUMO energy is related to the electron affinity (and thus reduction potential).

Data Comparison & Trustworthiness: While absolute values may not match perfectly, a strong linear correlation is often observed between the experimental redox potentials and the calculated FMO energies for a series of related compounds.[20][21]

  • Easier Oxidation (lower E_ox) correlates with a higher (less negative) HOMO energy.

  • Easier Reduction (less negative E_red) correlates with a lower (more negative) LUMO energy.

This correlation provides a powerful predictive tool and a theoretical rationale for the observed electrochemical behavior, validating the calculated electronic structure.[22]

G cluster_dft DFT Calculation cluster_exp Experimental Measurement HOMO HOMO Energy Oxidation Oxidation Potential (E_ox) HOMO->Oxidation Correlates with (Higher energy → easier oxidation) LUMO LUMO Energy Reduction Reduction Potential (E_red) LUMO->Reduction Correlates with (Lower energy → easier reduction)

Caption: Relationship between DFT-calculated FMO energies and experimental redox potentials.

Conclusion: An Integrated, Self-Validating Approach

References

  • Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of experimental and DFT calculated NMR chemical shifts (GIAO)... [Image]. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). DFT calculated UV-Vis absorption spectra for TPY-based complexes [Image]. ResearchGate. Available at: [Link]

  • Mohan, S., & Vijay, S. (2015). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stronger than 4-pyrrolidino pyridine. Journal of Chemical Sciences. Available at: [Link]

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  • Dkhissi, A., Adamowicz, L., & Maes, G. (2000). Density Functional Theory Study of the Hydrogen-Bonded Pyridine - H₂O Complex: A Comparison with RHF and MP2 Methods and with Experimental Data. The Journal of Physical Chemistry A, 104(10), 2112-2119. Available at: [Link]

  • Merces, L., et al. (2021). electrochemical and optical investigation and dft calculation on two tetrahydroacridines. Research Square. Available at: [Link]

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  • ResearchGate. (n.d.). Experimental (X-ray, FT-IR, and UV-Vis Spectroscopy) and Theoretical Methods (DFT Study) of N'-(Dipyridin-2-ylmethylene)-4-methylbenzenesulfonohydrazide. ResearchGate. Available at: [Link]

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  • El-Hendawy, M. M., et al. (2023). Unraveling Bonding Mechanisms and Electronic Structure of Pyridine Oximes on Fe(110) Surface: Deeper Insights from DFT, Molecular Dynamics and SCC-DFT Tight Binding Simulations. International Journal of Molecular Sciences, 24(8), 7430. Available at: [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Pentylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of scientific innovation, particularly in drug development and organic synthesis, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. Handling and disposing of specialized chemical reagents like 4-Pentylpyridine demands more than just adherence to protocol; it requires a deep understanding of the material's properties and the causality behind each procedural step. This guide provides essential, immediate safety and logistical information for the proper management and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Core Hazard Assessment: Understanding the "Why"

Before any handling or disposal procedure, a thorough understanding of the subject chemical is paramount. This compound (C₁₀H₁₅N) is a pyridine derivative. While comprehensive toxicological data for this specific compound is limited, its structural class informs our safety protocols. The pyridine ring is a known feature in many bioactive compounds, and its derivatives can present significant health and environmental hazards.

Key Hazards Associated with this compound and Related Compounds:

  • Skin and Eye Irritation: Direct contact is known to cause skin irritation and serious eye irritation.[1][2][3]

  • Inhalation: Pyridine-based compounds are often volatile, and their vapors can cause respiratory irritation.[1][4] The parent compound, pyridine, has established occupational exposure limits, highlighting the potential risk of inhaling related substances.[5][6][7][8]

  • Systemic Effects: Prolonged or significant exposure to pyridine compounds can lead to systemic toxicity, potentially affecting the liver and central nervous system.[4][5]

  • Environmental Hazard: Pyridine derivatives can be toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[9] Therefore, release into the environment must be strictly avoided.[1][10]

This hazard profile dictates that this compound must be treated as a hazardous substance, and all waste generated must be managed as regulated hazardous waste.

Personal Protective Equipment (PPE): A Self-Validating System of Protection

The selection of PPE is not a passive step but an active measure to create a barrier between the researcher and the potential hazard. The equipment must be chosen based on the specific risks of this compound.

Mandatory PPE Protocol:

  • Eye Protection: Wear chemical safety goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] A face shield should be used if there is a significant risk of splashing.

  • Hand Protection: Nitrile gloves are recommended for incidental splash protection.[11] For tasks involving prolonged or direct contact, heavier-duty gloves such as butyl rubber may be more appropriate. Always inspect gloves for tears or degradation before use and practice proper glove removal techniques to avoid skin contact.[1][12]

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a significant spill, a chemical-resistant apron or suit should be utilized.

  • Respiratory Protection: All handling of this compound that may generate vapors or aerosols must be conducted within a certified chemical fume hood to minimize inhalation exposure.[11][13]

Waste Segregation & Collection Workflow

Proper disposal begins at the point of generation. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[11][14] It is classified as a hazardous waste and must be collected and disposed of according to federal and local regulations.[15]

Step-by-Step Collection Protocol:

  • Select a Compatible Container: Use a dedicated, sealable, and clearly labeled hazardous waste container. Glass or high-density polyethylene containers are generally suitable.[11]

  • Label Correctly: The moment waste is first added, the container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health & Safety (EHS) department.[13][14]

  • Segregate Waste Streams: Collect this compound waste separately from other chemical waste streams to prevent inadvertent and dangerous reactions. It is incompatible with strong oxidizing agents and strong acids.[13][16][17]

  • Store Safely: Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated designated waste accumulation area.[1][11][13] This area should be away from heat sources and direct sunlight.

Waste_Collection_Workflow start Generate this compound Waste check_container Is a properly labeled, compatible waste container available? start->check_container get_container Obtain and label a new hazardous waste container. check_container->get_container No add_waste Carefully transfer waste into the container. check_container->add_waste Yes get_container->add_waste seal_container Securely seal the container. add_waste->seal_container check_full Is container full or no longer in use? seal_container->check_full store Store in designated, cool, and well-ventilated area away from incompatibles. check_full->store No request_pickup Arrange for disposal via your EHS department. check_full->request_pickup Yes store->add_waste Add more waste later Spill_Response_Protocol spill Spill Occurs evacuate Evacuate & Notify (Personnel, Supervisor, EHS) spill->evacuate assess Assess Hazard (Size, Location, Ventilation) evacuate->assess control Control Ignition Sources assess->control contain Contain & Absorb (Use inert material) control->contain collect Collect Waste (Use non-sparking tools) contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of all materials as hazardous waste decontaminate->dispose

Caption: Sequential Steps for Managing a this compound Spill.

Final Disposal Pathway

The ultimate disposal of this compound waste is a regulated process that must be handled by licensed professionals. The most common and effective method for pyridine-based waste is high-temperature incineration. [15]

  • Mechanism: Incineration at temperatures between 820°C and 1,600°C in a rotary kiln or liquid injection incinerator ensures the complete destruction of the organic molecule, breaking it down into less harmful components like carbon dioxide, water, and nitrogen oxides. [15]* Regulatory Compliance: This process must be carried out at a licensed Treatment, Storage, and Disposal Facility (TSDF) that complies with EPA regulations under the Resource Conservation and Recovery Act (RCRA). Your institution's EHS department will coordinate with a certified hazardous waste vendor for this final step.

Data Summary & Regulatory Context

For quick reference, key data for this compound and its parent compound are summarized below.

Table 1: Chemical & Physical Properties of this compound

Property Value Source
Molecular Formula C₁₀H₁₅N [3]
Molecular Weight 149.23 g/mol [3]
IUPAC Name This compound [3]

| CAS Number | 2961-50-4 | [3]|

Table 2: Occupational Exposure Limits for Pyridine (Parent Compound)

Organization TWA (8-hour) IDLH Source
OSHA 5 ppm (15 mg/m³) 1000 ppm [5][7]
NIOSH 5 ppm (15 mg/m³) 1000 ppm [5][8]
ACGIH 1 ppm (3.1 mg/m³) N/A [6]

TWA: Time-Weighted Average; IDLH: Immediately Dangerous to Life or Health

References

  • Pyridine | ToxFAQs™ | ATSDR - CDC . Agency for Toxic Substances and Disease Registry. [Link]

  • Exposure Data - Some chemicals that cause tumours of the urinary tract in rodents . National Center for Biotechnology Information. [Link]

  • TABLE 7-1, Regulations and Guidelines Applicable to Pyridine . National Center for Biotechnology Information. [Link]

  • PYRIDINE | Occupational Safety and Health Administration . Occupational Safety and Health Administration. [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine . Post Apple Scientific. [Link]

  • Pyridine - IDLH | NIOSH . The National Institute for Occupational Safety and Health (NIOSH). [Link]

  • GHS 11 (Rev.11) SDS Word 下载CAS: 2961-50-4 Name: this compound . XiXisys. [Link]

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  • Safety Data Sheet: Pyridine . Carl ROTH. [Link]

  • SAFETY DATA SHEET for 4-Phenylpyridine . Fisher Scientific. [Link]

  • Kimberly Clark Nitrile Gloves Chemical Resistance Guide . Kimberly-Clark. [Link]

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  • This compound | C10H15N | CID 72918 . PubChem, National Center for Biotechnology Information. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Pentylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth operational plan for the safe handling and disposal of 4-Pentylpyridine, grounded in established safety protocols and field-proven expertise. It is designed for the discerning researcher, scientist, and drug development professional who understands that safety is not a checklist, but a foundational principle of scientific integrity. Here, we move beyond mere compliance to build a framework of self-validating safety protocols, ensuring that every experimental choice is deliberate and defensible.

The Foundational Principle: Hazard Assessment Before Action

Before any container of this compound is opened, a thorough hazard assessment is not just recommended; it is mandated by the Occupational Safety and Health Administration (OSHA) under standard 29 CFR 1910.132 [1][2]. This regulation requires employers to assess workplace hazards and select the appropriate Personal Protective Equipment (PPE) to protect employees[1][2][3][4]. The logic is simple: you cannot protect against a hazard you have not first identified and understood.

This compound, like its parent compound pyridine, presents a multi-faceted risk profile. It is crucial to recognize that the addition of the pentyl group can alter physical properties like volatility and skin permeability compared to pyridine. The immediate, known hazards are summarized below.

Hazard ClassGHS Hazard StatementSource
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/IrritationH319: Causes serious eye irritation
Respiratory IrritationH335: May cause respiratory irritation[5]
FlammabilityFlammable Liquid and Vapour

Beyond these immediate classifications, pyridine and its derivatives are known to be absorbed through the skin and can potentially cause damage to the liver and kidneys upon significant exposure[6]. Therefore, our PPE strategy must create an impermeable barrier to all potential routes of exposure: dermal, ocular, and respiratory.

The Primary Line of Defense: Engineering and Ventilation Controls

PPE is the last line of defense. The most critical safety measure is to minimize exposure at the source through robust engineering controls.

  • Chemical Fume Hood: All handling of this compound must occur within a properly functioning and certified laboratory chemical fume hood. This is non-negotiable. The fume hood contains vapors and potential splashes, protecting the user and the general laboratory environment.

  • Ventilation: Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions that might escape primary containment.

The following diagram illustrates the logical workflow for establishing your primary safety controls before even considering PPE.

start Start: Task involves This compound fume_hood Is a certified chemical fume hood available? start->fume_hood work_area Designate a specific, uncluttered work area inside the hood fume_hood->work_area Yes no_hood STOP WORK Consult EHS Do not proceed fume_hood->no_hood No verify_flow Verify hood functionality (check airflow monitor) work_area->verify_flow proceed Proceed to PPE Selection verify_flow->proceed

Caption: Workflow for verifying primary engineering controls.

Dermal Protection: Selecting the Right Glove and Garment

The claim that a standard latex glove provides adequate chemical protection is a dangerous misconception. For pyridine and related organic solvents, material-specific chemical resistance is paramount.

Gloves: Your choice of glove must be based on its resistance to both degradation (physical change) and permeation (the chemical passing through on a molecular level)[7]. While specific data for this compound is scarce, we can extrapolate from data on pyridine and similar solvents to make an informed, conservative choice.

Glove MaterialPerformance vs. Pyridine/SolventsRationale & Recommendations
Natural Rubber (Latex) Poor / Not Recommended Offers little to no protection against pyridine and many organic solvents. Prone to rapid degradation and permeation[8][9].
Nitrile Fair to Good (Splash Protection) Provides good resistance for incidental contact or splashes. It is not recommended for prolonged immersion. Always use disposable nitrile gloves and replace them immediately after known contact or every 30-60 minutes during active handling[8][10].
Neoprene Good Offers good resistance to a broad range of chemicals, including pyridine, acids, and caustics. A solid choice for tasks with a higher risk of splash[9].
Butyl Rubber Very Good to Excellent Provides excellent resistance to a wide variety of chemicals, including pyridine, ketones, and esters. Recommended for operations involving larger quantities or significant risk of contact[9].

Protocol for Glove Use:

  • Inspect: Before every use, check gloves for any signs of damage, such as tears or pinholes[8].

  • Donning: Don gloves over the cuffs of your lab coat to create a protective overlap.

  • Doffing: Remove gloves without touching the outside surface to the skin. Peel one glove off, ball it in the gloved hand, slide a clean finger under the cuff of the remaining glove, and peel it off over the first.

  • Disposal: Dispose of contaminated gloves in the designated hazardous waste container.

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.

Protective Clothing:

  • Laboratory Coat: A flame-resistant lab coat made of a tightly woven material like cotton is mandatory. It should be fully buttoned with sleeves rolled down.

  • Apron: For transfers of larger volumes (>1L), consider a chemical-resistant apron made of butyl or neoprene worn over the lab coat.

  • Closed-Toed Shoes: Shoes constructed of a non-porous material are required. Fabric or mesh shoes offer no protection from spills.

Eye and Face Protection: An Uncompromisable Barrier

This compound causes serious eye irritation[5][11]. Standard safety glasses are insufficient as they do not protect from splashes.

  • Chemical Splash Goggles: Indirectly vented chemical splash goggles that conform to ANSI Z87.1 standards are the minimum requirement. They must be worn at all times when handling the chemical.

  • Face Shield: When handling larger quantities, performing vigorous reactions, or when there is a significant risk of splashing, a face shield must be worn in addition to chemical splash goggles. The goggles provide a seal around the eyes, and the face shield protects the rest of the face.

An emergency eyewash station must be located within a 10-second travel distance of the work area.

Respiratory Protection: Use and Limitations

With a proper chemical fume hood, respiratory protection is typically not required for routine, small-scale lab work. However, it becomes essential in specific scenarios:

  • Emergency Situations: Responding to a large spill.

  • Engineering Control Failure: A malfunctioning fume hood.

  • Specific Procedures: Operations where vapor generation cannot be fully contained.

If a respirator is required, a formal respiratory protection program must be in place, compliant with OSHA 29 CFR 1910.134 , which includes medical evaluation, fit testing, and training.

ScenarioRequired Respirator TypeRationale
Low-Level Vapor Exposure Air-purifying half-mask respirator with organic vapor (OV) cartridges.Filters organic vapors from the air. The 3M 6001 series or equivalent is a common choice for pyridine-like compounds[12][13].
Higher Vapor Concentrations Air-purifying full-facepiece respirator with OV cartridges.Provides a higher Assigned Protection Factor (APF) and protects the eyes and face.
Emergency / Unknown Concentration Self-Contained Breathing Apparatus (SCBA) or a supplied-air respirator in positive-pressure mode.Provides a clean air supply independent of the contaminated environment.

Important Note on Cartridges: Organic vapor cartridges have a limited service life and must be changed out on a schedule determined by your facility's EHS department based on usage and exposure levels. They do not filter particulates unless they are a combination cartridge (e.g., with a P100 pre-filter)[14][15].

Operational Plan: Decontamination and Disposal

Safe handling extends to the entire lifecycle of the chemical, including the disposal of contaminated materials.

Decontamination:

  • Any surface that comes into contact with this compound should be decontaminated. Use a compatible solvent (such as ethanol) followed by soap and water, ensuring all wipes are disposed of as hazardous waste.

  • Contaminated lab coats should be professionally laundered and not taken home.

Waste Disposal: this compound and materials contaminated with it are considered hazardous waste. The parent compound, Pyridine, is listed by the EPA as hazardous waste number U196 [16]. It is prudent to manage this compound waste under the same classification.

  • Segregation: Collect all this compound waste (liquid, contaminated gloves, wipes, pipette tips) in a dedicated, clearly labeled, and sealed waste container.

  • Container: The container must be made of a compatible material (e.g., glass or high-density polyethylene) and kept closed when not in use.

  • Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Irritant).

  • Storage: Store the waste container in a secondary containment bin within a satellite accumulation area or your main hazardous waste storage area, away from incompatible materials like strong acids or oxidizers[17].

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[18]. Never pour this compound down the drain.

By adhering to this comprehensive guide, you are not merely following rules; you are engaging in a dynamic process of risk management that upholds the integrity of your research and ensures the well-being of yourself and your colleagues.

References

  • 29 CFR 1910.132 - Personal Protective Equipment. Occupational Safety and Health Administration. [Link]

  • 1910.132 - General requirements. Occupational Safety and Health Administration. [Link]

  • Personal Protective Equipment (PPE) General Requirements. Occupational Safety and Health Administration. [Link]

  • OSHA 1910.132 Personal Protective Equipment (PPE). Creative Safety Supply. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.